Ethyl ethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCXFTKZPBHXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073952 | |
| Record name | Ethanesulfonic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-30-7 | |
| Record name | Ethyl ethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl ethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1912-30-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL ETHANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN6C5047SQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl ethanesulfonate CAS number
An In-depth Technical Guide to Ethyl Ethanesulfonate
CAS Number: 1912-30-7
This guide provides a comprehensive technical overview of this compound, a significant reagent in organic synthesis. It is tailored for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, applications, and critical safety protocols.
Core Chemical Identity and Properties
This compound, identified by the CAS number 1912-30-7, is an organic compound classified as a sulfonate ester.[1] It is structurally characterized by an ethyl group attached to an ethanesulfonate moiety.[1] This structure imparts a notable reactivity, particularly towards nucleophiles, making it a valuable alkylating agent in synthetic chemistry.[2] Under standard conditions, it exists as a colorless to pale yellow liquid with a distinct odor.[1][2]
Physicochemical Data Summary
For ease of reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1912-30-7 | [1][3][4] |
| Molecular Formula | C₄H₁₀O₃S | [1][3] |
| Molecular Weight | 138.19 g/mol | [3] |
| Appearance | Clear, colorless to slightly yellowish liquid | [1][2][5] |
| Boiling Point | 198°C (approx.) | [2] |
| Density | ~1.11 g/cm³ | [2][6] |
| Solubility | Soluble in polar organic solvents | [1] |
| SMILES | CCOS(=O)(=O)CC | |
| InChI Key | PPCXFTKZPBHXIW-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Laboratory Protocol
The most prevalent laboratory-scale synthesis of this compound involves the esterification of ethanesulfonyl chloride with ethanol.[7] The reaction necessitates the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the ethanol, rendering it less reactive.[7]
Core Reaction Mechanism
The synthesis is a nucleophilic acyl substitution where the hydroxyl group of ethanol attacks the electrophilic sulfur atom of ethanesulfonyl chloride. A base, typically pyridine or triethylamine, facilitates the reaction by scavenging the HCl produced.
Experimental Workflow Diagram
Sources
- 1. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 2. What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications [ccount-chem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CAS#:1912-30-7 | Chemsrc [chemsrc.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Ethyl ethanesulfonate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl Ethanesulfonate Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (EES), also known by its IUPAC name, ethanesulfonic acid ethyl ester, is an organic compound belonging to the sulfonate ester class.[1][2] While not a household name, EES is a significant reagent in organic synthesis and a compound of interest in pharmaceutical development due to its reactivity.[1][2][3] This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and handling protocols, with a focus on applications relevant to research and drug development.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of all scientific work. This compound is systematically identified by several key descriptors.
-
IUPAC Name: this compound[4]
-
Synonyms: Ethanesulfonic Acid Ethyl Ester, EES ester, Ethyl ethyl sulfonate[2][4]
| Identifier | Value | Source |
| InChI | InChI=1S/C4H10O3S/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 | [2][4] |
| InChIKey | PPCXFTKZPBHXIW-UHFFFAOYSA-N | [2][4] |
| SMILES | CCOS(=O)(=O)CC | [4][5] |
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its behavior in various experimental settings. It is typically a clear, colorless to pale yellow liquid with a distinct odor.[1][2]
| Property | Value | Source(s) |
| Molecular Weight | 138.19 g/mol | [3][4] |
| Density | ~1.11 - 1.133 g/cm³ | [1][6] |
| Boiling Point | ~198-229 °C at 760 mmHg | [1][6] |
| Melting Point | -17 °C to 100-101 °C (Note: a wide range is reported, may depend on purity) | [6][7][8] |
| Flash Point | 92.4 °C | [6] |
| Solubility | Soluble in polar organic solvents.[2] The related compound, ethyl methanesulfonate, is water-soluble.[9] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reaction of ethanesulfonyl chloride with ethanol.[10] The presence of a non-nucleophilic base is crucial to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the ethanol, rendering it less nucleophilic.[10]
Diagram of Synthesis and Potential Side Reactions
Caption: Main reaction pathway for EES synthesis and potential side reactions.
Experimental Protocol: Synthesis from Ethanesulfonyl Chloride
This protocol is adapted from standard laboratory procedures for sulfonate ester synthesis.[10]
1. Reagent Preparation:
-
In a dry, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine or triethylamine (2.0 equivalents) in an anhydrous solvent such as diethyl ether.[10]
-
Causality: The use of anhydrous (dry) reagents and an inert atmosphere is critical to prevent the hydrolysis of the starting material, ethanesulfonyl chloride, to ethanesulfonic acid, which would reduce the yield.[1][10] Using at least two equivalents of the base ensures effective scavenging of the HCl byproduct.[10]
2. Reaction Setup and Execution:
-
Cool the reaction flask in an ice-water bath to 0-5°C.[10]
-
Add ethanesulfonyl chloride (1.1 equivalents) to the dropping funnel.[10]
-
Add the ethanesulfonyl chloride dropwise to the stirred ethanol solution, ensuring the internal temperature is maintained below 10°C.[10]
-
Causality: Slow, dropwise addition at a low temperature controls the exothermic reaction and minimizes the formation of byproducts.[10]
3. Work-up and Purification:
-
After the addition is complete, allow the reaction to stir for several hours, monitoring its progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quench the reaction with cold water and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with cold, dilute HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.[10]
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).[10]
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[10]
Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the sulfonate ester functional group. This group makes the compound a potent alkylating agent, a characteristic it shares with the well-studied mutagen, ethyl methanesulfonate (EMS).[2][9][11]
The sulfur atom in the sulfonate group is highly electron-deficient due to the presence of three electronegative oxygen atoms. This polarity makes the ethyl group attached to the oxygen (the ethoxy group) susceptible to nucleophilic attack.
Mechanism of Alkylation
Caption: Generalized SN2 mechanism for the alkylation of a nucleophile by EES.
In drug development, this reactivity is a double-edged sword. While useful for synthesis, it also means that this compound and similar alkyl sulfonates are considered potential genotoxic impurities (GTIs).[3] Their ability to alkylate nucleophilic sites on DNA, such as the N7 and O6 positions of guanine, can lead to mutations.[12][13] Therefore, rigorous analytical control is required to detect and quantify trace levels of these impurities in active pharmaceutical ingredients (APIs).[3]
Safety, Handling, and Storage
Hazard Identification
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards:
Handling and Personal Protective Equipment (PPE)
Given its hazardous nature, strict safety protocols must be followed when handling this compound.
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14][15]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat or apron.[14][16] Contaminated clothing should be removed and washed before reuse.[14]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[14]
Storage
Proper storage is essential to maintain the chemical's integrity and ensure safety.
-
Conditions: Store in a cool, well-ventilated place, away from incompatible materials.[14][16] The container should be kept tightly closed.[14] Some suppliers recommend refrigerated storage (2-8°C).[5][7][17]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[16][18] The analogous compound ethyl methanesulfonate is known to be moisture-sensitive and hydrolyzes in water, so anhydrous conditions are recommended.[16][19]
Applications in Research and Drug Development
This compound serves as a key reagent in organic synthesis and is a critical analyte in pharmaceutical quality control.
Reagent in Organic Synthesis
The primary application of EES is as an ethylating agent.[2] It is used to introduce an ethyl group onto various nucleophiles, including amines, phenols, and thiols, to synthesize a wide range of organic molecules.
Genotoxic Impurity Analysis
In the context of drug development, ethanesulfonic acid is sometimes used to form esylate salts of basic APIs to improve their solubility and stability.[3] A potential side reaction during this process, or if ethanol is used as a solvent, is the formation of this compound. Because of its classification as a potential genotoxic impurity, highly sensitive analytical methods are required to ensure that levels in the final drug substance are below the threshold of toxicological concern (TTC).
Workflow for Genotoxic Impurity (GTI) Analysis
Caption: Typical workflow for the analysis of EES as a genotoxic impurity.
The development and validation of sensitive analytical methods, often using gas chromatography coupled with mass spectrometry (GC-MS), is a critical activity in pharmaceutical process development and quality control to manage the risks associated with such impurities.[5]
References
- Technical Support Center: Ethyl Ethanesulfon
- What is Ethanesulfonic Acid Ethyl Ester (this compound)
- This compound | C4H10O3S | CID 74704.
- CAS 1912-30-7: Ethyl ethanesulfon
- Ethyl ethanesulfon
- ETHYL METHANESULFON
- This compound - Certified Reference M
- Ethanesulfonate: A Technical Guide on Chemical Structure, Properties, and Pharmaceutical Applic
- Ethyl methanesulfon
- Ethyl ethanesulfon
- ETHYL METHANESULFONATE HAZARD SUMMARY. (2000). New Jersey Department of Health.
- This compound SDS, 1912-30-7 Safety D
- Ethyl Methanesulfonate | C3H8O3S | CID 6113.
- Ethyl methanesulfon
- This compound - MSDS.
- SAFETY DATA SHEET - Ethyl methanesulfon
- ETHANESULFONIC ACID SODIUM SALT.
- SAFETY DATA SHEET - Ethyl methanesulfon
- Ethyl methanesulfon
- This compound.
- This compound certified reference m
Sources
- 1. What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications [ccount-chem.com]
- 2. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound certified reference material, TraceCERT 1912-30-7 [sigmaaldrich.com]
- 6. This compound | CAS#:1912-30-7 | Chemsrc [chemsrc.com]
- 7. This compound - Certified Reference Material at Best Price, Mumbai Supplier [nacchemical.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. ETHYL METHANESULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 14. echemi.com [echemi.com]
- 15. kmpharma.in [kmpharma.in]
- 16. nj.gov [nj.gov]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. fishersci.com [fishersci.com]
- 19. Ethyl methanesulfonate | 62-50-0 [chemicalbook.com]
Ethyl Ethanesulfonate: A Comprehensive Technical Guide for Pharmaceutical Development
Abstract
This technical guide provides an in-depth exploration of ethyl ethanesulfonate (EES), a molecule of significant interest to researchers, scientists, and drug development professionals. While not an active pharmaceutical ingredient (API) itself, its relevance stems from its potential emergence as a genotoxic impurity (PGI) during the synthesis of ethanesulfonate (esylate) salts of APIs. This guide will dissect the chemical structure and formula of EES, elucidate its physicochemical properties, and detail its synthesis. Crucially, it will delve into the formation of EES during the manufacturing of esylate drug substances, offering a detailed experimental protocol for esylate salt synthesis and strategies to mitigate the formation of this PGI. This document is intended to serve as a comprehensive resource, grounded in scientific principles and practical application, to ensure the safety and quality of pharmaceutical products.
Introduction: The Dichotomy of Ethanesulfonates in Pharmaceuticals
In the landscape of pharmaceutical development, the salt form of an active pharmaceutical ingredient (API) is often selected to enhance its physicochemical properties, such as solubility, stability, and bioavailability.[1] Ethanesulfonic acid is a frequently utilized counterion in this "salt screening" process, leading to the formation of stable and highly soluble esylate salts of various drug molecules. This strategic manipulation of an API's solid-state form is a cornerstone of modern drug formulation.
However, the use of ethanesulfonic acid in conjunction with ethanol, a common pharmaceutical solvent, presents a potential risk: the formation of this compound (EES).[2] Sulfonate esters, as a class of compounds, are under intense scrutiny from regulatory bodies due to their potential genotoxicity.[2] The incident involving the anti-HIV drug Viracept (nelfinavir mesylate), which was found to be contaminated with ethyl methanesulfonate (a related compound), underscored the critical need for stringent control over these impurities.[3] Therefore, a thorough understanding of EES—its structure, formation, and detection—is paramount for any professional involved in the development and manufacturing of esylate drug substances.
This guide will provide the necessary technical depth to navigate this complex issue, ensuring that the benefits of esylate salt formation can be harnessed while effectively controlling the risks associated with this compound.
This compound: Core Chemical Identity
Structure and Formula
This compound is the ethyl ester of ethanesulfonic acid. Its molecular structure consists of an ethyl group (-CH₂CH₃) covalently bonded to the sulfur atom of an ethanesulfonate group (-SO₂O-).
-
Molecular Formula: C₄H₁₀O₃S[4]
-
IUPAC Name: this compound[4]
-
CAS Number: 1912-30-7[5]
-
Canonical SMILES: CCOS(=O)(=O)CC[4]
-
InChI: InChI=1S/C4H10O3S/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3[4]
-
InChIKey: PPCXFTKZPBHXIW-UHFFFAOYSA-N[4]
Diagram 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for developing analytical methods for its detection and for understanding its behavior in chemical processes.
| Property | Value | Source |
| Molecular Weight | 138.19 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | ~1.133 g/cm³ | [6] |
| Boiling Point | 229.2 °C at 760 mmHg | [6] |
| Melting Point | 100-101 °C | [7] |
| Flash Point | 92.4 °C | [6] |
| Solubility | Soluble in polar organic solvents | [5] |
| Vapor Pressure | 0.106 mmHg at 25 °C | [6] |
Synthesis and Spectroscopic Characterization
General Synthesis of this compound
The most common laboratory synthesis of this compound involves the esterification of ethanesulfonyl chloride with ethanol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct.
Diagram 2: Synthesis of this compound
General reaction scheme for the synthesis of this compound.
A critical aspect of this synthesis is the use of anhydrous conditions, as ethanesulfonyl chloride is susceptible to hydrolysis, which would reduce the yield of the desired product.
Spectroscopic Profile
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the two ethyl groups. The ethyl group attached to the sulfur atom will exhibit a quartet and a triplet, as will the ethyl group of the ester moiety, but their chemical shifts will differ due to the different electronic environments.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will display strong absorption bands characteristic of the sulfonate group. Key absorptions include the S=O asymmetric and symmetric stretching vibrations, typically found in the regions of 1350-1300 cm⁻¹ and 1175-1150 cm⁻¹, respectively. The C-O stretching of the ester group will also be prominent.[9][10]
This compound in the Context of Drug Development
Formation as a Potential Genotoxic Impurity (PGI)
The primary concern regarding this compound in the pharmaceutical industry is its potential formation as a genotoxic impurity during the synthesis of esylate salts of APIs.[1] This can occur when ethanesulfonic acid is used as the salt-forming agent in the presence of ethanol as a solvent.[2]
The formation of EES is an esterification reaction catalyzed by acidic conditions. The presence of unreacted ethanesulfonic acid can create a sufficiently acidic environment to promote the reaction between the sulfonic acid and the ethanol solvent, especially at elevated temperatures.[11]
Diagram 3: Formation Pathway of this compound as a PGI
The formation of the desired esylate salt alongside the potential formation of the EES impurity.
Experimental Protocol: Synthesis of a Hypothetical API Esylate Salt
This protocol outlines the synthesis of an esylate salt of a hypothetical basic API, "API-B," and highlights critical control points to minimize the formation of this compound.
Materials:
-
API-B (free base)
-
Ethanesulfonic acid
-
Ethanol (anhydrous)
-
Antisolvent (e.g., methyl tert-butyl ether)
Procedure:
-
Dissolution: Dissolve a known molar equivalent of API-B in a minimal amount of anhydrous ethanol at room temperature with stirring.
-
Acid Addition: Slowly add one molar equivalent of ethanesulfonic acid to the stirred solution. (Critical Step: The rate of addition and temperature control are important to prevent localized areas of high acid concentration).
-
Salt Formation and Crystallization: Stir the mixture at room temperature for a specified period to allow for complete salt formation and crystallization. The temperature can be gradually lowered to enhance crystal yield. (Critical Step: Prolonged reaction times at elevated temperatures should be avoided to minimize EES formation). [11]
-
Isolation: If crystallization does not occur spontaneously, an antisolvent can be added dropwise to induce precipitation. The solid esylate salt is then isolated by filtration.
-
Washing: Wash the isolated solid with a small amount of cold ethanol or the antisolvent to remove any residual impurities.
-
Drying: Dry the purified API esylate salt under vacuum at a controlled temperature. (Critical Step: The drying temperature should be kept as low as possible to prevent any potential solid-state reaction).
Mitigation Strategies for EES Formation
Several strategies can be employed to minimize or eliminate the formation of this compound during the synthesis of esylate salts:
-
Stoichiometric Control: Use of a precise 1:1 molar ratio of the basic API to ethanesulfonic acid is crucial. An excess of the acid will increase the likelihood of EES formation.[12]
-
Temperature Control: Perform the salt formation at the lowest practical temperature.[12]
-
Solvent Selection: If feasible, consider alternative solvents to ethanol. However, if ethanol is necessary for solubility or crystallization, the other mitigation strategies become even more critical.
-
Process Analytical Technology (PAT): Implement in-process monitoring to track the consumption of ethanesulfonic acid and the potential formation of EES.
-
Purification: Develop robust purification methods, such as recrystallization, to effectively remove any traces of EES from the final API esylate salt.
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
GHS Hazard Statements:
-
Precautionary Statements:
Conclusion
This compound represents a critical molecule for consideration in pharmaceutical development, not as a therapeutic agent, but as a potential process-related impurity. The formation of esylate salts is a valuable tool for optimizing the properties of APIs. However, this process must be carefully controlled to prevent the formation of the genotoxic impurity, this compound. By understanding the structure, properties, and formation mechanism of EES, and by implementing the mitigation strategies and analytical controls outlined in this guide, researchers and drug development professionals can ensure the production of safe and high-quality esylate drug substances.
References
- Current time information in PF. (n.d.). Google Search.
- This compound. (n.d.). CAS Common Chemistry.
- This compound | CAS#:1912-30-7. (2025, August 25). Chemsrc.
- This compound | C4H10O3S. (n.d.). PubChem.
- What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications. (n.d.). Matmatch.
- Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. (2025, December 16). Oreate AI Blog.
- Preparation method of crystalline nintedanib esylate. (n.d.). Google Patents.
- Investigation into the Formation of the Genotoxic Impurity Ethyl Besylate in the Final Step Manufacturing Process of UK-369003-26, a Novel PDE5 Inhibitor. (2025, August 7). ResearchGate.
- ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. (2024, July 22). GOV.UK.
- An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. (2025, August 7). ResearchGate.
- Sulfonate-ester-kinetic-study.pdf. (2010, March 10). Novatia, LLC.
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. (n.d.). ACS Publications.
- PROCESS FOR PREPARING NINTEDANIB. (n.d.). Google Patents.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry.
- IR and NMR spectroscopy. (n.d.). Slideshare.
- How to Manufacture a Drug API? A Simple Scheme from synthesis to analysis. (n.d.). Scientiae Radices.
- Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf. (2020, October 20). Kent Academic Repository.
- ETHANESULFONIC ACID SODIUM SALT. (n.d.). Ataman Kimya.
- How is the structure of ethyl ethanoate consistent with the NMR spectrum? #AlevelChemistry. (2021, March 25). Quora.
- Preparation method of nintedanib ethyl sulfonate. (n.d.). Eureka | Patsnap.
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | CAS#:1912-30-7 | Chemsrc [chemsrc.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Ethyl methanesulfonate(62-50-0) 1H NMR spectrum [chemicalbook.com]
- 9. IR and NMR spectroscopy | PPTX [slideshare.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Ethyl ethanesulfonate molecular weight
An In-Depth Technical Guide to Ethyl Ethanesulfonate for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of this compound (EES), a sulfonate ester of significant interest to researchers, scientists, and drug development professionals. While a valuable reagent in organic synthesis, EES is more critically recognized as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing. This document delves into its core physicochemical properties, centered around its molecular weight, and extends to detailed protocols for its synthesis and trace-level analytical detection. By contextualizing its role as a PGI, this guide offers field-proven insights into the causality behind experimental choices and the self-validating systems required for its control, ensuring scientific integrity and regulatory compliance.
Core Molecular & Physicochemical Properties
This compound (IUPAC name: this compound) is an organic compound classified as a sulfonate ester.[1] Its identity and behavior are defined by its fundamental molecular and physical characteristics. The precise determination of its molecular weight is foundational for all stoichiometric calculations in synthesis and quantitative analysis in impurity profiling.
The molecular formula for this compound is C₄H₁₀O₃S.[2][3][4] Based on this composition, the calculated molecular weight is 138.19 g/mol .[1][3][5][6] This value is a critical parameter for preparing standard solutions, interpreting mass spectrometry data, and conducting quantitative assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | Ethanesulfonic acid ethyl ester, EES | [1][2][7] |
| CAS Number | 1912-30-7 | [1][3][5] |
| Molecular Formula | C₄H₁₀O₃S | [2][3][4] |
| Molecular Weight | 138.19 g/mol | [1][3][4][5][6] |
| Appearance | Clear, colorless to slightly yellowish liquid | [1][2][4] |
| Density | ~1.11 g/cm³ | [2] |
| Boiling Point | ~198 °C | [2] |
| Melting Point | -17 °C | [4] |
| Solubility | Soluble in polar organic solvents | [1] |
Synthesis and Purification
The most prevalent laboratory-scale synthesis of this compound is the esterification of ethanesulfonyl chloride with ethanol. The choice of a non-nucleophilic base, such as pyridine or triethylamine, is critical. Its function is to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion without competing with the ethanol nucleophile.[8]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of EES. Optimization may be necessary based on specific laboratory conditions.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine (2.0 equivalents) in anhydrous diethyl ether.[8]
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.[8]
-
Addition of Ethanesulfonyl Chloride: Add ethanesulfonyl chloride (1.1 equivalents) to the dropping funnel. Add the ethanesulfonyl chloride dropwise to the stirred ethanol solution, ensuring the internal temperature is maintained below 10 °C.[8]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours.[8]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
-
Workup: Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.[8]
-
Purification: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product via fractional distillation under reduced pressure to yield pure this compound.[8]
Analytical Methodologies for Purity and Trace Analysis
Given that this compound is a potential genotoxic impurity, highly sensitive and selective analytical methods are required for its detection and quantification in active pharmaceutical ingredients (APIs).[9] Regulatory agencies mandate strict control of such impurities, often to a Threshold of Toxicological Concern (TTC).[9] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a preferred technique due to its exceptional sensitivity and selectivity for trace-level analysis.[9]
Caption: Workflow for trace analysis of EES impurities by GC-MS/MS.
Experimental Protocol: GC-MS/MS Analysis of EES Impurity
This protocol provides a framework for the trace-level quantification of this compound (EES) in an API.[9]
-
Objective: To develop a selective and sensitive method for determining the potential genotoxic impurity EES in a pharmaceutical substance.[9]
-
Instrumentation: A triple quadrupole GC-MS/MS system or equivalent is required for this analysis.[9]
-
Reagents and Standards:
-
Certified reference standard of this compound.
-
High-purity solvents (e.g., ethyl acetate).
-
API sample for testing.[9]
-
-
Standard Preparation: Prepare a stock solution of the EES certified reference standard in ethyl acetate. Perform serial dilutions to create calibration standards at concentrations ranging from approximately 1.0 ppb to 100 ppb.[9]
-
Sample Preparation: Accurately weigh a specific amount of the API sample and dissolve it in a suitable solvent to achieve a target concentration.
-
GC-MS/MS Analysis:
-
Injection: Inject a defined volume (e.g., 1-2 µL) of the prepared standards and sample solutions into the GC system.
-
Separation: Utilize a suitable capillary column (e.g., polar-deactivated polyethylene glycol) and a temperature gradient program to chromatographically separate EES from the sample matrix.[10]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Monitor specific precursor-to-product ion transitions unique to EES.
-
-
Quantification: Construct a calibration curve by plotting the peak area of EES against its concentration for the calibration standards. Determine the concentration of EES in the API sample by interpolating its peak area from this curve.
Significance in Drug Development: The Genotoxic Impurity Perspective
The primary concern surrounding this compound in the pharmaceutical industry is its classification as a potential genotoxic impurity (PGI).[1][9] PGIs are compounds that can interact with DNA, potentially leading to mutations and carcinogenesis even at very low levels of exposure.[10]
The formation of EES is a risk during the manufacturing of APIs that are formulated as esylate (ethanesulfonate) salts. These salts are often created by reacting a basic API with ethanesulfonic acid to improve solubility or stability.[9] If ethanol is present as a residual solvent from previous manufacturing steps, it can react with the ethanesulfonic acid to form the this compound ester.[9] This reaction is a critical point of control in pharmaceutical process chemistry. The genotoxicity of alkylating agents like the related compound ethyl methanesulfonate (EMS) is well-documented; EMS is known to ethylate DNA bases, leading to transition mutations.[11] This established mechanism for a similar sulfonate ester provides a strong scientific rationale for the stringent control of EES.
Caption: Formation pathway of EES as a potential genotoxic impurity.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling to minimize exposure.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][12]
-
Personal Protective Equipment (PPE):
-
Handling: Do not eat, smoke, or drink in areas where the chemical is handled. Wash hands thoroughly after handling.[12][13] An emergency eyewash fountain and safety shower should be readily available.[13]
-
Storage: Store in a well-ventilated place with the container tightly closed.[12] For long-term stability, storage in an inert atmosphere at 2-8°C is recommended.[4][5]
Conclusion
This compound is a compound defined by a molecular weight of 138.19 g/mol and a dual identity in the scientific landscape. It is both a useful synthetic intermediate and a critical potential genotoxic impurity that demands rigorous control in pharmaceutical development. A thorough understanding of its physicochemical properties, synthetic pathways, and the highly sensitive analytical methods required for its detection is essential for ensuring the safety and quality of drug products. The protocols and workflows detailed in this guide provide a framework for researchers and scientists to handle, synthesize, and quantify this compound with the necessary scientific rigor and adherence to safety standards.
References
- Vertex AI Search. (n.d.). What is Ethanesulfonic Acid Ethyl Ester (this compound)
- National Center for Biotechnology Information. (n.d.). This compound | C4H10O3S | CID 74704. PubChem.
- BenchChem. (2025).
- BenchChem. (2025).
- IndiaMART. (n.d.).
- Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. Mutation Research/Reviews in Genetic Toxicology, 134(2-3), 113-142.
- Long, A. S., et al. (2021). Effect of life stage and target tissue on dose-response assessment of ethyl methane sulfonate-induced genotoxicity. Environmental and Molecular Mutagenesis, 62(9), 482-489.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:1912-30-7.
- Wikipedia. (n.d.). Ethyl methanesulfonate.
- New Jersey Department of Health. (2000).
- KM Pharma Solution Private Limited. (n.d.).
- Sigma-Aldrich. (2024).
- Wang, Q., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1888.
Sources
- 1. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 2. What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications [ccount-chem.com]
- 3. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Certified Reference Material at Best Price, Mumbai Supplier [nacchemical.com]
- 5. 1912-30-7|this compound|BLD Pharm [bldpharm.com]
- 6. エタンスルホネート certified reference material, TraceCERT® | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound - CAS:1912-30-7 - Sunway Pharm Ltd [3wpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. nj.gov [nj.gov]
An In-Depth Technical Guide to the Hazards of Ethyl Ethanesulfonate Exposure
Section 1: Introduction and Scope
Ethyl ethanesulfonate (EES), a sulfonate ester with the CAS number 1912-30-7, serves as a reagent in organic synthesis, particularly as an alkylating agent.[1] While utilized in specialized chemical applications, its structural features warrant a thorough examination of its potential hazards, especially for professionals in research and drug development.
This guide provides a technical overview of the known and anticipated hazards associated with EES exposure. It is crucial to distinguish this compound (EES) from its more extensively studied analogue, Ethyl Methanesulfonate (EMS, CAS 62-50-0). Although both are ethyl alkylating agents, they are distinct chemical entities. A significant portion of comprehensive toxicological data, particularly regarding carcinogenicity and mutagenicity, pertains to EMS. This guide will focus strictly on the available data for EES and, where such data is absent, will discuss the anticipated hazards based on its chemical class, highlighting critical data gaps for the scientific community.
Section 2: Physicochemical Profile of this compound
A clear understanding of the physical and chemical properties of EES is fundamental to assessing its behavior, potential for exposure, and appropriate handling procedures.
| Property | Value | Source(s) |
| CAS Number | 1912-30-7 | [1] |
| Molecular Formula | C₄H₁₀O₃S | [1] |
| Molecular Weight | 138.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 229.2°C at 760 mmHg | |
| Flash Point | 92.4°C | |
| Density | 1.133 g/cm³ | |
| InChI Key | PPCXFTKZPBHXIW-UHFFFAOYSA-N | |
| Storage Temperature | 2-8°C |
Section 3: Hazard Identification and Toxicological Profile
The primary hazards of this compound identified in safety and regulatory literature are related to its irritant properties. However, its classification as an alkylating agent implies a strong potential for more severe, systemic health effects.
Acute Toxicity and Irritancy
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Exposure can lead to immediate symptoms of irritation upon contact with the skin, eyes, or respiratory tract. These effects are the most well-documented hazards associated with EES.
Genotoxicity and Carcinogenicity: A Significant Data Gap
A thorough review of available literature reveals a critical lack of specific genotoxicity and carcinogenicity studies for this compound (CAS 1912-30-7). Unlike its analogue EMS, which is a well-established mutagen and is "reasonably anticipated to be a human carcinogen," EES has not been subject to the same level of rigorous toxicological assessment by bodies like the National Toxicology Program (NTP) or the International Agency for Research on Cancer (IARC).
However, the absence of data should not be interpreted as an absence of risk. As an alkyl sulfonate, EES is considered a potential genotoxic impurity (GTI) in the pharmaceutical industry.[1] The core function of such compounds is to transfer an ethyl group to nucleophilic sites on biological macromolecules, including DNA. This action is the fundamental mechanism for mutagenesis and carcinogenesis. Therefore, from a chemical structure and mechanistic standpoint, it is scientifically prudent to handle EES as if it were a potential mutagen and carcinogen until comprehensive data proves otherwise.
Section 4: Mechanism of Action: The Alkylating Threat
The toxicity of this compound is intrinsically linked to its chemical reactivity as an ethylating agent. The sulfonate group is an excellent leaving group, facilitating the transfer of its ethyl group to nucleophilic centers in biological molecules.
The primary target for genotoxicity is DNA. The ethyl group of EES can covalently bind to nitrogen and oxygen atoms in DNA bases. Ethylation at the O⁶ position of guanine is particularly mutagenic, as it can lead to mispairing during DNA replication, causing a G:C to A:T transition mutation. This type of point mutation can alter gene function and initiate carcinogenesis.
Caption: Hypothesized mechanism of DNA ethylation by EES leading to point mutation.
Section 5: Risk Assessment and Safe Handling Protocols
Given the known irritant properties and the high suspicion of genotoxicity, a conservative approach to risk management is mandatory.
Occupational Exposure Limits
No official occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for this compound. In the absence of such guidelines, the precautionary principle dictates that exposure should be maintained at the lowest reasonably achievable level .
Engineering and Administrative Controls
-
Ventilation: All work with EES must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Designated Areas: Establish designated areas for the storage and handling of EES to minimize the risk of cross-contamination.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving EES, including weighing, dissolution, reaction, and disposal.
Personal Protective Equipment (PPE)
A robust PPE regimen is the final barrier against exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
-
Eye Protection: Use chemical safety goggles or a full-face shield.
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Ensure no skin is exposed.
-
Respiratory Protection: While engineering controls are primary, a respirator may be required for certain procedures, such as spill cleanup. Consult with a safety professional for appropriate respirator selection.
Caption: A standard workflow for the safe handling of this compound.
Section 6: Analytical Methodologies for Detection and Quantification
The control of potentially genotoxic impurities like EES in active pharmaceutical ingredients (APIs) is a critical regulatory requirement. Sensitive analytical methods are necessary to detect and quantify EES at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like EES.[2] It offers excellent separation and definitive identification based on the mass spectrum of the compound. For trace analysis, techniques like static headspace GC-MS can be employed, sometimes involving derivatization to enhance sensitivity.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice for quantifying trace-level genotoxic impurities in pharmaceutical materials.[4][5] It provides exceptional sensitivity and selectivity, allowing for detection at parts-per-million (ppm) or even lower levels. The use of Multiple Reaction Monitoring (MRM) mode ensures that the method is highly specific for the target analyte, minimizing interference from the drug substance matrix.[5]
Protocol Outline: Trace Analysis of EES in a Drug Substance by LC-MS/MS
This protocol provides a general framework. Method development and validation are required for each specific drug substance matrix.
-
Standard Preparation: Prepare a certified reference standard of EES. Create a stock solution in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to generate calibration standards and quality control samples.
-
Sample Preparation: Accurately weigh the drug substance and dissolve it in an appropriate diluent. The final concentration should be chosen to ensure the target detection limit can be met.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 or similar column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is common.[6]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.[4]
-
Analysis Mode: Operate the mass spectrometer in positive ion, Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Optimize at least two specific precursor-to-product ion transitions for EES for confident quantification and identification.
-
-
Data Analysis: Quantify the concentration of EES in the sample by comparing its peak area to the calibration curve generated from the standards.
Caption: General workflow for the quantification of EES by LC-MS/MS.
Section 7: Conclusion
This compound (EES) is a reactive chemical whose primary documented hazards are skin, eye, and respiratory irritation. However, its chemical nature as an alkylating agent creates a strong suspicion of genotoxic and carcinogenic potential. The significant lack of comprehensive toxicological data for EES necessitates a highly cautious approach to its handling. Researchers, scientists, and drug development professionals must implement stringent engineering controls, administrative procedures, and personal protective equipment to minimize all potential routes of exposure. The principle of keeping exposure as low as reasonably achievable should be rigorously applied until definitive data can either confirm or refute the long-term health risks associated with this compound.
References
- ResearchGate. (2025). Development and validation of an automated static headspace gas chromatography-mass spectrometry (SHS-GC-MS) method for monitoring the formation of ethyl methane sulfonate from ethanol and methane sulfonic acid.
- SIELC Technologies. (2018).
- ProQuest. (2021). Liquid chromatography-tandem mass spectrometric method for trace quantification of ethyl methanesulfonate: a genotoxic impurity. ProQuest. [Link]
- MAC-MOD Analytical. LC-MS Separation of EtG/EtS from urine on HALO® Penta-HILIC, 2 µm. MAC-MOD Analytical. [Link]
- PubMed. (2014).
- Research and Reviews. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
- ResearchGate. (2025). Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization.
- ResearchGate. Mass spectra of alkyl methane sulfonates Ethyl methane sulfonate (a), Isopropyl methane sulfonate (b), N-butyl methane sulfonate (c) and Methyl methane sulfonate (d).
- National Institutes of Health (NIH). (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection.
- SciSpace. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. SciSpace. [Link]
- ResearchGate. (2025). Validated method for the determination of ethylglucuronide and ethylsulfate in human urine.
- PubMed. (2004). Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry. PubMed. [Link]
Sources
- 1. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometric method for trace quantification of ethyl methanesulfonate: a genotoxic impurity in dapoxetine hydrochloride - ProQuest [proquest.com]
An In-Depth Technical Guide to Ethyl Ethanesulfonate: Nomenclature, Properties, and Pharmaceutical Implications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl ethanesulfonate, a compound of significant interest in organic synthesis and pharmaceutical development. We will delve into its nomenclature, chemical identity, synthesis, and reactivity, with a particular focus on its role as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs). Furthermore, this document will explore the associated analytical methodologies for its detection and control, providing field-proven insights into experimental design and execution.
Chemical Identity and Nomenclature: Establishing a Foundational Understanding
Clarity in chemical communication is paramount. This compound is known by several synonyms and identifiers, which are crucial for accurate literature searching and regulatory documentation.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Primary Name | This compound |
| IUPAC Name | This compound |
| CAS Number | 1912-30-7[1][2][3][4] |
| Molecular Formula | C₄H₁₀O₃S[2][3][5] |
| Molecular Weight | 138.19 g/mol [2][5] |
| InChI Key | PPCXFTKZPBHXIW-UHFFFAOYSA-N |
A comprehensive list of synonyms is provided below to aid in exhaustive database searches and material sourcing.
Table 2: Synonyms and Alternative Names for this compound
| Synonym |
| Ethanesulfonic acid, ethyl ester[6] |
| Ethyl ethyl sulfonate[3] |
| EES ester |
| Ethanesulfonic acid ethyl ester[7] |
| Ethyl ethane-1-sulfonate[7] |
| Diethylsulfonate[7] |
| Diethyl sulfonate[7] |
| Ethyl ethane sulfonate[7] |
| Ethylethanesulfonate[7] |
Physicochemical Properties and Reactivity Profile
This compound is a colorless to pale yellow liquid with a distinct odor.[3] Its utility and its hazards are direct consequences of its chemical structure, specifically the sulfonate ester functional group.
Core Reactivity: The Alkylating Nature
The sulfonate group is an excellent leaving group, making this compound a potent alkylating agent .[4][8] The electrophilic ethyl group is susceptible to nucleophilic attack. This reactivity is the basis for its utility in organic synthesis for introducing ethyl groups onto various substrates.
Caption: General mechanism of alkylation by this compound.
This same reactivity underpins its genotoxic potential. In biological systems, nucleophilic sites on DNA bases, such as the N7 position of guanine, can be alkylated.[8] This can lead to DNA damage and mutations, a significant concern in drug safety.[9]
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of ethanesulfonyl chloride with ethanol.[2] A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct, which could otherwise protonate the ethanol, rendering it less nucleophilic.[2]
Caption: Synthesis of this compound from ethanesulfonyl chloride and ethanol.
Relevance in Pharmaceutical Drug Development
The presence of sulfonate esters like this compound in pharmaceuticals is a significant concern for regulatory agencies.[9] This is primarily due to their classification as potential genotoxic impurities (PGIs).
Formation as a Genotoxic Impurity
This compound can be formed as a byproduct during the synthesis of an API, particularly when ethanesulfonic acid is used as a counter-ion to form a salt (esylate or esilate) in the presence of residual ethanol.[9][10] The use of sulfonic acids as counter-ions is advantageous for improving the solubility and stability of APIs.[11][12] However, this practice necessitates rigorous control of potential sulfonate ester formation.
The Threshold of Toxicological Concern (TTC) for mutagenic impurities is generally accepted to be 1.5 µg per person per day, which translates to very low concentration limits in the final drug product.[9]
Toxicological Profile and Metabolism
This compound is an irritant to the skin, eyes, and respiratory system.[4] Due to its alkylating nature, it is considered a mutagen and is suspected of causing cancer.[13]
While specific metabolic pathways for this compound are not extensively detailed in the literature, the metabolism of the closely related ethyl methanesulfonate (EMS) provides a strong predictive model. The primary metabolic routes are expected to be:
-
Hydrolysis: The ester bond is susceptible to hydrolysis, yielding ethanesulfonic acid and ethanol.[9] This can occur non-enzymatically or may be catalyzed by esterases.
-
Glutathione Conjugation: As an electrophilic compound, this compound can be detoxified through conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).
Caption: Predicted metabolic fate of this compound.
Analytical Methodologies for Quantification
The control of this compound to trace levels requires highly sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the techniques of choice.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
GC provides excellent separation efficiency for small molecules, and when coupled with a mass spectrometer, it offers high selectivity and sensitivity, which are critical for detecting impurities at the parts-per-million (ppm) level.
This protocol is designed as a self-validating system with built-in quality checks.
-
Sample Preparation (Aqueous Workup)
-
Rationale: This liquid-liquid extraction (LLE) is designed to isolate the neutral this compound from a potentially ionic API matrix, minimizing matrix effects and protecting the GC system.
-
Accurately weigh approximately 100 mg of the API into a 15 mL centrifuge tube.
-
Add 5 mL of purified water and vortex to dissolve the API.
-
Add 2 mL of ethyl acetate containing the internal standard (e.g., methyl methanesulfonate at a concentration of 0.1 µg/mL).
-
Vortex vigorously for 2 minutes to extract the this compound into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.
-
Carefully transfer the upper ethyl acetate layer to a clean GC vial for analysis.
-
-
GC-MS/MS Instrumental Parameters
-
Rationale: The choice of a mid-polarity column (e.g., DB-624) provides good peak shape and resolution for sulfonate esters. The temperature program is optimized for the separation of the target analyte from potential interferences.
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector: Splitless mode, 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Mass Spectrometer: Triple quadrupole (e.g., Agilent 7000 series).
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
-
System Suitability and Validation
-
Rationale: These checks ensure the analytical system is performing correctly before and during sample analysis.
-
Blank Injection: Inject the sample diluent to ensure no system contamination.
-
Standard Injection: Inject a known concentration of this compound and internal standard to verify retention times, peak shapes, and detector response.
-
Spiked Sample: Prepare a spiked sample by adding a known amount of this compound to the API before extraction to assess recovery and matrix effects. Recovery should typically be within 80-120%.
-
Caption: Workflow for the analysis of this compound by GC-MS/MS.
Conclusion
This compound is a simple yet significant molecule for professionals in the chemical and pharmaceutical sciences. Its well-defined chemical identity, characterized by numerous synonyms and a unique CAS number, belies a complex profile of reactivity and potential toxicity. As a potent alkylating agent, it is both a useful synthetic reagent and a critical potential genotoxic impurity that demands rigorous control in pharmaceutical manufacturing. Understanding its nomenclature, synthesis, reactivity, and the advanced analytical techniques required for its quantification is essential for ensuring the safety and quality of drug products. The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge necessary to navigate the challenges associated with this compound.
References
- Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- SIELC Technologies. (n.d.). Separation of Ethyl methanesulfonate on Newcrom R1 HPLC column.
- G. Manikumar, et al. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Research and Reviews: Journal of Pharmaceutical Analysis.
- Roberts, J. J., & Warwick, G. P. (1957). Mode of action of alkylating agents: formation of S-ethylcysteine from ethyl methanesulphonate in vivo.
- Encyclopedia.pub. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs.
- PubChem. (n.d.). This compound.
- Chemsrc. (2025). This compound | CAS#:1912-30-7.
- New Jersey Department of Health. (n.d.). ETHYL METHANESULFONATE HAZARD SUMMARY.
- Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 99(7), 2948–2961.
- Kakadiya, P. R., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. American Journal of Analytical Chemistry, 2(3), 338-347.
- Oreate AI Blog. (2025). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals.
- ResearchGate. (2025). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate.
- Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT.
- Wikipedia. (n.d.). Ethanesulfonic acid.
- Oncohema Key. (2016). Alkylating Agents.
- ResearchGate. (2025). Low-level Determination of Residual Methyl Methane Sulfonate and Ethyl Methane Sulfonate in Pharmaceuticals by Gas Chromatography with Mass Spectrometry.
- Journal of Chemical and Pharmaceutical Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
- National Center for Biotechnology Information. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PubMed.
- Drugs.com. (n.d.). List of Alkylating agents.
- Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12546–12554.
- Drugs.com. (n.d.). List of Alkylating agents.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. courses.washington.edu [courses.washington.edu]
- 7. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Glutathione S-conjugates as prodrugs to target drug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
The Unseen Alkylator: A Technical Guide to the Discovery and History of Ethyl Ethanesulfonate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: The Quiet Emergence of a Potent Reagent
In the vast lexicon of organic chemistry, some compounds announce their arrival with revolutionary fanfare, while others emerge quietly, their significance unfolding gradually through decades of application and investigation. Ethyl ethanesulfonate (EES) belongs to the latter category. This technical guide delves into the historical context of its discovery, its synthesis, and its underlying scientific principles. For the modern researcher, a deep understanding of EES is not merely academic; it is a critical necessity for harnessing its utility and mitigating its risks in contemporary drug development and chemical research. While direct historical records of its first synthesis are scarce, we can trace its lineage through the development of sulfonic acids and their derivatives, a story intertwined with the burgeoning field of organic chemistry in the 19th and early 20th centuries.
I. Historical Context: The Rise of Sulfonic Acids and Their Esters
The story of this compound begins not with the ester itself, but with its parent acid, ethanesulfonic acid, and the broader class of sulfonic acids. The 19th century witnessed a paradigm shift in chemistry, moving from the study of naturally derived substances to the synthesis of novel organic molecules.[1] French chemist Auguste Cahours (1813-1891) was a pivotal figure in this era, making significant contributions to the understanding of alcohols, aromatic compounds, and the development of new synthetic methods such as chlorination and sulfonitration. While there is no direct record of Cahours synthesizing this compound, his foundational work on organic synthesis and the characterization of functional groups laid the groundwork for future chemists to explore this class of compounds.
The first synthesis of the key precursor, ethanesulfonyl chloride , is reported to have occurred in the early 20th century.[2] This development was a critical step, as sulfonyl chlorides are the primary reagents for the preparation of sulfonate esters. The reaction of a sulfonyl chloride with an alcohol provides a direct and efficient route to the corresponding ester. It is therefore highly probable that the first synthesis of this compound was achieved shortly after the successful preparation and isolation of ethanesulfonyl chloride.
II. Physicochemical Properties and Synthesis
This compound is a colorless to pale yellow liquid with a distinct odor.[3] It is classified as a sulfonate ester, characterized by the presence of an ethyl group attached to the ethanesulfonate moiety.[3]
| Property | Value | Reference |
| CAS Number | 1912-30-7 | [3] |
| Molecular Formula | C4H10O3S | [3] |
| Molecular Weight | 138.19 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Solubility | Soluble in polar organic solvents | [3] |
Experimental Protocol: Laboratory Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of ethanesulfonyl chloride with ethanol in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Materials:
-
Ethanesulfonyl chloride
-
Anhydrous ethanol
-
Anhydrous pyridine or triethylamine
-
Anhydrous diethyl ether
-
Ice-water bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine or triethylamine (2.0 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice-water bath to 0-5°C.
-
Add ethanesulfonyl chloride (1.1 equivalents) to the dropping funnel.
-
Add the ethanesulfonyl chloride dropwise to the stirred ethanol solution, ensuring the internal temperature is maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of cold water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with cold dilute HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.
Caption: Workflow for the synthesis of this compound.
III. Mechanism of Action: The Alkylating Agent
This compound belongs to the class of alkylating agents, which are highly reactive compounds that introduce an alkyl group to nucleophilic sites in biologically important molecules, most notably DNA.[3] While specific mechanistic studies on this compound are not as abundant as for its close analog, ethyl methanesulfonate (EMS), the fundamental principles of its reactivity are analogous.
The electrophilic nature of the ethyl group in EES is key to its alkylating activity. The ethanesulfonate group is an excellent leaving group, facilitating nucleophilic attack on the adjacent ethyl group.
Genotoxicity and DNA Adduct Formation
The primary mechanism of genotoxicity for alkylating agents like EES is the covalent modification of DNA bases. The ethyl group of EES reacts with nucleophilic centers in DNA, with the N7 position of guanine and the O6 position of guanine being particularly susceptible.[5][6]
-
N7-ethylguanine: Alkylation at the N7 position of guanine is a common lesion. While not directly miscoding, it can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, which can result in mutations during DNA repair or replication.[5]
-
O6-ethylguanine: Alkylation at the O6 position of guanine is a highly mutagenic lesion.[7] O6-ethylguanine can mispair with thymine instead of cytosine during DNA replication.[7] If not repaired, this leads to a G:C to A:T transition mutation in subsequent rounds of replication.[7]
Caption: Mechanism of DNA alkylation by this compound.
IV. Applications in Research and Drug Development
The primary utility of this compound in a research setting stems from its potent mutagenic activity. It serves as a chemical mutagen to induce random mutations in the genetic material of various organisms, from bacteria to plants and animals. This allows researchers to conduct genetic screens to identify genes involved in specific biological processes.
In the context of drug development, the interest in this compound is twofold:
-
As a Research Tool: It can be used in preclinical studies to create cell lines with specific mutations, which can then be used to test the efficacy of new drug candidates.
-
As a Potential Genotoxic Impurity (PGI): Due to its alkylating nature, this compound is considered a potential genotoxic impurity that could form during the synthesis of drug substances, particularly those that use ethanesulfonic acid as a counter-ion or are synthesized using ethanol as a solvent. Regulatory agencies have stringent limits on the presence of such impurities in final drug products.
V. Toxicology and Safety
This compound is a hazardous substance that must be handled with extreme caution. Its toxicity is primarily attributed to its ability to alkylate biological macromolecules.
-
Genotoxicity: As discussed, EES is a known mutagen.[8]
-
Carcinogenicity: Alkylating agents as a class are often carcinogenic.[3] For the closely related ethyl methanesulfonate, there is sufficient evidence of carcinogenicity in experimental animals.[9][10]
-
Irritation: It can cause irritation to the skin, eyes, and respiratory tract.[4]
Safety Precautions:
-
Handling: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Disposal: Dispose of as hazardous waste according to institutional and local regulations.
VI. Conclusion: A Compound of Dual Significance
The history of this compound is a quiet one, its discovery a likely consequence of the systematic expansion of organic synthesis in the early 20th century. While it may not have a singular, celebrated discoverer, its significance to modern science is undeniable. As a potent alkylating agent, it is a valuable tool for genetic research, enabling the elucidation of gene function. Simultaneously, its potential presence as a genotoxic impurity in pharmaceuticals necessitates rigorous analytical control and a deep understanding of its formation and reactivity. For the researchers, scientists, and drug development professionals of today, this compound serves as a compelling example of how a single molecule can be both a powerful instrument of discovery and a critical subject of safety and control.
VII. References
-
Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. Mutation Research, 134(2-3), 113–142. [Link]
-
Gocke, E., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. Mutation Research, 678(2), 77-91. [Link]
-
Technical University of Munich. (2023). Ethyl methanesulfonate. [Link]
-
PubChem. (n.d.). Ethyl Methanesulfonate. Retrieved January 9, 2026, from [Link]
-
Gocke, E., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. Mutation Research/Reviews in Mutation Research, 678(2), 77-91. [Link]
-
Müller, W. U., et al. (1999). Supra-additive genotoxicity of a combination of γ-irradiation and ethyl methanesulfonate in mouse lymphoma L5178Y cells. Mutagenesis, 14(3), 265–269. [Link]
-
New Jersey Department of Health. (2000). Hazard Summary: Ethyl Methanesulfonate. [Link]
-
Wikipedia. (n.d.). Ethyl methanesulfonate. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). Ethanesulfonyl chloride. Retrieved January 9, 2026, from [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved January 9, 2026, from [Link]
-
Wikipedia. (n.d.). Sulfonic acid. Retrieved January 9, 2026, from [Link]
-
Roberts, J. J., & Warwick, G. P. (1957). Mode of action of alkylating agents: formation of S-ethylcysteine from ethyl methanesulphonate in vivo. Nature, 179(4571), 1181–1182. [Link]
-
Chemchart. (n.d.). Ethanesulfonyl chloride (594-44-5). Retrieved January 9, 2026, from [Link]
-
National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: Ethyl Methanesulfonate. [Link]
-
National Toxicology Program. (2021). 15th Report on Carcinogens: Ethyl Methanesulfonate. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). Ethanesulfonate. Retrieved January 9, 2026, from [Link]
-
Lang, P. T., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. Organic letters, 6(1), 11-14. [Link]
-
Google Patents. (n.d.). US2665293A - Preparation of the ethyl esters of sulfonic acids. Retrieved January 9, 2026, from
-
Google Patents. (n.d.). US3937721A - Method for the preparation of sulfonic acid esters from free sulfonic acids. Retrieved January 9, 2026, from
-
Delaney, E. (n.d.). Research works. ResearchGate. Retrieved January 9, 2026, from [Link]
-
Wikipedia. (n.d.). Glycine. Retrieved January 9, 2026, from [Link]
-
Elder, D. P., et al. (2014). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of pharmaceutical and biomedical analysis, 101, 148-157. [Link]
-
Google Patents. (n.d.). US3017430A - Process for preparation of sulfonic acid. Retrieved January 9, 2026, from
-
Schwarcz, J. (2024). The Beginnings of Chemical Synthesis. McGill University Office for Science and Society. [Link]
-
Reddy, T. S., et al. (2020). A simple method for the synthesis of sulfonic esters. Results in Chemistry, 2, 100044. [Link]
-
Miller, J. A., & Miller, E. C. (1994). Sulfonation in chemical carcinogenesis--history and present status. Chemico-biological interactions, 92(1-3), 329–341. [Link]
Sources
- 1. The Beginnings of Chemical Synthesis | Office for Science and Society - McGill University [mcgill.ca]
- 2. Page loading... [wap.guidechem.com]
- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 4. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 8. Sciencemadness Discussion Board - Ethane Sulfonyl Chloride Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Ethyl Methanesulfonate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ethyl ethanesulfonate role in organic synthesis
An In-Depth Technical Guide to the Role of Ethyl Ethanesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (EES) is a potent and versatile monofunctional ethylating agent employed in a variety of organic synthesis applications. As a sulfonate ester, its reactivity is characterized by the electrophilic nature of the ethyl group, which is readily transferred to a wide range of nucleophiles. This guide provides a comprehensive technical overview of this compound, detailing its fundamental physicochemical properties, core reactivity, and mechanistic pathways. We explore its critical role in O-, N-, S-, and C-ethylation reactions, and its specialized applications in the synthesis of complex heterocyclic structures and ionic liquids. Furthermore, this document offers detailed experimental protocols, practical insights into reaction optimization, and a critical evaluation of the associated safety and handling procedures, with a particular focus on its status as a potential genotoxic impurity (PGI) in the context of pharmaceutical development.
Introduction: The Profile of an Essential Ethylating Agent
This compound (CAS No. 1912-30-7), also known as ethanesulfonic acid ethyl ester, is an organic compound with the molecular formula C₄H₁₀O₃S.[1][2] It belongs to the class of sulfonate esters, a group of compounds recognized for their utility as powerful alkylating agents in organic chemistry.[3] While its close relative, ethyl methanesulfonate (EMS), is more widely known in chemical mutagenesis and genetic research, this compound offers similar reactivity for synthetic applications, serving as a reliable source for introducing an ethyl group onto various substrates.[3][4]
Its structure features a good leaving group, the ethanesulfonate anion, which facilitates the nucleophilic substitution reaction that defines its utility. This reactivity makes EES an invaluable reagent in the synthesis of fine chemicals, pharmaceutical intermediates, and specialty materials.[5][6] For professionals in drug development, understanding the applications and risks of EES is particularly crucial, as sulfonate esters are a well-recognized class of potential genotoxic impurities (PGIs) that require stringent control.[5][7]
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its handling, reaction conditions, and purification procedures. It is a clear, colorless to slightly yellow liquid under standard conditions, with properties that make it suitable for a range of synthetic protocols.[1]
| Property | Value | Source(s) |
| CAS Number | 1912-30-7 | [2][8] |
| Molecular Formula | C₄H₁₀O₃S | [1][8] |
| Molecular Weight | 138.19 g/mol | [8][9] |
| Appearance | Clear, colorless to slightly yellowish liquid | [1] |
| Density | ~1.11 g/cm³ | [1] |
| Boiling Point | ~198 °C | [1] |
| IUPAC Name | This compound | [8] |
| SMILES | CCOS(=O)(=O)CC | [2][8] |
| Solubility | Soluble in polar organic solvents | [2] |
Core Reactivity and Mechanism of Ethylation
The synthetic utility of this compound is rooted in its function as an electrophile. The sulfur atom in the sulfonate group is highly oxidized, withdrawing electron density from the adjacent ethyl group. This polarization makes the α-carbon of the ethyl group highly susceptible to nucleophilic attack.
The ethylation reaction proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophile (Nu:⁻) directly attacks the electrophilic carbon atom, leading to the displacement of the ethanesulfonate anion, which is a stable and effective leaving group.
This mechanism is highly reliable and predictable, making EES a preferred reagent for controlled ethylation. The choice of solvent and base is critical; polar aprotic solvents like DMF or acetonitrile are often used to solvate the cation of the nucleophilic salt without hindering the nucleophile's reactivity.
Key Applications in Organic Synthesis
This compound is a versatile reagent for the ethylation of a wide array of nucleophiles.
O-Ethylation: Synthesis of Ethers and Esters
EES readily reacts with alkoxides and carboxylates to form ethyl ethers and ethyl esters, respectively. This is particularly useful for introducing an ethyl ether as a protecting group for alcohols or for synthesizing ester-based prodrugs in medicinal chemistry.
-
Reaction with Alcohols: In the presence of a non-nucleophilic base (e.g., sodium hydride, potassium carbonate), an alcohol is deprotonated to form a potent alkoxide nucleophile, which then displaces the ethanesulfonate leaving group.
-
Reaction with Carboxylic Acids: A base like DBU or potassium carbonate converts a carboxylic acid into its conjugate base, the carboxylate, which serves as the nucleophile for the ethylation reaction.
N-Ethylation: Synthesis of Amines and Quaternary Salts
Nitrogen nucleophiles, such as primary and secondary amines, are effectively ethylated by EES. This reaction is fundamental for synthesizing more substituted amines and is a common strategy in pharmaceutical synthesis to modify the properties of an active pharmaceutical ingredient (API).
-
Primary Amines: Yield a mixture of secondary and tertiary amines, as the initially formed secondary amine can be more nucleophilic than the starting material. Controlling stoichiometry is key to maximizing the desired product.
-
Secondary Amines: Are cleanly converted to tertiary amines.
-
Tertiary Amines: Can be further ethylated to form quaternary ammonium salts, which have applications as phase-transfer catalysts or ionic liquids.
S-Ethylation: Synthesis of Thioethers
Thiols are excellent nucleophiles and react rapidly with this compound to form thioethers (sulfides). The reaction typically proceeds under mild basic conditions to generate the thiolate anion.
Specialized Applications
Beyond simple functional group transformations, EES is a valuable tool in constructing more complex molecular architectures.
-
Synthesis of Heterocyclic Compounds: EES can be used to ethylate nitrogen atoms within heterocyclic rings, which can be a key step in the synthesis of various bioactive molecules.[10] For example, N-ethylation of a pyridone or imidazole precursor can alter its electronic properties and biological activity.[11][12] The reaction can also facilitate subsequent cyclization steps by activating or modifying a substrate.[13]
-
Synthesis of Ionic Liquids: Ethanesulfonate-based ionic liquids are gaining attention as "green" solvents due to their negligible vapor pressure and high thermal stability.[14][15] EES can be used to synthesize imidazolium-based ionic liquids, such as 1-ethyl-3-methylimidazolium ethanesulfonate, by reacting with an appropriate N-substituted imidazole.[16][17] These ionic liquids are explored as media for organic reactions, extractions, and in electrochemical applications.[15]
Detailed Experimental Workflow: N-Ethylation of an Amine
This section provides a representative, self-validating protocol for the ethylation of a generic secondary amine using this compound.
Materials and Reagents:
-
Secondary Amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the secondary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Causality Insight: Anhydrous K₂CO₃ is a mild, non-nucleophilic base sufficient to scavenge the ethanesulfonic acid byproduct. An inert atmosphere prevents side reactions with atmospheric moisture.
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add this compound (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Causality Insight: Dropwise addition helps to control any potential exotherm from the reaction.
-
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.
-
Work-up & Extraction: a. Cool the reaction mixture to room temperature and filter off the solid K₂CO₃. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the residue in ethyl acetate. d. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce the amount of water in the organic phase).
-
Self-Validation: The aqueous washes ensure the removal of inorganic salts and acidic byproducts, which is a critical purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine product.
-
Purification: Purify the crude product using flash column chromatography on silica gel if necessary to obtain the final, high-purity product.
Safety, Handling, and Genotoxicity Considerations
As a potent alkylating agent, this compound must be handled with extreme caution.[2]
-
Health Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation.[8][18] Due to its mechanism of action (alkylation of nucleophiles), it is treated as a suspected mutagen and potential carcinogen, similar to its analogue EMS.[4][19][20]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[18][21][22]
-
Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[18][21]
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[21] Unused reagent should be quenched (e.g., with a sodium thiosulfate solution) before disposal in accordance with local regulations.[18][23]
Genotoxicity in Drug Development: In the pharmaceutical industry, alkyl sulfonates are a significant concern as potential genotoxic impurities (PGIs).[7] They can be formed as byproducts if ethanesulfonic acid is used as a counter-ion for a basic API in the presence of ethanol.[5][7] Regulatory agencies require that PGIs in drug substances be controlled to very low levels, often based on a Threshold of Toxicological Concern (TTC). Therefore, any synthesis utilizing EES or processes where it could be formed inadvertently requires rigorous analytical method development and validation to quantify and control its presence in the final API.
Conclusion
This compound is a highly effective and mechanistically predictable ethylating agent with broad utility in modern organic synthesis. Its ability to cleanly transfer an ethyl group to a diverse range of O-, N-, and S-based nucleophiles makes it a staple reagent for constructing ethers, esters, amines, and thioethers. Its role extends to the strategic synthesis of complex heterocyclic systems and the formulation of novel ionic liquids. However, its power as a reagent is matched by its potential hazard profile. For researchers and drug development professionals, a thorough understanding of its reactivity, coupled with stringent adherence to safety protocols and an awareness of its regulatory status as a potential genotoxic impurity, is essential for its successful and responsible application.
References
- Vertex AI Search. (n.d.). What is Ethanesulfonic Acid Ethyl Ester (this compound)
- Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. Mutation Research, 134(2-3), 113-142. [Link]
- KM Pharma Solution Private Limited. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl methanesulfonate.
- PubChem. (n.d.). Ethyl Methanesulfonate. National Center for Biotechnology Information.
- New Jersey Department of Health. (2000). ETHYL METHANESULFONATE HAZARD SUMMARY.
- Technical University of Munich. (2023). Ethyl methanesulfonate. In Encyclopedia of Toxicology, Fourth Edition. Elsevier. [Link]
- Grokipedia. (n.d.). Ethyl methanesulfonate.
- Unnamed Supplier. (n.d.).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- American Chemical Society. (2022). Ethyl methanesulfonate.
- Wikipedia. (n.d.). Ethyl methanesulfonate.
- Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. [Link]
- Singer, B. (1976). The specificity of different classes of ethylating agents toward various sites in RNA. FEBS Letters, 63(1), 85-88. [Link]
- Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT.
- TradeIndia. (n.d.).
- Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
- Zhang, Q., et al. (2015). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. Molecules, 20(9), 15848-15861. [Link]
- CAS Common Chemistry. (n.d.). This compound.
- Journal of Heterocyclic Chemistry. (2009). Ethyl {4-[2-(Saccharin-2-yl)
- TSI Journals. (2018). Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino).
- Zhang, B. (2022). Multicomponent reactions in diverse heterocycles synthesis and medicinal chemistry. University of Groningen. [Link]
- Alfa Chemical Co., Ltd. (2022). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid.
- National Institutes of Health. (n.d.). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PMC.
- Unnamed Supplier. (2026).
- Unnamed Source. (2025). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Retrieved January 9, 2026.
- ResearchGate. (2016). Anyone please suggest the lab scale synthesis of 1-ethyl-3-methylimidazolium acetate Ionic liquid?.
Sources
- 1. What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications [ccount-chem.com]
- 2. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound - Certified Reference Material at Best Price, Mumbai Supplier [nacchemical.com]
- 7. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. tsijournals.com [tsijournals.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfa-chemical.com [alfa-chemical.com]
- 18. echemi.com [echemi.com]
- 19. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. grokipedia.com [grokipedia.com]
- 21. kmpharma.in [kmpharma.in]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Potential Biological Activity of Ethyl Ethanesulfonate
A Senior Application Scientist's Perspective on Hazard Prediction and Experimental Validation
Preamble: Navigating the Data Gap with Analog-Based Prediction
In the landscape of chemical safety and drug development, researchers often encounter compounds with sparse or non-existent toxicological data. Ethyl ethanesulfonate (CAS No. 1912-30-7) is one such molecule. While safety data sheets identify it as a skin, eye, and respiratory irritant, comprehensive data on its genotoxic, mutagenic, and carcinogenic potential is conspicuously absent in the public domain[1].
This guide addresses this critical knowledge gap. As direct biological data for this compound is unavailable, we will employ a scientifically rigorous analog-based approach. We will use the extensive data available for its close structural analog, ethyl methanesulfonate (EMS, CAS No. 62-50-0) , to predict the potential biological activities and hazards of this compound. This methodology is rooted in the principle that structurally similar molecules often exhibit comparable mechanisms of action. This document will therefore serve two purposes: first, to build a robust hypothesis for the biological activity of this compound based on high-quality data from EMS, and second, to provide a detailed experimental framework for the validation of these predictions.
Physicochemical Profile and Predicted Reactivity
This compound (C₄H₁₀O₃S) is the ethyl ester of ethanesulfonic acid. Its structure is highly comparable to that of ethyl methanesulfonate (C₃H₈O₃S), differing only by an additional methyl group on the sulfonate moiety.
-
This compound: CH₃CH₂SO₂OCH₂CH₃
-
Ethyl Methanesulfonate (EMS): CH₃SO₂OCH₂CH₃
Both molecules are monofunctional alkylating agents . The core of their reactivity lies in the electrophilic nature of the ethyl group attached to the sulfonate ester. The sulfonate group is an excellent leaving group, facilitating the transfer of the ethyl group to nucleophilic sites in biological macromolecules, such as DNA and proteins. This SN2 (and partially SN1) reaction mechanism is the foundational driver of their biological activity[2]. Given the identical ethylating group and a very similar sulfonate leaving group, it is mechanistically sound to predict that this compound will function as a potent ethylating agent, mirroring the reactivity of EMS.
Predicted Molecular Mechanism of Action: DNA Alkylation and Mutagenesis
The primary concern for alkylating agents is their interaction with DNA, leading to genotoxicity. Based on the well-documented mechanism of EMS, this compound is predicted to exert its mutagenic effects through the covalent modification of DNA bases.
The process unfolds as follows:
-
Ethyl Adduct Formation: The electrophilic ethyl group of this compound is transferred to nucleophilic centers on DNA bases. While several positions can be alkylated, the most significant sites for mutagenesis are the O⁶ position of guanine and, to a lesser extent, the N⁷ position of guanine[2][3].
-
Mispairing during Replication: The formation of an O⁶-ethylguanine adduct is particularly problematic. During DNA replication, this modified base is frequently misread by DNA polymerase, which preferentially pairs it with thymine instead of its normal partner, cytosine[3].
-
Induction of Point Mutations: Following the next round of DNA replication, the incorrectly inserted thymine will pair with adenine. The ultimate result is the conversion of an original Guanine-Cytosine (G:C) base pair into an Adenine-Thymine (A:T) base pair. This is a transition point mutation , which can alter gene function, leading to loss of protein function, altered protein function, or disruption of gene regulation[2][3].
The depurination of N⁷-ethylguanine adducts can also create apurinic sites, which are unstable and can lead to single-strand breaks in the DNA backbone, contributing to chromosomal damage[2].
Caption: Standard workflow for the Ames Bacterial Reverse Mutation Assay.
Step-by-Step Methodology:
-
Strain Selection: Utilize multiple strains of S. typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction). This is crucial because some chemicals only become mutagenic after being metabolized.
-
Dose Selection: Perform a preliminary range-finding study to determine a non-toxic dose range of this compound. The main experiment should use at least five different concentrations.
-
Controls:
-
Negative Control: Vehicle (e.g., DMSO or water) to establish the spontaneous reversion rate.
-
Positive Control (without S9): A known direct-acting mutagen (e.g., sodium azide for TA100).
-
Positive Control (with S9): A known mutagen that requires activation (e.g., 2-aminoanthracene).
-
-
Exposure: In separate tubes, mix the bacterial culture, the test compound dilution (or control), and either S9 mix or a buffer. Add this to molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to be fixed).
-
Plating & Incubation: Pour the top agar mixture onto minimal glucose agar plates. Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of visible revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
Protocol 2: In Vitro Mammalian Cell Micronucleus Assay
Causality: This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss). A micronucleus is a small, extra nucleus that forms in a daughter cell when a chromosome fragment or a whole chromosome fails to be incorporated into the main nucleus during cell division. Its presence is a clear indicator of genotoxic damage.
Step-by-Step Methodology:
-
Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBL), CHO, or L5178Y cells.
-
Dose Selection: Determine a cytotoxic dose range using a preliminary cell viability assay (e.g., MTT or Trypan Blue exclusion). The main experiment should use a vehicle control and at least three test concentrations, with the highest concentration inducing 50-60% cytotoxicity.
-
Treatment: Expose the cell cultures to this compound for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block: After treatment, add Cytochalasin B to the culture medium. This agent inhibits cytokinesis (the final step of cell division), resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis since the start of treatment are scored for micronuclei.
-
Harvesting & Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
Conclusion
While direct empirical data on the biological activity of this compound is lacking, its close structural similarity to the well-characterized genotoxin ethyl methanesulfonate (EMS) provides a strong basis for predicting its hazard profile. This compound is predicted to be a potent monofunctional ethylating agent that acts primarily by forming DNA adducts, leading to point mutations and chromosomal damage. Consequently, it should be handled as a suspected mutagen and carcinogen. This guide provides a robust framework and detailed protocols for the essential in vitro assays required to definitively characterize the genotoxic potential of this compound, enabling informed risk assessment and safe handling practices in any research or development setting.
References
- Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. Mutation Research/Reviews in Genetic Toxicology, 134(2-3), 113-142.
- KM Pharma Solution Private Limited. (n.d.). This compound - MSDS.
- Dobrovolsky, V. N., et al. (2021). Effect of life stage and target tissue on dose-response assessment of ethyl methane sulfonate-induced genotoxicity. Environmental and Molecular Mutagenesis, 62(9), 482-489.
- Wikipedia contributors. (2023, December 27). Ethyl methanesulfonate. In Wikipedia, The Free Encyclopedia.
- Pronk, T. E., et al. (2014). Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice. Environmental and Molecular Mutagenesis, 55(4), 305-318.
- Stopper, H., et al. (2001). Supra-additive genotoxicity of a combination of γ-irradiation and ethyl methanesulfonate in mouse lymphoma L5178Y cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 21-29.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74704, this compound.
- New Jersey Department of Health. (2000, May). Hazard Substance Fact Sheet: Ethyl Methanesulfonate.
Sources
A Researcher's Comprehensive Guide to Ethyl Ethanesulfonate: Sourcing, Synthesis, and Application
For the discerning researcher, scientist, or drug development professional, the selection and use of chemical reagents are paramount to experimental success and integrity. Ethyl ethanesulfonate (CAS No. 1912-30-7), a potent alkylating agent, serves as a critical tool in organic synthesis and as a crucial consideration in pharmaceutical impurity profiling. This guide provides an in-depth technical overview of its procurement, safe handling, and application, grounded in established scientific principles and methodologies.
Understanding this compound: A Profile
This compound (EES), also known as ethanesulfonic acid, ethyl ester, is a sulfonate ester characterized by an ethyl group attached to an ethanesulfonate moiety.[1] This structure dictates its reactivity and utility, primarily as a reagent for introducing ethyl groups into various molecules.[1][2]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1912-30-7 | [1][3][4] |
| Molecular Formula | C₄H₁₀O₃S | [1][4][5] |
| Molecular Weight | 138.19 g/mol | [4][5] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2][5] |
| Density | ~1.132 g/cm³ | [5][6] |
| Boiling Point | ~198°C | [2] |
| Melting Point | -17°C | [5] |
| Storage Temperature | 2-8°C | [6][7] |
Procurement and Supplier Vetting
Sourcing high-quality this compound is the foundational step for any research application. The choice of supplier directly impacts the purity of the starting material, which is critical for avoiding unwanted side reactions and ensuring reproducible results. For pharmaceutical applications, sourcing from suppliers who can provide certified reference materials (CRMs) is essential for analytical testing and quality control.[3][7]
Table of Representative Suppliers:
| Supplier | Product Focus | Available Documentation | Noteworthy Details |
| Sigma-Aldrich (Merck) | Certified Reference Material (TraceCERT®) | Certificate of Analysis (CoA) | Produced under ISO/IEC 17025 and ISO 17034 standards, ensuring traceability.[7] |
| LGC Standards | Pharmaceutical Analytical Standards | CoA | Specializes in high-quality reference standards for reliable analytical testing.[3] |
| Simson Pharma Limited | Research Chemicals, Reference Standards | CoA with every compound | Offers competitive pricing and various grades for research and development. |
| CymitQuimica | Organic Analytical Standards, APIs for Research | ISO 9001 & 14001 Certificates | Provides a range of purities, including 97%.[1] |
| Carl ROTH | Research Chemicals | Technical Data Sheet, CoA | Offers various pack sizes (e.g., 100 mg, 500 mg) suitable for laboratory scale.[6][8] |
| ChemScene | Drug Discovery Research Reagents | Purity data (e.g., ≥97%) | Caters to pharmaceutical development and provides specialized building blocks.[9] |
| Pharmaffiliates | Pharmaceutical Impurities, Reference Standards | CoA | Provides highly pure EES for analytical and research purposes.[4] |
When purchasing, researchers must verify that the supplier provides a comprehensive Certificate of Analysis (CoA). A reliable CoA will confirm the compound's identity and purity through methods such as NMR, Mass Spectrometry, and GC.[10][11]
Below is a logical workflow for the procurement process.
Caption: A typical workflow for procuring chemical reagents.
Core Applications in Research and Development
The Role of this compound as an Alkylating Agent
The primary utility of this compound in organic synthesis stems from its function as an efficient ethylating agent.[1] Alkylating agents are a class of electrophilic compounds that introduce an alkyl group to a nucleophilic substrate. In the context of drug development, they are instrumental in modifying molecules to enhance their therapeutic properties.[12][13] However, their reactivity also makes them potential genotoxic impurities (PGIs), which necessitates strict control and monitoring in final drug products.[1][14]
The sulfonate group in EES is an excellent leaving group, facilitating the Sɴ2 transfer of the ethyl group to a wide range of nucleophiles. This reactivity is harnessed in various synthetic transformations.
Key Synthetic Applications
This compound is a versatile reagent employed in several key reactions:
-
Stereoselective Friedel-Crafts Alkylation: It is used as a reactant in these reactions to form new carbon-carbon bonds.[1]
-
Preparation of Ionic Liquids: EES is used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids.[1]
-
General Organic Synthesis: It serves as an intermediate in the creation of more complex molecules, including pharmaceutical candidates and bioactive compounds.[5][15]
Experimental Protocols: Synthesis and Analysis
The following protocols are provided as a guide. Researchers should adapt them based on specific laboratory conditions and safety protocols.
Laboratory Synthesis of this compound
This protocol outlines a general procedure for synthesizing EES from ethanesulfonyl chloride and ethanol.[16]
Objective: To synthesize this compound with minimal byproducts.
Materials:
-
Ethanesulfonyl chloride
-
Anhydrous ethanol
-
Anhydrous pyridine or triethylamine (as a base)
-
Anhydrous diethyl ether (or another suitable solvent)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and ice-water bath
Procedure:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine (2.0 equivalents) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Addition of Ethanesulfonyl Chloride: Add ethanesulfonyl chloride (1.1 equivalents) to a dropping funnel. Add the ethanesulfonyl chloride dropwise to the stirred ethanol solution, ensuring the internal temperature remains below 10°C.[16]
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.[16]
-
Workup:
-
Cool the reaction mixture in an ice bath and quench by slowly adding cold water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold dilute HCl (to remove the base), saturated aqueous sodium bicarbonate solution (to remove acidic byproducts), and brine.[16]
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.[16]
-
Caption: Workflow for the laboratory synthesis of EES.
Analytical Method for Trace-Level Quantification
Due to its potential genotoxicity, regulatory agencies mandate strict control of EES as an impurity in pharmaceutical products.[14] A highly sensitive method using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is often employed for its trace-level quantification.[14]
Objective: To develop a selective and sensitive method for quantifying EES in an Active Pharmaceutical Ingredient (API).
Instrumentation:
-
Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).[14]
Reagents and Standards:
-
Certified reference standard of this compound (EES).[14]
-
High-purity solvents (e.g., ethyl acetate).
-
API sample.
Procedure:
-
Standard Preparation: Prepare a stock solution of the EES certified reference standard in a suitable high-purity solvent. Create a series of calibration standards by serial dilution to cover the expected concentration range.
-
Sample Preparation: Dissolve a known amount of the API sample in the same solvent used for the standards.
-
GC-MS/MS Analysis:
-
Inject the prepared standards and samples into the GC-MS/MS system.
-
Develop a suitable temperature program for the GC to ensure good separation of EES from the API and other potential impurities.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select appropriate precursor-to-product ion transitions for EES.
-
-
Quantification: Construct a calibration curve from the analysis of the standards. Use the regression equation from the curve to determine the concentration of EES in the API sample.
Caption: Analytical workflow for EES impurity analysis.
Safety, Handling, and Storage
This compound must be handled with care due to its hazardous properties.[17]
Hazard Summary:
-
H315: Causes skin irritation.[17]
-
H319: Causes serious eye irritation.[17]
-
H335: May cause respiratory irritation.[17]
Recommended Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[17][18]
-
Eye/Face Protection: Wear tightly fitting safety goggles.[17]
-
Skin Protection: Wear impervious protective gloves and clothing.[17]
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[17]
-
Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[17]
Storage and Disposal:
-
Storage: Store in a well-ventilated, locked-up place. Keep the container tightly closed.[17] Recommended storage is between 2-8°C.[6][7]
-
Disposal: Dispose of contents and container at an approved waste disposal facility in accordance with local, regional, and national regulations.[17]
Conclusion
This compound is a valuable reagent in the arsenal of the research and development scientist. Its utility in organic synthesis is well-established. However, its role as a potential genotoxic impurity in pharmaceuticals underscores the critical need for rigorous sourcing, handling, and analytical control. By adhering to the principles and protocols outlined in this guide, researchers can ensure the safe and effective use of this compound, contributing to the integrity and success of their scientific endeavors.
References
- CymitQuimica. (n.d.). CAS 1912-30-7: this compound.
- ECHEMI. (n.d.). This compound SDS, 1912-30-7 Safety Data Sheets.
- LGC Standards. (n.d.). This compound | CAS 1912-30-7.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 1912-30-7.
- Pharmaffiliates. (n.d.). CAS No : 1912-30-7 | Product Name : this compound.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Ethyl methanesulfonate.
- Moltox. (2015). SAFETY DATA SHEET - Ethyl Methanesulfonate.
- CPAChem. (2023). Safety data sheet - Ethyl methanesulfonate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl methanesulfonate.
- Carl ROTH. (n.d.). This compound, 100 mg, CAS No. 1912-30-7.
- ChemScene. (n.d.). 1912-30-7 | this compound.
- Parchem. (n.d.). This compound (Cas 2819-09-2).
- TradeIndia. (n.d.). This compound - Certified Reference Material.
- Benchchem. (n.d.). Technical Support Center: this compound Synthesis.
- BOC Sciences. (n.d.). Mastering Organic Synthesis: The Role of Ethyl Methanesulfonate.
- Briti Scientific. (n.d.). Ethyl methane sulfonate GC reference standard, Anstan - Certificate of Analysis.
- A&A Pharmachem. (n.d.). What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications.
- Sigma-Aldrich. (n.d.). This compound certified reference material, TraceCERT 1912-30-7.
- Technical University of Munich. (2023). Ethyl methanesulfonate. Retrieved from Technical University of Munich website.
- Unan, R. (2020). Protocol for ethyl methanesulphonate (EMS)
- Pharmco. (n.d.). CERTIFICATE OF ANALYSIS - ETHYL ALCOHOL 95%.
- Chemsrc. (2021). This compound Price.
- ALS. (2023). CERTIFICATE OF ANALYSIS.
- Carl ROTH. (n.d.). This compound, 500 mg, CAS No. 1912-30-7.
- Briti Scientific. (n.d.). Ethyl methanesulfonate reference standard, Anstan - Certificate of Analysis.
- BLD Pharm. (n.d.). 1912-30-7|this compound.
- PubChem. (n.d.). Ethyl Methanesulfonate.
- Sigma-Aldrich. (n.d.). This compound certified reference material, TraceCERT 1912-30-7.
- Benchchem. (n.d.). Ethanesulfonate: A Technical Guide on Chemical Structure, Properties, and Pharmaceutical Applications.
- ChemicalBook. (2019). The preparation of ethanesulfonic acid.
- CDH Fine Chemical. (n.d.). Ethyl Methane Sulfonate (Plant Mutagen) | 62-50-0.
- Wikipedia. (n.d.). Alkylating antineoplastic agent.
- Wikipedia. (n.d.). Ethanesulfonic acid.
- Drugs.com. (n.d.). List of Alkylating agents.
- ChemicalBook. (2025). Ethyl methanesulfonate.
- Platzek, T., Bochert, G., & Rahm, U. (1994). Embryotoxicity induced by alkylating agents: 8. DNA adduct formation induced by ethylmethanesulfonate in mouse embryos. Teratogenesis, Carcinogenesis, and Mutagenesis, 14(2), 65-73.
- Benchchem. (n.d.). Application Notes and Protocols for the Industrial Production and Purification of Ethyl Ethanoate.
- The DAN Lab - University of Wisconsin–Madison. (n.d.). LCMS Protocols.
Sources
- 1. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 2. What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications [ccount-chem.com]
- 3. This compound | CAS 1912-30-7 | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound - Certified Reference Material at Best Price, Mumbai Supplier [nacchemical.com]
- 6. This compound, 100 mg, CAS No. 1912-30-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 7. This compound certified reference material, TraceCERT 1912-30-7 [sigmaaldrich.com]
- 8. This compound, 500 mg, CAS No. 1912-30-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]
- 9. chemscene.com [chemscene.com]
- 10. britiscientific.com [britiscientific.com]
- 11. britiscientific.com [britiscientific.com]
- 12. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. echemi.com [echemi.com]
- 18. moltox.com [moltox.com]
Methodological & Application
Application Notes & Protocols: Ethyl Ethanesulfonate as a Potent Alkylating Agent in Organic Synthesis
Introduction: Unveiling Ethyl Ethanesulfonate
This compound (EES), a sulfonate ester with the chemical formula C₄H₁₀O₃S, is a reactive and versatile liquid reagent employed in organic synthesis.[1][2] While structurally similar to the more widely studied mutagen ethyl methanesulfonate (EMS), EES serves as an efficient ethylating agent, transferring an ethyl group to a variety of nucleophiles.[3] Its utility is notable in specialized applications, including stereoselective Friedel-Crafts alkylations and the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids.[1] As a colorless to pale yellow liquid, its physical state offers handling advantages over gaseous ethylating agents.[1][3] This document provides an in-depth exploration of its mechanistic underpinnings, practical applications, detailed experimental protocols, and critical safety guidelines for its use in research and development settings.
The Mechanism of Ethylation: A Nucleophilic Substitution Pathway
The efficacy of this compound as an ethylating agent is rooted in the principles of nucleophilic substitution. The core of its reactivity lies in the electron-withdrawing nature of the sulfonate group, which renders the α-carbon of the ethyl ester group highly electrophilic. The ethanesulfonate moiety is an excellent leaving group, facilitating the displacement by a nucleophile.
The reaction generally proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This pathway involves a backside attack on the electrophilic carbon by a nucleophile (Nu:⁻), leading to the formation of a new carbon-nucleophile bond and the simultaneous departure of the ethanesulfonate anion.
Key Mechanistic Steps:
-
Activation of the Nucleophile: In many cases, particularly with weakly nucleophilic substrates like alcohols or phenols, a base is required. The base deprotonates the substrate to generate a more potent nucleophile (e.g., a phenoxide or alkoxide anion).
-
Nucleophilic Attack: The activated nucleophile attacks the electrophilic ethyl group of EES.
-
Displacement: The ethanesulfonate leaving group is displaced, resulting in the ethylated product and the ethanesulfonate salt of the base's cation.
This mechanism is analogous to that of other alkyl sulfonates, which are known to alkylate a wide range of nucleophilic sites, including oxygen, nitrogen, and sulfur atoms.[4][5][6] The partial Sₙ1 character observed in similar agents like EMS suggests that EES can effectively ethylate both nitrogen and oxygen positions on DNA, a property that underlies the genotoxicity of this class of compounds.[7]
Application Profile and Strategic Considerations
This compound is a valuable tool for introducing an ethyl group, a common motif in pharmaceuticals and functional materials.
Primary Applications:
-
O-Ethylation: Ethylation of phenols and alcohols to form ethyl ethers.
-
N-Ethylation: Ethylation of amines, amides, and heterocyclic compounds.
-
S-Ethylation: Ethylation of thiols to generate thioethers.
Field-Proven Insights:
-
Reactivity vs. Safety: EES offers a balance of high reactivity and manageable handling as a liquid reagent. However, this reactivity also correlates with its potential toxicity. Alkylating agents as a class are known to be mutagenic and carcinogenic and must be handled with extreme caution.[4][8][9]
-
Anhydrous Conditions: Like many electrophilic reagents, EES is susceptible to hydrolysis. The presence of water can consume the reagent, forming ethanesulfonic acid and reducing yield.[10] Therefore, rigorous anhydrous conditions are paramount for successful and reproducible outcomes.
-
Choice of Base: The selection of a base is critical. Non-nucleophilic bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are preferred as they deprotonate the substrate without competing with it for the ethylating agent.[10]
Detailed Protocol: O-Ethylation of 4-Methoxyphenol
This protocol details a representative Williamson ether synthesis for the ethylation of a phenolic substrate using this compound. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Reaction Principle: The acidic hydroxyl proton of 4-methoxyphenol is removed by potassium carbonate to form the highly nucleophilic potassium 4-methoxyphenoxide. This anion then acts as the nucleophile in an Sₙ2 reaction with this compound to yield 1-ethoxy-4-methoxybenzene.[11]
Materials & Equipment:
-
Reagents: 4-Methoxyphenol, this compound (EES), Anhydrous Potassium Carbonate (K₂CO₃, powdered), Anhydrous Acetone, Ethyl Acetate (EtOAc), Saturated Aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Flame-dried round-bottom flask, magnetic stirrer and stir bar, reflux condenser with inert gas inlet (N₂ or Ar), separatory funnel, rotary evaporator, standard glassware for extraction and filtration, TLC plates and chamber.
Experimental Workflow Diagram
Below is a visual representation of the complete experimental protocol, from initial setup to the final purified product.
Caption: Workflow for the O-Ethylation of 4-Methoxyphenol using EES.
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 eq., e.g., 1.24 g, 10 mmol) and finely powdered anhydrous potassium carbonate (1.5 eq., e.g., 2.07 g, 15 mmol).
-
Causality: A dried flask and anhydrous base are essential to prevent hydrolysis of the EES.[10] Powdering the K₂CO₃ increases its surface area, accelerating the deprotonation of the phenol.
-
Add 40 mL of anhydrous acetone via syringe. The solvent should be sufficiently dry to maintain anhydrous conditions.
-
Causality: Acetone is a common solvent for this reaction due to its polarity and appropriate boiling point for reflux.
-
-
Addition of Ethylating Agent:
-
While stirring the suspension vigorously, add this compound (1.2 eq., e.g., 1.66 g, 12 mmol) dropwise over 5 minutes at room temperature.
-
Causality: Dropwise addition helps to control any potential exotherm and ensures a homogenous reaction mixture.
-
-
Reaction:
-
Attach a reflux condenser to the flask and place it under an inert atmosphere (e.g., a nitrogen-filled balloon).
-
Heat the reaction mixture to reflux (approx. 56°C) using a heating mantle.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed (typically 4-6 hours).
-
Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. TLC is a crucial technique for determining reaction completion and avoiding the formation of byproducts from prolonged heating.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and its salts through a pad of celite, washing the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Causality: The bicarbonate wash removes any residual acidic impurities, such as unreacted phenol or ethanesulfonic acid formed from hydrolysis.[10] The brine wash removes bulk water from the organic phase before drying.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure 1-ethoxy-4-methoxybenzene.
-
Causality: Chromatography separates the desired product from any unreacted starting materials or non-polar byproducts.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for ethylation using alkyl sulfonates. These serve as a general guideline for designing experiments with this compound.
| Substrate Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Phenols | 4-Hydroxytoluene | K₂CO₃ | Acetone | 56 (Reflux) | 4 - 8 |
| Alcohols | Benzyl alcohol | NaH | THF / DMF | 0 to 25 | 2 - 6 |
| Amines | Aniline | Et₃N / K₂CO₃ | Acetonitrile | 60 - 80 | 6 - 12 |
| Thiols | Thiophenol | K₂CO₃ | DMF | 25 - 50 | 1 - 3 |
Note: Yields are substrate-dependent but are generally moderate to high (60-95%) under optimized conditions. Reaction times and temperatures should be optimized for each specific substrate.
Critical Safety & Handling Protocols
This compound is a powerful alkylating agent and a potential genotoxic impurity; it must be handled with extreme caution.[1] Its safety profile is expected to be similar to that of ethyl methanesulfonate (EMS), which is a known mutagen, teratogen, and carcinogen.[8][9]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors. An emergency eyewash station and safety shower must be readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards.[12]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[9]
-
Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[12]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water and drink one or two glasses of water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.
-
-
Spill & Disposal:
-
For small spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal.[14]
-
Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
-
References
- Technical University of Munich. (2023). Ethyl methanesulfonate.
- New Jersey Department of Health. (2000). ETHYL METHANESULFONATE HAZARD SUMMARY.
- KM Pharma Solution Private Limited. (n.d.). This compound - MSDS.
- Procurement League. (n.d.). What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications.
- PubChem. (n.d.). Ethyl Methanesulfonate.
- Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT.
- Wikipedia. (n.d.). Ethyl methanesulfonate.
- Singer, B. (1976). The specificity of different classes of ethylating agents toward various sites in RNA. PubMed.
- Filo. (2025). Show steps in the synthesis of this compound.
- Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. PubMed.
- Oncohema Key. (2016). Alkylating Agents.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids.
- Taylor & Francis. (n.d.). Ethyl methanesulfonate – Knowledge and References.
- Roberts, J. J., & Warwick, G. P. (1957). Mode of action of alkylating agents: formation of S-ethylcysteine from ethyl methanesulphonate in vivo. PubMed.
- Wikipedia. (n.d.). Ethanesulfonic acid.
- Drugs.com. (n.d.). List of Alkylating agents.
- Arkat USA, Inc. (2009). A comparison of several modern alkylating agents. ARKIVOC.
- PubMed Central. (n.d.). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Cytotoxic compounds. Part XX. Reactions of the methanesulphonates of 2-aryl-2-(arylthio)ethanols and of 1-aryl-2-(arylthio)ethanols with nucleophiles.
- Unan, R., & Sagel, Z. (2022). Protocol for ethyl methanesulphonate (EMS) mutagenesis application in rice. PubMed.
- F1000 Research. (n.d.). Protocol for ethyl methanesulphonate (EMS) mutagenesis application in rice.
Sources
- 1. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 2. What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications [ccount-chem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 6. Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. nj.gov [nj.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. kmpharma.in [kmpharma.in]
- 14. ETHYL METHANESULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Synthesis of Sulfonate Esters Using Ethyl Ethanesulfonate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Sulfonate Esters
Sulfonate esters are a pivotal class of organic compounds characterized by the functional group R-SO₂-OR'. Their significance in organic synthesis and medicinal chemistry is well-established. The sulfonate group is an excellent leaving group, a property attributable to the resonance stabilization of the resulting sulfonate anion, which delocalizes the negative charge across the three oxygen atoms, rendering it a very weak base. This characteristic makes sulfonate esters valuable intermediates for a wide array of nucleophilic substitution and elimination reactions.[1] In the realm of drug development, sulfonic acids are frequently employed for salt formation to enhance the physicochemical properties of active pharmaceutical ingredients (APIs).[2][3] However, the potential for the formation of genotoxic sulfonate ester impurities during manufacturing processes, particularly when alcohols are used as solvents, has raised regulatory concerns.[3][4] This guide provides a comprehensive overview of the synthesis of sulfonate esters with a specific focus on utilizing ethyl ethanesulfonate, a key reagent in this class of transformations.
This compound: A Profile
This compound (EES), with the chemical formula C₄H₁₀O₃S, is a sulfonate ester recognized for its utility as a reagent in organic synthesis, particularly in the preparation of other sulfonate esters and as an alkylating agent.[5][6] It typically presents as a colorless to pale yellow liquid.[5][6]
| Property | Value |
| CAS Number | 1912-30-7[7] |
| Molecular Formula | C₄H₁₀O₃S[5] |
| Molecular Weight | 138.19 g/mol |
| Appearance | Colorless to pale yellow liquid[5][6] |
| Boiling Point | ~198°C[6] |
| Solubility | Soluble in polar organic solvents[5] |
Reaction Mechanisms: The Formation of Sulfonate Esters
The formation of sulfonate esters from sulfonic acids and alcohols can proceed through different mechanistic pathways. One proposed pathway involves the nucleophilic attack of the sulfonate anion on a protonated alcohol.[2] An alternative, and often favored, mechanism is analogous to the acid-catalyzed formation of carboxylic esters.[2][8] Studies have shown that the formation of sulfonate esters is highly dependent on reaction conditions, with extreme conditions such as high concentrations of both sulfonic acid and alcohol, and the absence of water, promoting the reaction.[4][8] Conversely, the presence of even small amounts of water or the neutralization of the acid with a base can dramatically reduce or prevent the formation of sulfonate esters.[2][8][9]
A common laboratory-scale synthesis of sulfonate esters involves the reaction of an alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base like pyridine.[10][11] The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[10][11] The base then deprotonates the resulting oxonium ion to yield the final sulfonate ester.[10][11] This process occurs with retention of the stereochemical configuration at the alcohol's carbon center.[11]
subgraph "cluster_reactants" { label="Reactants"; style="rounded"; color="#4285F4"; "Alcohol" [fillcolor="#FFFFFF"]; "Ethyl_Ethanesulfonate" [label="this compound\n(or Sulfonyl Chloride)", fillcolor="#FFFFFF"]; "Base" [label="Base\n(e.g., Pyridine)", fillcolor="#FFFFFF"]; }
subgraph "cluster_reaction" { label="Reaction Conditions"; style="rounded"; color="#34A853"; "Solvent" [label="Anhydrous Solvent\n(e.g., Dichloromethane)", fillcolor="#FFFFFF"]; "Temperature" [label="Controlled Temperature\n(e.g., 0°C to rt)", fillcolor="#FFFFFF"]; "Atmosphere" [label="Inert Atmosphere\n(e.g., Nitrogen)", fillcolor="#FFFFFF"]; }
subgraph "cluster_workup" { label="Workup & Purification"; style="rounded"; color="#FBBC05"; "Quenching" [fillcolor="#FFFFFF"]; "Extraction" [fillcolor="#FFFFFF"]; "Washing" [fillcolor="#FFFFFF"]; "Drying" [fillcolor="#FFFFFF"]; "Purification" [label="Purification\n(e.g., Recrystallization,\nChromatography)", fillcolor="#FFFFFF"]; }
subgraph "cluster_product" { label="Product"; style="rounded"; color="#EA4335"; "Sulfonate_Ester" [label="Sulfonate Ester", fillcolor="#FFFFFF"]; }
"Alcohol" -> "Reaction_Vessel" [label="Dissolve in Solvent"]; "Ethyl_Ethanesulfonate" -> "Reaction_Vessel"; "Base" -> "Reaction_Vessel"; "Reaction_Vessel" [shape=ellipse, label="Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction_Vessel" -> "Quenching" [label="Reaction Completion"]; "Quenching" -> "Extraction"; "Extraction" -> "Washing"; "Washing" -> "Drying"; "Drying" -> "Purification"; "Purification" -> "Sulfonate_Ester";
"Solvent" -> "Reaction_Vessel" [style=dashed]; "Temperature" -> "Reaction_Vessel" [style=dashed]; "Atmosphere" -> "Reaction_Vessel" [style=dashed]; }
Figure 1: General workflow for the synthesis of sulfonate esters.
Detailed Experimental Protocol: Synthesis of a Sulfonate Ester from a Phenol
This protocol details the synthesis of an aryl sulfonate ester from a phenol and a sulfonyl chloride, a reaction analogous to using this compound with an alcohol.
Materials:
-
Phenol (or substituted phenol)
-
Ethanesulfonyl chloride (or other sulfonyl chloride)
-
Pyridine
-
Dichloromethane (anhydrous)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure: [12]
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (2.0 equivalents) to the solution.
-
Cool the resulting mixture in an ice bath under a nitrogen atmosphere.
-
Add the sulfonyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the mixture at 0°C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to afford the pure sulfonate ester.
Factors Influencing Reaction Yield and Purity
| Factor | Impact | Mitigation Strategies |
| Water Content | The presence of water can hydrolyze the sulfonyl chloride and significantly reduce the yield of the desired sulfonate ester.[8][13] | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.[13] |
| Temperature | Higher temperatures can promote side reactions, such as the formation of ethers from alcohols.[14] | Maintain a controlled, low temperature, especially during the addition of the sulfonyl chloride.[13] |
| Base | The choice and amount of base are crucial for neutralizing the HCl generated during the reaction.[13] | Use a non-nucleophilic base like pyridine or triethylamine in at least a stoichiometric amount.[13] |
| Steric Hindrance | Sterically hindered alcohols or sulfonyl chlorides may react more slowly. | Longer reaction times or slightly elevated temperatures may be necessary, but this should be balanced against the potential for side reactions. |
Safety and Handling of this compound
This compound and related sulfonylating agents require careful handling due to their potential hazards.
Hazard Summary:
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[15]
-
Respiratory Irritation: May cause respiratory irritation.[15]
-
Genotoxicity: Some sulfonate esters are known to be mutagenic and potentially carcinogenic.[4][16]
Recommended Safety Precautions: [15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[15][16]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Handling: Avoid breathing vapors or mists. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[15]
-
Spills: In case of a spill, evacuate the area, remove ignition sources, and cover the spill with an inert absorbent material like sand or soda ash before disposal as hazardous waste.[16]
Applications in Drug Development
The use of sulfonate esters extends beyond their role as synthetic intermediates. In drug discovery, they are being explored in prodrug strategies.[18] For instance, a self-immolative γ-aminopropylsulfonate linker has been investigated for developing prodrugs that can release an active drug molecule in response to specific biological stimuli.[18] This approach allows for targeted drug delivery and can improve the therapeutic index of a drug. Furthermore, sulfonamides, which are structurally related to sulfonate esters, have a long history as antimicrobial agents and continue to be a cornerstone in the development of various pharmaceuticals with a wide range of biological activities.[19]
Conclusion
The synthesis of sulfonate esters using reagents like this compound is a fundamental transformation in organic chemistry with significant implications for research and drug development. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and strict adherence to safety protocols are paramount for the successful and safe execution of these syntheses. The versatility of sulfonate esters as leaving groups and their emerging applications in areas like prodrug design underscore their continued importance in the scientific community.
References
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation.
- A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
- A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
- Sulfon
- Formation of Sulfonate Esters
- This compound SDS, 1912-30-7 Safety D
- The utility of sulfonate salts in drug development. PubMed. URL
- SAFETY D
- ETHYL METHANE- SULFON
- This compound - MSDS.
- Development of a novel sulfonate ester-based prodrug str
- MATERIAL SAFETY D
- CAS 1912-30-7: Ethyl ethanesulfon
- A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. URL
- What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications.
- Preparation of the ethyl esters of sulfonic acids.
- Sulfonylation of phenols.
- Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides.
- Converting an Alcohol to a Sulfon
- Synthesis of Ethyl Ester Sulfonate Surfactant (EESS)
- Technical Support Center: Ethyl Ethanesulfon
- Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. URL
- Sulphonation of phenols.
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
- The preparation of ethanesulfonic acid. ChemicalBook. URL
- Electrochemical sulfonylation of phenols 311.
- Synthesis of sulfonates from sulfonyl chloride derivatives and phenol.
- Ethyl ethanol sulfon
- Elimination Reactions of Alcohols. Master Organic Chemistry. URL
- Ethyl ethanesulfon
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 6. What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications [ccount-chem.com]
- 7. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. echemi.com [echemi.com]
- 16. nj.gov [nj.gov]
- 17. britiscientific.com [britiscientific.com]
- 18. keio.elsevierpure.com [keio.elsevierpure.com]
- 19. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
Protocol for stereoselective Friedel-Crafts alkylation with ethyl ethanesulfonate
Topic: Protocol for Stereoselective Friedel-Crafts Alkylation with Ethyl Ethanesulfonate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation, a cornerstone of organic synthesis for forming carbon-carbon bonds, allows for the direct installation of alkyl groups onto aromatic rings.[1][2][3] The classical reaction, however, is fraught with challenges that limit its application in modern, stereocontrolled synthesis, including polyalkylation and carbocation rearrangements.[4][5] The development of catalytic, asymmetric variants has transformed this reaction into a powerful tool for constructing chiral molecules, particularly those with stereogenic centers at the benzylic position.
Achieving high stereoselectivity requires precise control over the generation and reaction of the electrophilic intermediate. This is typically accomplished using a chiral catalyst—either a Lewis acid or a Brønsted acid—that creates a chiral environment around the reacting species.[6][7] The catalyst coordinates with the electrophile, facilitating the formation of a carbocation or a highly polarized complex, and shields one face of the intermediate, thereby directing the nucleophilic attack of the arene to the other face.[8]
While alkyl halides are traditional electrophiles, modern protocols often employ reagents with better leaving groups, such as alcohols, alkenes, or various esters, to allow for milder reaction conditions compatible with sensitive chiral catalysts.[3][7] Alkyl sulfonates, such as this compound, represent a class of potent electrophiles due to the excellent leaving group ability of the sulfonate anion. Activation by a chiral acid catalyst can generate a transient, chiral ion pair, enabling highly enantioselective alkylation of electron-rich arenes.
This guide provides a detailed protocol for the stereoselective Friedel-Crafts alkylation of an indole derivative using this compound, catalyzed by a chiral phosphoric acid (CPA). It explains the rationale behind the procedural steps and discusses the key parameters influencing reaction success.
Mechanism and Rationale
The catalytic cycle for a chiral Brønsted acid-catalyzed Friedel-Crafts alkylation with an alkyl sulfonate is a well-orchestrated process designed to maintain stereochemical control.
Core Principles:
-
Activation: The chiral phosphoric acid (CPA) catalyst protonates the oxygen atom of the this compound, enhancing the leaving group's ability.
-
Ion Pair Formation: This activation facilitates the departure of the ethanesulfonate anion, generating a carbocationic intermediate. Crucially, the conjugate base of the chiral catalyst remains tightly associated with the carbocation, forming a confined, chiral contact ion pair.[8]
-
Stereocontrolled Attack: The bulky chiral backbone of the catalyst shields one face of the electrophilic carbon. The nucleophilic arene (e.g., indole) is directed to attack the opposite, more accessible face.
-
Rearomatization & Catalyst Turnover: Following the C-C bond formation, the resulting intermediate undergoes deprotonation to restore the aromaticity of the nucleophile and regenerate the chiral Brønsted acid catalyst, allowing it to enter the next catalytic cycle.[8][9]
This intimate association within the chiral ion pair is the key to transferring the catalyst's stereochemical information to the product.
Caption: Proposed catalytic cycle for CPA-catalyzed stereoselective Friedel-Crafts alkylation.
Detailed Experimental Protocol
This protocol describes the asymmetric Friedel-Crafts alkylation of N-methylindole with this compound.
Materials & Reagents:
-
Nucleophile: N-Methylindole (freshly purified if necessary)
-
Electrophile: this compound
-
Catalyst: (R)-TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or similar bulky chiral phosphoric acid
-
Solvent: Dichloromethane (DCM), anhydrous
-
Other: Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄), deuterated chloroform (CDCl₃) for NMR analysis.
Equipment:
-
Oven-dried glassware (round-bottom flask, syringes, etc.)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Column chromatography setup
-
NMR spectrometer
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Procedure:
1. Preparation and Setup:
-
Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of inert gas (N₂ or Ar).
-
To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.025 mmol, 5 mol%).
-
Seal the flask with a rubber septum and purge with inert gas.
2. Reaction Assembly:
-
Dissolve the catalyst in 5.0 mL of anhydrous dichloromethane (DCM) via syringe.
-
Add N-methylindole (0.50 mmol, 1.0 equiv) to the flask via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryostat or an appropriate cooling bath. Stir for 10 minutes to allow for equilibration.
3. Initiation and Monitoring:
-
Slowly add this compound (0.60 mmol, 1.2 equiv) dropwise via syringe over 5 minutes. A slow addition rate is crucial to minimize background uncatalyzed reactions.
-
Stir the reaction at -20 °C.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the limiting reagent (N-methylindole) and the appearance of a new, lower Rf product spot indicates reaction progression. The reaction time can vary from 4 to 24 hours.
4. Workup and Purification:
-
Once the reaction is complete (as determined by TLC), quench the reaction by adding 10 mL of saturated sodium bicarbonate solution directly to the flask.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
5. Analysis and Characterization:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-ethyl-1-methyl-1H-indole.
-
Determine the yield of the purified product.
-
Characterize the product structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis, comparing the result to a racemic sample prepared using a non-chiral acid catalyst (e.g., methanesulfonic acid).
Caption: Experimental workflow for stereoselective Friedel-Crafts alkylation.
Key Parameters and Optimization
The success of this stereoselective protocol hinges on the careful control of several experimental variables. The following table summarizes typical ranges and provides insights for optimization.
| Parameter | Typical Range/Value | Rationale & Expert Insights |
| Catalyst Loading | 2 - 10 mol% | Higher loading can increase reaction rates but adds cost. Lower loading may lead to slower reactions and potential erosion of enantioselectivity due to increased background reaction. 5 mol% is a common starting point. |
| Temperature | -78 °C to 0 °C | Lower temperatures generally lead to higher enantioselectivity by reducing the kinetic energy of the system, favoring the more ordered, catalyst-controlled transition state. However, this often comes at the cost of a slower reaction rate. |
| Solvent | DCM, Toluene, Chlorobenzene | The choice of solvent is critical. Non-polar, aprotic solvents are preferred as they do not compete with the catalyst for binding to the electrophile. Dichloromethane (DCM) is often a good starting point due to its low freezing point and ability to dissolve most reactants. |
| Arene Nucleophilicity | Electron-rich systems | This catalytic system is most effective for electron-rich arenes and heteroarenes (e.g., indoles, pyrroles, activated phenols). Less nucleophilic substrates like benzene or toluene may require more forcing conditions or different catalytic systems. |
| Concentration | 0.05 - 0.2 M | Reaction concentration can influence reaction kinetics. Higher concentrations may accelerate the desired reaction but can also promote side reactions or catalyst deactivation. |
Conclusion and Outlook
The protocol described provides a robust framework for achieving high stereoselectivity in the Friedel-Crafts alkylation of indoles with this compound, a representative potent electrophile. The use of a chiral Brønsted acid catalyst, such as (R)-TRIP, is central to creating a controlled chiral environment that dictates the stereochemical outcome. For drug development professionals, mastering such protocols enables the efficient construction of complex chiral scaffolds, which are essential components of many modern pharmaceuticals. Future developments in this field will likely focus on expanding the substrate scope to less activated arenes and developing even more efficient and robust catalysts.[3][10]
References
- ResearchGate. (2025). Chiral N‐Arylsulfonyl‐N'‐perfluoroalkylphospho‐ramidimidate Catalysts Enable Asymmetric Friedel–Crafts Alkylation of Arenes via Cyclopropylcarbinyl Cations.
- Royal Society of Chemistry. (n.d.). Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Rueping, M., Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
- Royal Society of Chemistry. (2009). Chiral Brønsted acid catalyzed Friedel–Crafts alkylation reactions.
- Gong, A., et al. (2023). Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes. Journal of the American Chemical Society.
- Royal Society of Chemistry. (n.d.). Asymmetric catalytic Friedel–Crafts alkylation with arenes and heteroarenes: construction of 3,3-disubstituted oxindoles.
- Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation.
- ResearchGate. (2009). Chiral Brønsted acid catalyzed Friedel–Crafts alkylation reactions.
- ResearchGate. (n.d.). Organocatalytic Enantioselective Friedel-Crafts Reaction of Sesamol and Electron-rich Phenols with Alkylideneindolenine Intermediates Generated from Arylsulfonyl Indoles.
- Royal Society of Chemistry. (2024). Friedel–Crafts reactions for biomolecular chemistry.
- MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- PubMed. (2011). Methyl sulfinates as electrophiles in Friedel-Crafts reactions. Synthesis of aryl sulfoxides.
- Chem-Station. (2014). Friedel-Crafts Alkylation.
- BioKB. (2006). A new regio- and stereoselective intermolecular Friedel–Crafts alkylation of phenolic substrates with aryl epoxides.
- ResearchGate. (2025). Methanesulfonic Acid‐Catalyzed Friedel‐Crafts Alkylation: Towards Sustainable Synthesis of Arylalkanes from Donor–Acceptor Cyclopropane Ketones.
Sources
- 1. Friedel-Crafts Alkylation [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 5. Friedel-Crafts Alkylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Chiral Brønsted acid catalyzed Friedel–Crafts alkylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. Asymmetric catalytic Friedel–Crafts alkylation with arenes and heteroarenes: construction of 3,3-disubstituted oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Ethanesulfonate Ionic Liquids Using Ethyl Ethanesulfonate
Abstract: This document provides a comprehensive guide for the synthesis of imidazolium-based ionic liquids (ILs) utilizing ethyl ethanesulfonate as the primary ethylating agent. While reagents like diethyl sulfate and alkyl halides are common, this compound offers a direct route to synthesizing ILs with the ethanesulfonate anion, which can impart specific physicochemical properties. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot the protocol effectively. A detailed, safety-oriented protocol for the preparation of 1-ethyl-3-methylimidazolium ethanesulfonate ([EMIM][EtSO₃]) is presented, alongside characterization methods and a discussion of the reaction mechanism.
Foundational Principles: The Chemistry of Quaternization
The synthesis of imidazolium-based ionic liquids is fundamentally a quaternization reaction . In this process, a tertiary amine—in our case, the nitrogen atom of an N-substituted imidazole—acts as a nucleophile, attacking an electrophilic carbon on the alkylating agent.
This compound (CH₃CH₂SO₂OCH₂CH₃) is a potent ethylating agent[1][2]. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the N-3 nitrogen of 1-methylimidazole attacks the electrophilic ethyl group of this compound. This forms a new carbon-nitrogen bond, creating the 1-ethyl-3-methylimidazolium cation. The ethanesulfonate group acts as the leaving group and becomes the charge-balancing counter-anion for the newly formed cation.
The choice of alkylating agent is critical as it directly determines the anion of the resulting ionic liquid, which in turn significantly influences its properties such as viscosity, melting point, and miscibility[3]. Using this compound provides a direct, halide-free route to ethanesulfonate ILs, avoiding the need for subsequent anion exchange reactions that are often required when using alkyl halides[4].
Caption: Experimental workflow for the synthesis of [EMIM][EtSO₃].
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to create an inert atmosphere. This prevents the hydrolysis of the alkylating agent.
-
Reagent Charging: Charge the three-neck flask with 1-methylimidazole (e.g., 0.1 mol, 8.21 g).
-
Heating: Place the flask in a water bath on a magnetic stirrer hotplate and begin stirring. Heat the system to 50-60 °C.
-
Addition of Alkylating Agent: Charge the dropping funnel with a slight molar excess of this compound (e.g., 0.105 mol, 14.51 g). Add the this compound dropwise to the stirring 1-methylimidazole over approximately one hour. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent thermal runaway. A slight excess of the alkylating agent ensures the complete conversion of the 1-methylimidazole.
-
Reaction: After the addition is complete, maintain the reaction temperature at 50-60 °C and continue stirring for 2-4 hours. The mixture will become more viscous as the ionic liquid forms. The reaction progress can be monitored by taking small aliquots and analyzing via ¹H NMR to observe the disappearance of the starting material signals.
-
Workup & Purification: Once the reaction is complete, cool the flask to room temperature. The product will likely be a viscous, pale yellow liquid.[5] Add anhydrous ethyl acetate (e.g., 3 x 30 mL) to the flask and stir vigorously for 15 minutes. The ionic liquid is immiscible with ethyl acetate, which will wash away unreacted starting materials and non-ionic impurities.
-
Phase Separation: Stop stirring and allow the layers to separate. The denser ionic liquid will form the lower phase. Carefully decant or use a separatory funnel to remove the upper ethyl acetate layer. Repeat the washing step two more times.
-
Drying: Transfer the purified ionic liquid to a round-bottom flask and dry on a rotary evaporator under high vacuum at ~70 °C to remove any residual ethyl acetate and trace amounts of water. The final product should be a clear or pale yellow, viscous liquid.
Product Characterization & Validation
A protocol is only trustworthy if its outcome can be validated. The structure and purity of the synthesized 1-ethyl-3-methylimidazolium ethanesulfonate should be confirmed using standard analytical techniques.
NMR Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the quaternization and structure of the ionic liquid. The expected ¹H NMR signals for the [EMIM]⁺ cation are well-established.
Predicted ¹H NMR Shifts (in DMSO-d₆):
-
H-2 (Imidazolium Ring): ~9.1-9.4 ppm (singlet). This downfield shift is characteristic of the acidic proton on the C2 carbon between the two nitrogen atoms.
-
H-4, H-5 (Imidazolium Ring): ~7.7-7.9 ppm (two doublets or a multiplet).
-
N-CH₂ (Ethyl Group): ~4.2-4.3 ppm (quartet).
-
N-CH₃ (Methyl Group): ~3.8-3.9 ppm (singlet).
-
CH₃ (Ethyl Group): ~1.4-1.5 ppm (triplet).
The ethanesulfonate anion (CH₃CH₂SO₃⁻) would show a quartet around 2.4-2.6 ppm and a triplet around 1.0-1.2 ppm. Comparing the integral ratios of the cation and anion peaks confirms the 1:1 stoichiometry.
Water Content
The presence of water can significantly alter the physicochemical properties of an ionic liquid.[6][7] The water content of the final product should be determined by Karl Fischer titration and should ideally be below 500 ppm for most applications.
Physicochemical Properties
The synthesized ionic liquid can be further characterized by measuring its key physical properties.
| Property | Expected Value/Range | Significance |
| Appearance | Colorless to pale yellow viscous liquid | Color can indicate purity; darker colors may suggest impurities. |
| Density (25 °C) | ~1.20 - 1.25 g/cm³ | Fundamental property useful for process design. [6][8] |
| Viscosity (25 °C) | 50 - 150 mPa·s | Higher than many common solvents; highly temperature-dependent. [3] |
| Thermal Stability | Decomposition > 200 °C | Defines the operational temperature window. |
References
- Zhang, S. et al. (2011). Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions. Physical Chemistry Chemical Physics, 13(48), 21503-10. [Link]
- Ghandi, K. (2021). Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids. Journal of Molecular Liquids, 342, 117505. [Link]
- New Jersey Department of Health (2000).
- KM Pharma Solution Private Limited (n.d.).
- BRITI Scientific (n.d.).
- Alfa Chemical Co., Ltd. (2022).
- Zhang, S. et al. (2007). Estimation and Prediction of the Physicochemical Properties of Imidazolium-Based Ionic Liquids.
- Zhang, S. et al. (2007). Estimation and Prediction of the Physicochemical Properties of Imidazolium-Based Ionic Liquids.
- Gómez, E. et al. (2006). Physical Properties of Pure 1-Ethyl-3-methylimidazolium Ethylsulfate and Its Binary Mixtures.
- Busi, S. et al. (2023). Synthesis, Physicochemical Characterization, Antimicrobial Properties, and DFT/ADMET Calculations of Imidazolium-Based Ionic Liquids. Molecules, 28(22), 7654. [Link]
- Singer, B. & Fraenkel-Conrat, H. (1975). The specificity of different classes of ethylating agents toward various sites in RNA. Biochemistry, 14(4), 772-82. [Link]
- Sen, N. et al. (2023). Flow synthesis of 1-ethyl-3-methylimidazolium ethyl sulfate in a PTFE micro-capillary. Semantic Scholar. [Link]
- Päch, M. et al. (2016). Suggestion for lab scale synthesis of 1-ethyl-3-methylimidazolium acetate.
- National Center for Biotechnology Information (n.d.).
- Wikipedia (n.d.).
Sources
- 1. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Category:Ethylating agents - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Physicochemical Characterization, Antimicrobial Properties, and DFT/ADMET Calculations of Imidazolium-Based Ionic Liquids with a Homologous Series of Oxychlorine Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Trace-Level Quantification of Ethyl Ethanesulfonate in Active Pharmaceutical Ingredients by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for the Pharmaceutical Industry
Abstract
Ethyl ethanesulfonate (EES) is a sulfonate ester that has been identified as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing.[1] Due to their ability to act as DNA alkylating agents, such impurities are of significant concern and are strictly regulated.[1] The International Council for Harmonisation (ICH) M7 guideline mandates the control of mutagenic impurities to a level that poses negligible carcinogenic risk, often corresponding to a Threshold of Toxicological Concern (TTC) of 1.5 µg per day.[2][3] This necessitates highly sensitive and specific analytical methods for their detection and quantification in Active Pharmaceutical Ingredients (APIs). This application note presents a detailed, validated protocol for the analysis of this compound at trace levels using Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for volatile and semi-volatile compounds.[4][5] The described method is designed for accuracy, precision, and robustness, providing drug development professionals with a reliable framework for risk assessment and quality control.
Introduction: The Challenge of Genotoxic Impurities
Genotoxic impurities (GTIs) are compounds that can induce genetic mutations or chromosomal damage, potentially leading to cancer.[6] They can originate from starting materials, reagents, or as by-products during the synthesis of APIs.[7] this compound (CAS: 1912-30-7) is a representative member of the sulfonate ester class, which is flagged for structural alerts related to mutagenicity.[1][8]
The regulatory landscape, primarily defined by the ICH M7 guideline, requires a rigorous framework for the assessment and control of these impurities.[9][10] Unlike conventional impurities, which are controlled at levels around 0.05% (500 ppm), GTIs must be monitored at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the API.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical tool for this challenge. Its high separation efficiency (GC) combined with the definitive identification and sensitive quantification capabilities of a mass spectrometer makes it indispensable for trace-level analysis of volatile GTIs like EES.[3][4] This protocol provides a comprehensive methodology, from sample preparation to method validation, to ensure compliance with global regulatory standards.
Chemical & Physical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₄H₁₀O₃S | [11] |
| Molecular Weight | 138.19 g/mol | [11] |
| CAS Number | 1912-30-7 | [8] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | ~198°C (at 760 Torr); 47°C (at 10 Torr) | [12][13] |
| Solubility | Soluble in polar organic solvents | [8] |
| Synonyms | Ethanesulfonic Acid, Ethyl Ester; EES | [13] |
Principle of Analysis
The method leverages the volatility of this compound for separation by gas chromatography. A dilute solution of the API is directly injected into the GC system. The high temperature of the injection port vaporizes the sample, and an inert carrier gas (Helium) transports the analytes onto the chromatographic column. The column, typically a non-polar or mid-polar stationary phase, separates compounds based on their boiling points and interaction with the phase.[4] EES, being relatively volatile, elutes from the column and enters the mass spectrometer.
In the MS, molecules are ionized (typically by Electron Ionization - EI), fragmented into a predictable pattern, and detected. For high sensitivity and specificity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. Instead of scanning a full mass range, the detector focuses only on characteristic ions of EES, significantly reducing background noise and improving detection limits. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
This compound Certified Reference Material (CRM): TraceCERT® or equivalent.
-
Solvent: Iso-octane (GC grade) or Dichloromethane (DCM, GC grade). The choice of solvent should be based on the solubility of the API and its non-interference with the EES peak.[1][14]
-
API: The drug substance to be tested.
-
Volumetric flasks: Class A (1 mL, 5 mL, 10 mL, 50 mL).
-
Micropipettes: Calibrated.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
-
Syringe filters: 0.22 µm Nylon or PTFE, chemically compatible with the chosen solvent.[1]
Instrumentation and Conditions
The following table outlines a typical set of GC-MS parameters. These should be considered a starting point and optimized for the specific instrument and API matrix.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890, Shimadzu GC-2030, or equivalent | Provides precise temperature and flow control. |
| MS Detector | Agilent 5977, Shimadzu TQ8050, or equivalent | Required for sensitive and selective detection. |
| Column | DB-5ms, HP-5, or equivalent (30 m x 0.25 mm, 0.25 µm film) | A non-polar column provides good peak shape for sulfonate esters. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace-level sensitivity. |
| Injector Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min | Separates EES from the solvent front and potential matrix components. |
| Transfer Line Temp. | 280 °C | Prevents analyte condensation between GC and MS. |
| Ion Source Temp. | 230 °C (EI) | Standard temperature for robust ionization. |
| MS Mode | Selected Ion Monitoring (SIM) | Essential for achieving low detection limits. |
| SIM Ions for EES | m/z 110 (Quantifier) , 93, 81, 65 (Qualifiers) | These ions are characteristic fragments of EES. The most abundant, stable ion is used for quantification. |
| Injection Volume | 1 µL | Standard volume for splitless injection. |
Experimental Protocols
Workflow Diagram
Caption: Overall workflow for GC-MS analysis of this compound.
Standard Solution Preparation
-
Stock Standard (S1 - 1000 µg/mL): Accurately weigh 25 mg of EES CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with iso-octane.
-
Intermediate Standard (S2 - 10 µg/mL): Pipette 0.5 mL of S1 into a 50 mL volumetric flask and dilute to volume with iso-octane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Intermediate Standard (S2). A typical range would be 0.01 µg/mL to 1.0 µg/mL (10 ppb to 1000 ppb).
Sample Preparation
The concentration of the API solution may need to be adjusted based on the target detection limit and API solubility. A concentration of 50 mg/mL is a common starting point.[1]
-
Weigh: Accurately weigh approximately 75 mg of the API into a 2 mL Eppendorf tube or glass vial.[1]
-
Dissolve: Add 1.5 mL of iso-octane to the vial.
-
Extract: Vortex the mixture for 1 minute to ensure complete dissolution of the API and extraction of any EES.[1]
-
Filter: Filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.[1]
-
Blank: Prepare a blank sample using only the solvent.
Method Validation Strategy
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank, the API matrix without EES, and the API spiked with EES to show no interfering peaks at the retention time of EES.
-
Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration of analyte that can be quantified with acceptable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1. The LOD (S/N of 3:1) should also be established. For EES, LOQ values are typically in the low ppb range.[14]
-
Linearity: The method's ability to elicit results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.99.[16]
-
Accuracy: The closeness of the test results to the true value. It is assessed by performing recovery studies, where the API is spiked with known amounts of EES at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Recoveries should typically be within 80-120%.[14]
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval. Analyze a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision: Assesses within-laboratory variations (different days, different analysts, different equipment).
-
The Relative Standard Deviation (%RSD) for precision studies should typically be less than 15%.[14]
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature ramp rate, carrier gas flow).[14]
Data Analysis and Interpretation
-
Peak Identification: Confirm the identity of the EES peak in the sample chromatogram by comparing its retention time to that of a reference standard. The relative abundances of the qualifier ions should also match those of the standard.
-
Calibration Curve: Plot the peak area of the quantifier ion (m/z 110) versus the concentration (µg/mL) for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Use the regression equation to calculate the concentration of EES (in µg/mL) in the prepared sample solution.
-
Final Calculation: Calculate the amount of EES in the API (in ppm) using the following formula:
EES (ppm) = (Concentration from Curve [µg/mL] / Sample Concentration [mg/mL])
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Peak or Low Sensitivity | Leak in the system; incorrect SIM ions; degradation in inlet. | Perform system leak check; verify MS method parameters; use a fresh glass liner in the injector. |
| Peak Tailing | Active sites in the injector liner or column; column contamination. | Use a deactivated liner; bake the column; trim the first few cm of the column. |
| Poor Repeatability | Inconsistent injection volume; sample preparation variability. | Check autosampler syringe and injection parameters; ensure consistent sample preparation technique. |
| Matrix Interference | Co-eluting impurity from the API. | Adjust the oven temperature program to improve separation; select a more specific quantifier ion if available.[17] |
Conclusion
This application note provides a robust and reliable GC-MS method for the determination of this compound, a potential genotoxic impurity, in active pharmaceutical ingredients. The use of splitless injection and Selected Ion Monitoring (SIM) mode ensures the high sensitivity required to meet the stringent regulatory limits set forth by guidelines such as ICH M7.[2][3] Proper method validation is critical and must be performed to guarantee that the analytical procedure is accurate, precise, and fit for purpose in a regulated quality control environment.[18] This protocol serves as a comprehensive guide for scientists to effectively monitor and control genotoxic impurities, ultimately ensuring the safety and quality of pharmaceutical products.
References
- European Medicines Agency. (n.d.). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline.
- PharmaRegulatory.in. (2025). Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products.
- ResolveMass Laboratories. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
- ECA Academy. (2014). Final ICH M7 Guideline on Genotoxic Impurities published.
- LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals.
- International Council for Harmonisation. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.
- Technology Networks. (n.d.). Extensive Review of Gas Chromatography in Pharmaceutical Applications: Emphasizing Genotoxic Impurities.
- Kobal, A. et al. (2016). Implementation of the ICH M7 guideline and evaluation of genotoxic impurities. Farmacevtski Vestnik.
- Research & Reviews: Journal of Pharmaceutical Analysis. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities.
- CAS Common Chemistry. (n.d.). This compound.
- Research & Reviews: Journal of Pharmaceutical Analysis. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques.
- American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS.
- Biotechnology Journal International. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
- Chromatography Today. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation.
- Manivannan, V. et al. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science.
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 9. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications [ccount-chem.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. japsonline.com [japsonline.com]
- 15. journalbji.com [journalbji.com]
- 16. pharmainfo.in [pharmainfo.in]
- 17. rroij.com [rroij.com]
- 18. rroij.com [rroij.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Sensitive Detection of Ethyl Ethanesulfonate
Abstract & Introduction
Ethyl ethanesulfonate (EES) is an alkylating agent that is considered a potential genotoxic impurity (PGI).[1][2] These impurities can react with DNA, leading to mutations and potentially carcinogenesis, even at trace levels.[2] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMEA), have established stringent controls for PGIs in active pharmaceutical ingredients (APIs).[3] The control is often guided by the "Threshold of Toxicological Concern" (TTC), which sets a limit for most genotoxic impurities at an acceptable intake of 1.5 µg per day for long-term treatment.[2][3][4] This necessitates the development of highly sensitive and specific analytical methods to detect and quantify EES at parts-per-million (ppm) levels relative to the API.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose. However, the direct analysis of EES presents a significant challenge: it lacks a native chromophore, rendering it virtually invisible to standard HPLC-UV detectors.[3][5] This application note details two robust HPLC-based methodologies to overcome this challenge:
-
Method A: HPLC with Ultraviolet (UV) detection following pre-column derivatization.
-
Method B: Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
This guide provides the scientific rationale behind each method, detailed experimental protocols, and a comparative summary to assist researchers and drug development professionals in selecting the most appropriate approach for their specific needs.
Method A: HPLC-UV with Pre-Column Derivatization
Principle and Rationale
This method addresses the primary challenge of EES analysis by chemically modifying the molecule to attach a UV-absorbing tag. This process, known as derivatization, makes the EES detectable by a standard HPLC-UV system.[3][5] This approach is highly valuable as it leverages common, accessible laboratory equipment and provides a reliable, cost-effective alternative to mass spectrometry.[6] A dithiocarbamate reagent, such as sodium dibenzyldithiocarbamate (BDC), reacts with the EES to form a new compound with strong UV absorbance.[3][7]
Experimental Protocol: HPLC-UV
Objective: To quantify EES in an API sample by converting it to a UV-active derivative.
Materials:
-
This compound (EES) reference standard
-
Sodium dibenzyldithiocarbamate (BDC) or Sodium N,N-diethyldithiocarbamate (DDTC)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Sodium Hydroxide (NaOH) solution (e.g., 40 mg/mL)
-
API sample
Step 1: Preparation of Solutions
-
Standard Stock Solution: Prepare a stock solution of EES in ACN at a concentration of approximately 7.5 µg/mL.[3]
-
Derivatizing Agent Solution: Prepare the BDC solution by dissolving it in ACN to a concentration of 3 mg/mL.[3]
-
Standard Solution (Derivatized): In a volumetric flask, mix a known volume of the EES stock solution with the derivatizing agent solution. Add 0.5 mL of water and dilute to the final volume with ACN.[3]
-
Test Solution (Derivatized): Accurately weigh approximately 250 mg of the API sample into a 5 mL volumetric flask. Add 3 mL of the derivatizing agent solution and 0.5 mL of the NaOH solution. The NaOH acts as a pH regulator to optimize the reaction and prevent interference from an acidic drug matrix.[3][7] Dilute to the mark with ACN.
-
Blank Solution: Prepare a blank by mixing the derivatizing agent solution, water (or NaOH solution for the sample blank), and ACN in the same proportions but without the EES standard or API.
Step 2: Derivatization Procedure
-
After preparation, cap the flasks containing the standard and test solutions and heat them in a water bath or oven at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.[8] Allow to cool to room temperature before analysis.
Step 3: HPLC-UV Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[9] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 272-284 nm (select the maximum absorbance of the derivative)[8] |
Step 4: Method Validation
-
The method must be validated according to ICH guidelines to demonstrate its suitability.[10] Key parameters include:
-
Specificity: Ensure the blank and API matrix do not show interfering peaks at the retention time of the derivatized EES.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of EES that can be reliably quantified. For PGI analysis, this should be in the low ppm range.
-
Accuracy & Precision: Assess the closeness of results to the true value and the degree of scatter between a series of measurements.[7][11]
-
Workflow Diagram
Caption: Workflow for EES analysis by HPLC-UV with derivatization.
Method B: UPLC-MS/MS Analysis
Principle and Rationale
This method combines the high separation efficiency of Ultra-High Performance Liquid Chromatography (UPLC) with the exceptional sensitivity and selectivity of tandem mass spectrometry (MS/MS). It is the preferred method for trace-level analysis of PGIs.[12] The analyte is identified and quantified based on its unique mass-to-charge ratio (m/z) and its specific fragmentation pattern, eliminating the need for derivatization. The use of Multiple Reaction Monitoring (MRM) mode allows the instrument to selectively monitor a specific precursor ion → product ion transition, which drastically reduces background noise and provides unambiguous identification, even in complex API matrices.[2][12]
Experimental Protocol: UPLC-MS/MS
Objective: To directly and sensitively quantify EES in an API sample without derivatization.
Materials:
-
This compound (EES) reference standard
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid or Ammonium Formate, LC-MS grade
-
API sample
Step 1: Preparation of Solutions
-
Standard Stock Solution: Prepare a stock solution of EES in ACN. Due to the high sensitivity of the method, this may be in the range of 0.5-1.0 µg/mL.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a calibration curve over the desired concentration range (e.g., 0.5 ng/mL to 100 ng/mL).
-
Test Solution: Accurately weigh a suitable amount of the API sample (e.g., 50 mg) into a volumetric flask. Dissolve and dilute to volume with ACN or a suitable solvent mixture. This simple "dilute and shoot" approach is often sufficient. Filter the solution through a 0.22 µm syringe filter prior to injection.
Step 2: UPLC-MS/MS Chromatographic and Spectrometric Conditions
| Parameter | Recommended Conditions |
| UPLC System | Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) |
| Column | UPLC C18 Column (e.g., 2.1 x 100 mm, <2 µm)[12] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Formate[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient to elute EES and separate it from the API |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by infusing EES standard (e.g., monitor for [M+H]⁺ or other adducts) |
Step 3: Method Validation
-
Validation follows ICH principles, with a particular focus on achieving extremely low limits of detection (LOD) and quantification (LOQ), often in the sub-ppm range relative to the API.[12]
-
Matrix effects should be carefully evaluated by comparing the response of the analyte in a pure solution versus its response when spiked into a blank API matrix.[9]
Workflow Diagram
Sources
- 1. veeprho.com [veeprho.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid - Google Patents [patents.google.com]
- 9. Validated method for the determination of ethylglucuronide and ethylsulfate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scielo.br [scielo.br]
- 12. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mac-mod.com [mac-mod.com]
Application Note: Structural Confirmation of Ethyl Ethanesulfonate using 1D and 2D NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1][2][3] This application note provides a comprehensive guide for the structural confirmation of ethyl ethanesulfonate (CH₃CH₂SO₂OCH₂CH₃) using a suite of NMR experiments. We detail the protocols for one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. The synergistic interpretation of these spectra provides definitive evidence for the molecular structure, connectivity, and chemical environment of each atom, ensuring the compound's identity and purity for researchers, scientists, and drug development professionals.
Introduction and Theoretical Principles
This compound is a sulfonate ester with two distinct ethyl groups. One is bonded to the sulfur atom of the sulfonyl group, and the other is bonded to an oxygen atom, forming the ester linkage. This structural arrangement creates four unique magnetic environments for both protons and carbons, which can be precisely mapped using NMR spectroscopy.
1.1. Fundamentals of 1D NMR
-
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons in a molecule, their relative numbers (via integration), their electronic environment (via chemical shift, δ), and the number of neighboring protons (via spin-spin splitting or multiplicity).[4] The n+1 rule is a common heuristic used to predict the splitting pattern, where 'n' is the number of equivalent neighboring protons.[4]
-
¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope (~1.1%), ¹³C-¹³C coupling is statistically improbable.[5] Therefore, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[6][7] The chemical shift of each signal is indicative of the carbon's functional group and electronic environment.[5][8]
1.2. Principles of 2D NMR for Structural Connectivity
For complex molecules, 1D spectra can suffer from signal overlap. 2D NMR techniques spread this information across two frequency axes, enhancing resolution and revealing correlations between nuclei.[9][10]
-
¹H-¹H COSY (Correlation Spectroscopy): COSY is a homonuclear experiment that identifies protons that are spin-coupled to each other, typically over two or three bonds.[9][11][12] The resulting 2D spectrum displays the 1D ¹H spectrum along the diagonal, while off-diagonal "cross-peaks" connect signals from protons that are coupled.[13] This provides direct evidence of J-coupling and confirms the connectivity of proton spin systems.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D experiment that maps protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[14] The spectrum has a ¹H chemical shift axis and a ¹³C chemical shift axis. Each peak in the 2D plot represents a direct C-H bond, providing an unambiguous link between the proton and carbon skeletons of the molecule.[14]
Experimental Protocols
The following protocols outline the necessary steps for sample preparation and data acquisition on a standard NMR spectrometer.
2.1. Protocol: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[15]
-
Solute Quantity: Weigh 10-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR and place it in a clean, dry vial.[15][16]
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[16] CDCl₃ is a standard choice for small, non-polar to moderately polar organic molecules as it avoids introducing overwhelming solvent signals into the ¹H NMR spectrum.[4]
-
Dissolution: Agitate the vial to ensure the sample is fully dissolved. A homogeneous solution is critical for acquiring high-resolution spectra.[17]
-
Filtration & Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15] This prevents distortion of the magnetic field homogeneity.[15]
-
Internal Standard (Optional but Recommended): Add a small amount (e.g., 1 drop of a dilute solution) of Tetramethylsilane (TMS). TMS is chemically inert and its protons resonate at a defined 0.0 ppm, providing a reliable reference point for the chemical shift scale.[4]
-
Capping and Labeling: Cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[18]
2.2. Protocol: NMR Data Acquisition
These are general acquisition parameters. Specific settings may be optimized based on the spectrometer and sample concentration.[19]
1D ¹H NMR Acquisition:
-
Insert the sample, lock the spectrometer on the deuterium signal of CDCl₃, and shim the magnetic field for optimal homogeneity.[19]
-
Set the spectral width to cover the expected proton chemical shift range (e.g., -1 to 11 ppm).
-
Use a standard 45° or 90° pulse angle.
-
Set the acquisition time to ~4 seconds and the relaxation delay to 1-2 seconds.
-
Acquire 16 to 32 scans for a good signal-to-noise ratio.[20]
1D ¹³C{¹H} NMR Acquisition:
-
Use the lock and shim settings from the ¹H experiment.
-
Set the spectral width to cover the expected carbon range (e.g., 0 to 100 ppm).
-
Employ a standard proton-decoupled pulse sequence.[7]
-
Use a 30° or 45° pulse angle with an acquisition time of ~4 seconds and no additional relaxation delay for small molecules.[19]
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C is inherently less sensitive than ¹H.[20]
2D COSY & HSQC Acquisition:
-
Load standard, pre-optimized parameter sets for COSY and HSQC experiments from the spectrometer's software library.
-
The spectral widths in both dimensions should be set to encompass all relevant proton (for F2 and F1 in COSY; F2 in HSQC) and carbon (for F1 in HSQC) signals identified in the 1D spectra.
-
Acquire a suitable number of scans per increment to achieve good resolution and signal-to-noise in the 2D plots.
Data Analysis and Structural Interpretation
The combination of 1D and 2D NMR data provides a complete picture of the this compound structure.
Structure and Atom Labeling:
3.1. ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments (Ha, Hb, Hc, Hd).
-
Signal Hc & Hd (Ethoxy Group): The protons on the ethyl group attached to the oxygen (-O-CH₂-CH₃) are in a familiar environment.
-
Hc (-O-CH₂-) : This methylene group is adjacent to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect will shift its signal downfield, expected around δ 4.2 ppm . It is adjacent to the three Hd protons, so its signal will be split into a quartet (n+1 = 3+1 = 4). The integration will be 2H.
-
Hd (-CH₃) : This methyl group is adjacent to the Hc methylene group. Its signal will be a triplet (n+1 = 2+1 = 3) and appear further upfield, expected around δ 1.4 ppm . The integration will be 3H.
-
-
Signal Ha & Hb (Ethanesulfonyl Group): The protons on the ethyl group attached directly to the sulfur atom (-S-CH₂-CH₃) are in a different electronic environment.
-
Ha (-S-CH₂-) : This methylene group is adjacent to the strongly electron-withdrawing sulfonyl group. This will shift its signal downfield, but typically less so than an oxygen. It is expected to appear around δ 3.1 ppm . Being adjacent to the three Hb protons, it will be a quartet . The integration will be 2H.
-
Hb (-CH₃) : This methyl group is adjacent to the Ha methylene group. It will be the most upfield signal, expected around δ 1.5 ppm , and will appear as a triplet . The integration will be 3H.
-
The typical three-bond coupling constant (³JHH) for freely rotating ethyl groups is in the range of 6-8 Hz.[21][22]
3.2. ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will display four distinct singlets, one for each unique carbon atom (Ca, Cb, Cc, Cd).
-
Cc (-O-CH₂-) : This carbon is attached to oxygen and will be the most downfield of the sp³ carbons, expected around δ 68-70 ppm .[23]
-
Ca (-S-CH₂-) : This carbon is attached to the sulfonyl group and will be significantly downfield, expected around δ 50-55 ppm .
-
Cd (-O-CH₂-CH₃) : The terminal methyl carbon of the ethoxy group, expected around δ 14-16 ppm .
-
Cb (-S-CH₂-CH₃) : The terminal methyl carbon of the ethanesulfonyl group, expected to be the most upfield signal, around δ 8-10 ppm .
3.3. 2D COSY Spectrum Analysis
The COSY spectrum provides definitive proof of the proton-proton connectivities within the two separate ethyl fragments.
-
A cross-peak will be observed between the quartet at ~4.2 ppm (Hc) and the triplet at ~1.4 ppm (Hd). This confirms the presence of the -O-CH₂-CH₃ spin system.
-
A separate cross-peak will be observed between the quartet at ~3.1 ppm (Ha) and the triplet at ~1.5 ppm (Hb). This confirms the presence of the -S-CH₂-CH₃ spin system.
-
Crucially, no cross-peaks will be observed between the {Ha, Hb} set and the {Hc, Hd} set, demonstrating that they are two isolated spin systems within the same molecule.
3.4. 2D HSQC Spectrum Analysis
The HSQC spectrum correlates each proton signal directly to its attached carbon, solidifying the assignments made from the 1D spectra.
-
A correlation peak will link the ¹H signal at ~4.2 ppm (Hc) to the ¹³C signal at ~68-70 ppm (Cc).
-
A correlation peak will link the ¹H signal at ~1.4 ppm (Hd) to the ¹³C signal at ~14-16 ppm (Cd).
-
A correlation peak will link the ¹H signal at ~3.1 ppm (Ha) to the ¹³C signal at ~50-55 ppm (Ca).
-
A correlation peak will link the ¹H signal at ~1.5 ppm (Hb) to the ¹³C signal at ~8-10 ppm (Cb).
Summary of Expected Data & Visualizations
The following table summarizes the anticipated NMR data for this compound in CDCl₃.
| Atom Label | Assignment | ¹H δ (ppm) | ¹H Multiplicity | Int. | ³JHH (Hz) | ¹³C δ (ppm) |
| Hc, Cc | -O-CH₂ - | ~4.2 | Quartet | 2H | ~7 | ~69 |
| Hd, Cd | -O-CH₂-CH₃ | ~1.4 | Triplet | 3H | ~7 | ~15 |
| Ha, Ca | -S-CH₂ - | ~3.1 | Quartet | 2H | ~7 | ~52 |
| Hb, Cb | -S-CH₂-CH₃ | ~1.5 | Triplet | 3H | ~7 | ~9 |
Workflow for Structural Confirmation
Caption: Experimental and analytical workflow.
Expected COSY Correlations
Caption: COSY shows two independent spin systems.
Expected HSQC Correlations
Caption: HSQC links each proton to its carbon.
Conclusion
The integrated application of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides an unambiguous and robust method for the structural confirmation of this compound. ¹H and ¹³C NMR establish the presence and chemical environments of all unique proton and carbon atoms. COSY confirms the through-bond connectivity of the two distinct ethyl groups, while HSQC definitively links each proton to its directly attached carbon. This multi-faceted approach constitutes a self-validating system, ensuring high confidence in the structural assignment for applications in research, quality control, and drug development.
References
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- University of Cambridge Department of Chemistry. (n.d.). How to Prepare Samples for NMR.
- Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University College London. (n.d.). Sample Preparation.
- Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation.
- Scribd. (n.d.). 2D NMR Spectroscopy: COSY.
- Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
- CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- University of Maryland Baltimore County. (n.d.). Stepbystep procedure for NMR data acquisition.
- Boston University. (n.d.). Basic NMR Concepts.
- University of Notre Dame. (2021, February 8). Common NMR experiments and the time it takes to run them.
- Michigan State University. (n.d.). Basic Practical NMR Concepts.
- Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants.
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
- University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Duke University. (n.d.). Coupling constants.
- ResearchGate. (2025, August 10). Prediction of vicinal proton–proton coupling constants 3 J HH from density functional theory calculations.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- Wiley Science Solutions. (n.d.). Diethyl ethanesulfonamide - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz).
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum.
- SlideShare. (n.d.). use of nmr in structure ellucidation.
- University of California, Irvine. (n.d.). Spectroscopy Methods of structure determination.
- YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
Sources
- 1. ijirset.com [ijirset.com]
- 2. use of nmr in structure ellucidation | PDF [slideshare.net]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. compoundchem.com [compoundchem.com]
- 6. sites.bu.edu [sites.bu.edu]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. organomation.com [organomation.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. books.rsc.org [books.rsc.org]
- 20. chem.as.uky.edu [chem.as.uky.edu]
- 21. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. The Duke NMR Center Coupling constants [sites.duke.edu]
- 23. organicchemistrydata.org [organicchemistrydata.org]
Introduction: The Role of Ethyl Ethanesulfonate in Modern Synthesis
An Application Guide for the Safe and Effective Use of Ethyl Ethanesulfonate in Synthetic Chemistry
This compound (EES), an ester of ethanesulfonic acid, is a potent and versatile alkylating agent employed in organic synthesis.[1][2] Its primary utility lies in its capacity to introduce an ethyl group to a wide range of nucleophiles, a fundamental transformation for constructing carbon-carbon and carbon-heteroatom bonds. This reactivity makes it a valuable reagent in the synthesis of complex molecules, including pharmaceutical intermediates and specialty chemicals.[3]
However, the high reactivity of sulfonate esters like EES also necessitates a thorough understanding of their handling and potential hazards. In the pharmaceutical industry, sulfonate esters are monitored as potential genotoxic impurities (PGIs), which can form from the reaction of sulfonic acids with residual alcohols.[4][5][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, application, and monitoring of reactions involving this compound, ensuring both experimental success and laboratory safety.
Section 1: Compound Profile and Safety Imperatives
A complete understanding of the physicochemical properties and hazards of this compound is non-negotiable for its use in any experimental setting.
1.1 Physicochemical Properties
EES is a colorless to pale yellow liquid with a characteristic odor.[1][2] Its properties make it suitable for a variety of reaction conditions, particularly its solubility in common organic solvents.
| Property | Value | Source |
| CAS Number | 1912-30-7 | [1] |
| Molecular Formula | C₄H₁₀O₃S | |
| Molecular Weight | 138.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~198 °C | [2] |
| Density | ~1.11 g/cm³ | [2] |
| Solubility | Soluble in polar organic solvents | [1] |
1.2 Hazard Identification and Safe Handling
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[8] As an alkylating agent, it should be handled with the assumption of potential mutagenicity.[9][10]
GHS Hazard Statements:
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Mandatory Safety Protocols:
-
Engineering Controls: All manipulations involving EES must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[12]
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing are required.[8]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.[11][12]
-
Disposal: Dispose of EES and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8][11]
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[11][13] Do not allow the product to enter drains.[11]
Section 2: Synthesis of this compound
While commercially available, understanding the synthesis of EES provides insight into its reactivity and potential impurities. The most common laboratory preparation involves the reaction of ethanesulfonyl chloride with ethanol in the presence of a non-nucleophilic base.[14]
Sources
- 1. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 2. What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications [ccount-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Ethyl methanesulfonate | 62-50-0 [chemicalbook.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. moltox.com [moltox.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Ethyl Ethanesulfonate in Advanced Materials Science
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of ethyl ethanesulfonate (CAS 1912-30-7) in modern materials science. Moving beyond a simple recitation of facts, this document elucidates the causal mechanisms behind its utility and provides detailed, field-proven protocols for its application. We will explore its role as a key building block in the synthesis of functional polymers, ionic liquids, and for the surface modification of nanomaterials.
This compound is an organic compound classified as a sulfonate ester.[1] Its core utility in materials science stems from its identity as a potent ethylating agent, capable of transferring an ethyl group to a variety of nucleophiles.[1][2] This reactivity, governed by the excellent leaving group character of the ethanesulfonate anion, makes it a valuable reagent for introducing specific functionalities into larger molecular architectures.
Critical Safety Precautions: A Mandatory Prerequisite
Before any experimental work, it is imperative to understand and mitigate the risks associated with this compound and similar alkylating agents. Although specific toxicological data for this compound is less extensive than for its close analog, ethyl methanesulfonate (EMS), it should be handled with extreme caution, assuming a similar hazard profile. EMS is a known mutagen, carcinogen, and teratogen.[3][4][5]
-
Handling: All manipulations must be conducted within a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical splash goggles, and heavy-duty, disposable nitrile gloves.[3][7] Tyvek-type disposable sleeves are also recommended.[8]
-
Spills: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[8] The area should be decontaminated with a 60-70% ethanol solution followed by soap and water.[8]
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
-
Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste in accordance with local, state, and federal regulations.[6]
| Hazard Statement | Precautionary Measures |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present.[6][7] |
| H335: May cause respiratory irritation | P261: Avoid breathing mist or vapors. Use only in a well-ventilated area.[6][7] |
| Potential Mutagen/Carcinogen (by analogy) | P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read.[6] |
Section 1: Synthesis of Functional Monomers for Polymer Chemistry
Conceptual Framework
The introduction of sulfonate groups into a polymer backbone can dramatically alter its material properties, imparting characteristics such as ion-exchange capacity, hydrophilicity, and improved thermal stability. This compound serves as a key reagent for synthesizing monomers that carry this functionality. By reacting EES with a nucleophilic precursor molecule containing a polymerizable group (e.g., a vinyl or acrylate moiety), a functional monomer can be created. The ethanesulfonate group is desirable as it provides a stable, flexible, and non-volatile counter-ion within the subsequent polymer structure.
Protocol 1: Synthesis of 2-(Ethanesulfonyloxy)ethyl Methacrylate
This protocol details the synthesis of a functional methacrylate monomer. The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2-hydroxyethyl methacrylate (HEMA) on the electrophilic sulfur atom of ethanesulfonyl chloride, a common precursor to the ester. A similar pathway can be envisioned using EES to ethylate a different nucleophilic site on a precursor monomer. This protocol is presented to illustrate the general principles of creating sulfonate-containing monomers.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), anhydrous
-
Ethanesulfonyl chloride
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve HEMA (1.0 equivalent) and anhydrous TEA (1.2 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent side reactions.
-
Reagent Addition: Add ethanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes. Maintaining a slow addition rate prevents a rapid temperature increase.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding cold, deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove residual acid), and brine.
-
Drying and Filtration: Dry the isolated organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Purification: Remove the solvent (DCM) under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.
Experimental Causality
-
Anhydrous Conditions: The exclusion of water is crucial to prevent the hydrolysis of the highly reactive ethanesulfonyl chloride back to ethanesulfonic acid.
-
Base (TEA): Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Temperature Control: Low temperature (0 °C) is maintained during the addition of the sulfonyl chloride to manage the reaction's exothermic nature and minimize the formation of undesired byproducts.
Workflow Diagram
Caption: SN2 mechanism for IL synthesis.
Section 3: Surface Modification of Nanomaterials
Conceptual Framework
The surface properties of nanomaterials dictate their interaction with the surrounding environment. Surface functionalization is a key strategy to control properties like colloidal stability, biocompatibility, and catalytic activity. [10]this compound can be used in a multi-step process to introduce negatively charged sulfonate groups onto surfaces. A common approach for oxide-based nanoparticles (e.g., SiO₂, TiO₂) involves first treating the surface with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups. [11]These nucleophilic amine groups can then be reacted with EES to covalently link ethanesulfonate moieties to the surface, creating a stable, negatively charged layer that enhances dispersion in polar solvents.
Protocol 3: Ethanesulfonate Functionalization of Silica Nanoparticles
This protocol provides a two-step method for modifying the surface of silica nanoparticles.
Part A: Amination of Silica Nanoparticles
-
Activation: Disperse silica nanoparticles (SiNPs) in ethanol and sonicate for 15 minutes to ensure a uniform suspension.
-
Silanization: Add APTES (e.g., 1% v/v) to the SiNP suspension.
-
Reaction: Heat the mixture to 60-70 °C and stir for 2-4 hours. The APTES will hydrolyze and condense onto the silica surface.
-
Washing: Centrifuge the suspension to collect the aminated nanoparticles (SiNP-NH₂). Discard the supernatant and wash the particles repeatedly with ethanol to remove unreacted APTES, followed by deionized water.
-
Drying: Dry the SiNP-NH₂ particles in a vacuum oven.
Part B: Ethanesulfonylation of Aminated Nanoparticles
-
Dispersion: Disperse the dried SiNP-NH₂ particles in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Reaction Setup: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the suspension.
-
EES Addition: Add this compound (in excess relative to the estimated surface amine groups) to the mixture.
-
Reaction: Heat the reaction to 50-60 °C and stir under an inert atmosphere for 12-24 hours.
-
Washing: Cool the mixture and collect the functionalized nanoparticles (SiNP-SO₃⁻) by centrifugation. Wash repeatedly with DMF, followed by ethanol and finally deionized water to remove all unreacted reagents and byproducts.
-
Final Product: Dry the final SiNP-SO₃⁻ product in a vacuum oven. The success of the functionalization can be confirmed using techniques like FT-IR spectroscopy (to observe S=O stretching bands) and zeta potential measurements (to confirm a negative surface charge).
Workflow for Surface Modification
Caption: Two-step nanoparticle functionalization.
Conclusion and Future Outlook
This compound is a highly effective and versatile ethylating agent with significant, though sometimes overlooked, applications in materials science. Its ability to participate in robust synthetic routes allows for the creation of advanced materials with precisely tailored properties. The protocols outlined in this guide for the synthesis of functional monomers, ionic liquids, and surface-modified nanoparticles demonstrate its utility as a foundational building block.
Future research may expand its use into other areas. For instance, its role in synthesizing novel surfactants for emulsion polymerization or as a component in developing advanced, high-stability electrolytes for next-generation energy storage devices warrants further investigation. [12][13]As the demand for functional, high-performance materials continues to grow, the strategic application of foundational reagents like this compound will remain critical to innovation.
References
- New Jersey Department of Health.
- KM Pharma Solution Private Limited.
- Helmenstine, A. M. What is Ethanesulfonic Acid Ethyl Ester (this compound)
- Alfa Chemical Co., Ltd.
- ResearchGate.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. [Link]
- Wu, B., et al. Polymerizable ionic liquids and polymeric ionic liquids: facile synthesis of ionic liquids containing ethylene oxide repeating unit via methanesulfonate and their electrochemical properties. RSC Publishing. [Link]
- IDEAS/RePEc.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- Journal of Materials Chemistry A (RSC Publishing).
- Future Origin.
- Technical University of Munich.
- Solubility of Things.
- MDPI.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Nanoparticle Functionalization and Its Potentials for Molecular Imaging. [Link]
- ResearchGate. Surface modification of poly (ethylene terephthalate) using imidazolium-based ionic liquids. [Link]
- ResearchGate.
- Semantic Scholar.
Sources
- 1. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 2. What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications [ccount-chem.com]
- 3. nj.gov [nj.gov]
- 4. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. ETHYL METHANESULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. kmpharma.in [kmpharma.in]
- 10. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Functionalization of Nanoparticles for Enhanced Electrostatic Adsorption of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications [ideas.repec.org]
- 13. Exploring lithium salt solution in sulfone and ethyl acetate-based electrolytes for Li-ion battery applications: a molecular dynamics simulation study - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Note: Analytical Standards for Ethyl Ethanesulfonate Purity Assessment
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity for Ethyl Ethanesulfonate
This compound (EES), an ester of ethanesulfonic acid, is an organic compound utilized in chemical synthesis.[1][2] Its chemical structure features a reactive sulfonate ester functional group, making it a useful alkylating agent.[1][2] However, this same reactivity classifies EES and similar alkyl sulfonate esters as potential genotoxic impurities (PGIs).[3][4][5] Genotoxic impurities are compounds that can damage DNA, leading to mutations and potentially increasing the risk of cancer, even at trace levels.[4][6]
The presence of EES in active pharmaceutical ingredients (APIs) is a significant concern, particularly when ethanesulfonic acid is used as a salt-forming agent or when ethanol is used as a solvent during synthesis.[4][7][8] Regulatory bodies, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate strict control over such impurities in pharmaceutical products.[9][10][11] This necessitates the development and validation of highly sensitive and specific analytical methods to ensure patient safety.
This application note provides a comprehensive guide to the analytical strategies and detailed protocols for the robust purity assessment of this compound, focusing on methods capable of detecting and quantifying it at trace levels relevant to regulatory safety thresholds.
Understanding the Impurity Profile: Origins and Control
Effective purity assessment begins with a thorough understanding of how EES is synthesized and what impurities may arise. The most common laboratory synthesis involves the reaction of ethanesulfonyl chloride with ethanol, typically in the presence of a base.[12]
Potential Process-Related Impurities
A comprehensive analysis must consider not only the target analyte (EES) but also potential byproducts and unreacted starting materials.
-
Ethanesulfonic Acid: Can form from the hydrolysis of the starting material, ethanesulfonyl chloride, if moisture is present.[12]
-
Ethanol & Ethanesulfonyl Chloride: Residual amounts of these starting materials may remain if the reaction does not go to completion or purification is inadequate.
-
Diethyl Ether: Can be formed via the acid-catalyzed dehydration of ethanol, especially at elevated temperatures.[12]
The following diagram illustrates the primary synthesis route and the formation pathways of key impurities.
Caption: Synthesis of EES and formation of key process-related impurities.
The Regulatory Framework: ICH M7 and the TTC
The control strategy for EES is dictated by its classification as a potential genotoxic impurity. The ICH M7(R2) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[9][10][13]
A central concept within this guideline is the Threshold of Toxicological Concern (TTC) . The TTC is a level of exposure for any unstudied chemical that is not expected to pose a significant risk of carcinogenicity or other toxic effects.[14][15] For most genotoxic impurities, a TTC of 1.5 µ g/day is considered to be associated with a negligible lifetime cancer risk (<1 in 100,000).[3][16][17]
This TTC value is used to calculate the maximum allowable concentration of the impurity in an API, based on the drug's maximum daily dose (MDD).
Formula for Calculating the Control Limit: Limit (ppm) = TTC (µg/day) / MDD (g/day)
For example, for a drug with an MDD of 500 mg (0.5 g), the control limit for EES would be: 1.5 µg/day / 0.5 g/day = 3.0 ppm
This calculation underscores the necessity for highly sensitive analytical methods capable of accurately quantifying impurities at parts-per-million (ppm) levels.
ICH M7 Impurity Classification
The guideline categorizes impurities into five classes to guide the control strategy.[18]
| Class | Description | Required Action |
| Class 1 | Known mutagenic carcinogens. | Control at or below compound-specific acceptable limits. |
| Class 2 | Known mutagens, unknown carcinogenic potential. | Control at or below the TTC. |
| Class 3 | Alerting structure, no mutagenicity data. | Control at or below the TTC. (EES often falls here). |
| Class 4 | Alerting structure, but demonstrably non-mutagenic. | Treat as a non-mutagenic impurity (ICH Q3A/B). |
| Class 5 | No structural alert for mutagenicity. | Treat as a non-mutagenic impurity (ICH Q3A/B). |
Analytical Methodologies for Purity Assessment
A multi-faceted analytical approach is often required for the comprehensive assessment of EES. Gas Chromatography is the preferred method for trace quantification due to its volatility, while NMR is invaluable for structural confirmation and assay of the bulk material.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Principle: GC-MS is the gold standard for the trace-level quantification of volatile and semi-volatile impurities like sulfonate esters.[8][19][20] Gas chromatography separates the analytes based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides highly specific and sensitive detection, allowing for unambiguous identification and quantification even in complex matrices.
Caption: A typical experimental workflow for GC-MS analysis of EES.
Detailed Protocol: GC-MS Quantification of EES
-
Standard & Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound certified reference material into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. A typical range would be 0.05 ppm to 5 ppm relative to the sample concentration.
-
Sample Solution (50 mg/mL): Accurately weigh ~500 mg of the API sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
-
Instrumentation & Conditions:
-
The following table provides a robust starting point for method development. Optimization may be required based on the specific API matrix and instrumentation.
-
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890N or equivalent | Widely used and reliable platform. |
| Column | DB-WAX (30 m x 0.32 mm, 0.5 µm) or equivalent | A polar column providing good peak shape for sulfonate esters.[21] |
| Carrier Gas | Helium, constant flow at 1.5 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temp. | 220 °C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Splitless, 1 µL | Maximizes sensitivity for trace analysis. |
| Oven Program | 50°C (hold 1 min), ramp at 20°C/min to 230°C (hold 5 min) | Provides good separation from solvent and other potential impurities. |
| MS System | Agilent 5973C or equivalent | Provides necessary sensitivity and specificity. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique for volatile compounds. |
| Source Temp. | 230 °C | Standard operating temperature. |
| Quad Temp. | 150 °C | Standard operating temperature. |
| Acquisition | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring characteristic ions. |
| Quantifier Ion | m/z 109 | Corresponds to the [M-C₂H₅]⁺ fragment, often a stable and abundant ion for ethyl esters. |
| Qualifier Ion | m/z 93, 65 | Used for identity confirmation. |
-
Data Analysis & System Suitability:
-
Linearity: Analyze the calibration standards and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.99.[22]
-
System Suitability: Inject a mid-level standard six times. The relative standard deviation (RSD) of the peak areas should be ≤ 10%.
-
Quantification: Analyze the sample solution and determine the concentration of EES using the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle: While GC-MS is often preferred, LC-MS/MS can be a powerful alternative, especially for APIs that are not soluble in typical GC solvents or for less volatile sulfonate esters.[23][24] The challenge with EES is its poor ionization efficiency with standard Electrospray Ionization (ESI). Atmospheric Pressure Chemical Ionization (APCI) has been shown to be a more effective technique for this class of compounds.[23][24][25]
Protocol Outline: LC-APCI-MS/MS
-
Chromatographic Separation:
-
Column: A standard C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) is typically effective.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of ammonium acetate as an additive, is used.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
Quantitative NMR (qNMR) for Purity Assay
Principle: While not suitable for trace impurity detection, ¹H qNMR is a powerful primary method for accurately determining the purity (assay) of the EES reference standard itself or the bulk substance.[26][27][28] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance.[29] By integrating the signals of the analyte against a certified internal standard of known purity, a highly accurate purity value can be calculated without the need for a specific EES reference standard.[26][30]
Detailed Protocol: ¹H qNMR Purity Assay
-
Sample Preparation:
-
Accurately weigh ~10 mg of the EES sample and ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The key is to select a standard and solvent where analyte and standard signals are well-resolved.
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength is recommended.
-
Key Parameters: To ensure accurate quantification, a long relaxation delay (D1) is crucial (typically 5-7 times the longest T₁ of any proton being integrated). A pulse angle of 90° is used.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the peaks of interest).
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals for both the EES analyte and the internal standard.
-
Calculate the purity using the following formula:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
P: Purity (in % w/w)
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
std: Internal Standard
-
analyte: this compound
-
Method Validation: Ensuring Trustworthy Results
Any analytical method used for impurity testing must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[31][32][33][34] For a trace-level impurity method, the key validation parameters are:
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (API, other impurities). | No interference at the retention time of EES. Peak purity analysis should pass. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1. Must be ≤ the reporting threshold. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 over a defined range (e.g., LOQ to 150% of specification). |
| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% for spiked samples at multiple levels (e.g., LOQ, 100%, 150%). |
| Precision | The degree of scatter between a series of measurements. Evaluated as Repeatability and Intermediate Precision. | RSD ≤ 15% at the LOQ level; RSD ≤ 10% at higher concentrations. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters like flow rate, temperature, etc., are varied. |
Conclusion
The control of this compound as a potential genotoxic impurity is a critical aspect of pharmaceutical development and manufacturing, mandated by stringent regulatory guidelines. A robust and reliable analytical control strategy is paramount to ensuring patient safety.
GC-MS stands out as the preferred technique for the trace-level quantification of EES, offering unparalleled sensitivity and specificity. For specific applications, LC-MS/MS can serve as a valuable alternative. Furthermore, qNMR provides a definitive method for the primary purity assessment of reference standards.
The protocols and validation strategies outlined in this application note provide a comprehensive framework for scientists to develop and implement self-validating systems for the purity assessment of this compound, ensuring compliance with global regulatory expectations and safeguarding the quality of pharmaceutical products.
References
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. [Link]
- Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ioniz
- Five new General Chapters in the European Pharmacopoeia on Genotoxic Impurities in Pharmaceutical APIs. ECA Academy. [Link]
- qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
- Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH. [Link]
- European Pharmacopeia Defines Policy for Potentially Genotoxic Impurities. Pharmaceutical Technology. [Link]
- ICH M7: How to Manage Mutagenic Impurities Step by Step. GuideGxP. [Link]
- ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk. RAPS. [Link]
- ICH Guideline M7 on mutagenic impurities in pharmaceuticals.
- A Guide to Quantit
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- What is Ethanesulfonic Acid Ethyl Ester (this compound)
- Guideline on the limits of genotoxic impurities. European Medicines Agency. [Link]
- Ethyl ethanesulfon
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Request PDF.
- Genotoxic Impurities: Regul
- Quantitative NMR. National Metrology Institute of Japan. [Link]
- Quality Guidelines. ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes | Request PDF.
- This compound - Certified Reference M
- Dossier – Threshold of Toxicological Concern (TTC). Food Packaging Forum. [Link]
- The Threshold of Toxicological Concern (TTC) in risk assessment.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]
- Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- Threshold of Toxicological Concern (TTC)-based Approach for Certain Substances. Canada.ca. [Link]
- Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. Shimadzu. [Link]
- Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. MDPI. [Link]
- GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
- Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphen
- GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Technology Networks. [Link]
- Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry. PubMed. [Link]
- Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals.
- Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate | Request PDF.
- Investigation into the Formation of the Genotoxic Impurity Ethyl Besylate in the Final Step Manufacturing Process of UK-369003-26, a Novel PDE5 Inhibitor.
- GENOTOXIC IMPURITIES: AN IMPORTANT REGUL
- Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review. [Link]
- A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Taylor & Francis Online. [Link]
- Guide to achieving reliable quantit
- Ethanesulfon
Sources
- 1. What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications [ccount-chem.com]
- 2. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Five new General Chapters in the European Pharmacopoeia on Genotoxic Impurities in Pharmaceutical APIs - ECA Academy [gmp-compliance.org]
- 8. mdpi.com [mdpi.com]
- 9. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk | RAPS [raps.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. foodpackagingforum.org [foodpackagingforum.org]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. aifa.gov.it [aifa.gov.it]
- 18. guidegxp.com [guidegxp.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. emerypharma.com [emerypharma.com]
- 27. researchgate.net [researchgate.net]
- 28. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 29. rssl.com [rssl.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 32. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 33. starodub.nl [starodub.nl]
- 34. database.ich.org [database.ich.org]
Application Note: Quantification of Ethyl Ethanesulfonate in a Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Critical Need for Ethyl Ethanesulfonate Quantification
This compound (EES) is an alkylating agent that, due to its chemical structure, is recognized as a potential genotoxic impurity (PGI).[1][2] The formation of such impurities is a significant concern in the pharmaceutical industry, particularly when ethanesulfonic acid or related reagents are used in the presence of ethanol, a common solvent.[1][2] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of PGIs in active pharmaceutical ingredients (APIs) and drug products.[3][4][5][6] The Threshold of Toxicological Concern (TTC) for a genotoxic impurity is typically set at 1.5 µ g/day , necessitating highly sensitive and specific analytical methods for their quantification.[1][3][4] This application note provides a detailed, robust, and validated protocol for the quantification of EES in a reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for this application.[7]
Analytical Strategy: Why GC-MS is the Method of Choice
The selection of an appropriate analytical technique is paramount for the accurate and reliable quantification of trace-level impurities. While methods like High-Performance Liquid Chromatography (HPLC) can be adapted for sulfonate analysis, often requiring derivatization or specialized detectors, GC-MS offers several distinct advantages for a volatile, thermally stable compound like EES.[8][9][10][11][12][13][14]
-
High Sensitivity and Selectivity: Mass spectrometry provides unparalleled selectivity, allowing for the unambiguous identification and quantification of EES even in a complex reaction matrix. The use of Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can further enhance sensitivity to meet the low detection limits required for PGIs.[1][15][16][17]
-
Direct Analysis: GC is well-suited for the analysis of volatile compounds like EES, often allowing for direct injection of a diluted sample without the need for complex derivatization steps that can introduce variability.[18][19]
-
Robustness and Reliability: GC-MS is a well-established and robust technique, widely used in pharmaceutical analysis for its reliability and reproducibility.[19]
The inherent properties of EES, such as its volatility and thermal stability, make it an ideal candidate for GC-MS analysis. This method provides the necessary sensitivity to quantify EES at levels relevant to the TTC, ensuring patient safety and regulatory compliance.
Experimental Workflow and Logical Framework
The overall workflow is designed to ensure accurate quantification from sample collection to data interpretation. Each step is critical for maintaining the integrity of the analysis.
Caption: High-level workflow for the quantification of this compound.
Detailed Protocols
Materials and Reagents
-
This compound (EES) Certified Reference Material (CRM): Purity ≥ 99.5%.
-
Internal Standard (IS): e.g., d5-Ethyl methanesulfonate or a suitable non-interfering compound.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade.
-
Reaction Mixture: Sample to be analyzed.
-
Glassware: Class A volumetric flasks, vials, and pipettes.
-
Syringe Filters: 0.22 µm PTFE or nylon.
Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.[19]
-
Injector: Split/Splitless, operated in splitless mode.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for EES: To be determined from the mass spectrum (e.g., m/z 109).
-
Qualifier Ions for EES: To be determined from the mass spectrum (e.g., m/z 81, 65).
-
Quantifier Ion for IS: To be determined from the mass spectrum.
-
Standard and Sample Preparation
4.3.1. Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of EES CRM into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
4.3.2. Internal Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the internal standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
4.3.3. Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the EES stock solution to cover the expected concentration range in the reaction mixture. A typical range would be from 0.05 µg/mL to 5.0 µg/mL.
-
Spike each calibration standard with a fixed concentration of the internal standard (e.g., 1 µg/mL).
4.3.4. Sample Preparation:
-
Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add a fixed amount of the internal standard stock solution to achieve the same concentration as in the calibration standards.
-
Dilute to volume with the chosen solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[20][21][22][23] The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of EES and the internal standard in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery experiments at three different concentration levels. Acceptance criteria are typically 80-120% recovery.[24]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) should be ≤ 15%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).[17]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Analysis and Interpretation
-
Peak Identification: Confirm the identity of EES and the internal standard in the sample chromatograms by comparing their retention times and ion ratios with those of the calibration standards.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of EES to the peak area of the internal standard against the concentration of the EES calibration standards. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.
-
Quantification: Calculate the concentration of EES in the prepared sample solution using the regression equation from the calibration curve.
-
Final Calculation: Calculate the amount of EES in the original reaction mixture (e.g., in ppm or µg/g) using the following formula:
EES (µg/g) = (C * V) / W
Where:
-
C = Concentration of EES in the sample solution (µg/mL) from the calibration curve.
-
V = Final volume of the sample preparation (mL).
-
W = Weight of the reaction mixture taken for analysis (g).
-
Illustrative Data Presentation
The following tables provide an example of how validation data could be presented.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area Ratio (EES/IS) |
| 0.05 | 0.048 |
| 0.10 | 0.102 |
| 0.50 | 0.515 |
| 1.00 | 1.030 |
| 2.50 | 2.550 |
| 5.00 | 5.100 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Spiked Level | Concentration (µg/mL) | Recovery (%) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |
| LOQ | 0.10 | 98.5 | 4.2% | 5.1% |
| 50% | 1.25 | 101.2 | 2.5% | 3.1% |
| 100% | 2.50 | 99.8 | 1.8% | 2.4% |
| 150% | 3.75 | 100.5 | 1.5% | 2.0% |
Conclusion
This application note details a robust and reliable GC-MS method for the quantification of this compound in a reaction mixture. The methodology is designed to meet the stringent requirements for the analysis of potential genotoxic impurities in the pharmaceutical industry. Adherence to the described protocol and proper method validation in accordance with ICH guidelines will ensure the generation of accurate and defensible data, ultimately contributing to the safety and quality of pharmaceutical products.
References
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. Guideline on the limits of genotoxic impurities. 2006.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
- International Council for Harmonisation. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- PharmaFocus Asia. Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals.
- Sachok, B., Deming, S. N., & Bidlingmeyer, B. A. (1982). Quantitation of Alkyl Sulfonates Using UV Detector Sensitive “Ion-Pair” Reagents in Reversed-Phase Liquid Chromatography.
- ECA Academy. Final ICH M7 Guideline on Genotoxic Impurities published. 2014.
- Holmsen, K., & Vik, A. (2010). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 15(8), 5483-5491.[9]
- Shimadzu. Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. ASMS 2017 TP.
- National Institute of Health Sciences. Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals.
- SIELC Technologies. HPLC Separation of Alkyl Sulfonic Acids.
- Al-Sabti, A. A., & Harun, S. W. (2014). Method development for analysis of linear and branched alkyl benzene sulfonates. Journal of the Serbian Chemical Society, 79(10), 1251-1260.[12]
- SIELC Technologies. Ethyl methanesulfonate. 2018.
- Jacq, K., et al. (2008). Development and validation of an automated static headspace gas chromatography-mass spectrometry (SHS-GC-MS) method for monitoring the formation of ethyl methane sulfonate from ethanol and methane sulfonic acid. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1339-1344.[18]
- Zhang, C., et al. (2016). Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry.
- Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1888.[14]
- Gocke, E., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate.
- Restek Corporation. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients.
- Genotoxic Impurities in Pharmaceuticals. (2012). In Genotoxicity and Carcinogenicity Testing. InTech.[2]
- ResearchGate. Mass spectra of alkyl methane sulfonates.
- Al-Tannak, N. F., & Al-Obaidy, S. S. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Asian Journal of Chemistry, 29(10), 2245-2250.[19]
- Hali, M., et al. (2021).
- Reddy, G. S., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. American Journal of Analytical Chemistry, 2(2), 148-156.[25]
- Manikumar, G., et al. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Research and Reviews: Journal of Pharmaceutical Analysis, 3(1), 1-8.[17]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. scispace.com [scispace.com]
- 3. tapi.com [tapi.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HPLC Separation of Alkyl Sulfonic Acids | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl methanesulfonate | SIELC Technologies [sielc.com]
- 14. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rroij.com [rroij.com]
- 18. Development and validation of an automated static headspace gas chromatography-mass spectrometry (SHS-GC-MS) method for monitoring the formation of ethyl methane sulfonate from ethanol and methane sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. fda.gov [fda.gov]
- 22. starodub.nl [starodub.nl]
- 23. database.ich.org [database.ich.org]
- 24. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Safe Disposal of Ethyl Ethanesulfonate Waste
Introduction: The Imperative for Specialized Disposal
Ethyl ethanesulfonate (EES), an organic compound classified as a sulfonate ester, serves as a reagent in various synthetic applications, including as an alkylating agent.[1] While its direct toxicological profile is not as extensively documented as its close analog, ethyl methanesulfonate (EMS), its chemical structure demands a highly cautious approach. Sulfonate esters are potent electrophiles and alkylating agents, a class of compounds known for their potential to be genotoxic, mutagenic, and carcinogenic.[2][3][4] Ethyl methanesulfonate (EMS), for example, is a well-established mutagen used in genetic research to induce mutations by alkylating guanine bases in DNA.[4][5]
Given the structural similarity and reactive nature, it is prudent and scientifically sound to handle and dispose of this compound waste with the assumption that it poses similar genotoxic risks. Standard disposal methods, such as simple dilution or incineration without prior deactivation, are insufficient as they do not mitigate the inherent chemical hazard and risk of environmental contamination or personnel exposure.
This document provides a detailed framework and validated protocols for the chemical inactivation and safe disposal of EES waste streams generated in research and drug development settings. The primary objective is to transform the reactive alkylating agent into non-genotoxic, stable byproducts prior to final disposal, adhering to the principles of chemical safety and environmental stewardship.
Hazard Assessment and Risk Mitigation
2.1 Known and Inferred Hazards According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] However, the primary concern stems from its function as an alkylating agent.[1] Such agents can react with nucleophilic sites on biomolecules, including DNA, which is the mechanistic basis for their mutagenicity.[4] Therefore, all EES waste must be treated as potentially mutagenic and carcinogenic.
2.2 Core Principles of EES Waste Management Effective management of EES waste is built on a hierarchy of controls designed to minimize risk at every stage.
-
Inactivation at the Source: The most effective risk mitigation strategy is the chemical destruction (neutralization) of the hazardous EES molecule in the laboratory before it enters the general hazardous waste stream.
-
Waste Segregation: Meticulously separate all EES-contaminated materials from other laboratory waste. This includes liquids, solids, and personal protective equipment (PPE).[8][9]
-
Containment: Use designated, clearly labeled, and chemically compatible containers for all EES waste. Containers must be kept securely closed to prevent the release of vapors.[8]
-
Personnel Protection: All handling of EES and its waste requires stringent adherence to PPE protocols, including double-gloving, chemical splash goggles, a face shield, and a chemical-resistant lab coat.[6][9] All manipulations of concentrated EES or its waste should be performed within a certified chemical fume hood.[10]
-
Regulatory Compliance: All procedures must align with the guidelines set forth by institutional Environmental Health and Safety (EHS) departments and comply with federal and local regulations for hazardous waste disposal.[11][12]
Chemical Inactivation: Protocols and Mechanisms
The electrophilic nature of the ethyl group in EES makes it susceptible to nucleophilic attack, which is the basis for its chemical inactivation. The following protocols utilize strong nucleophiles to effectively destroy the alkylating capacity of EES. A study on the destruction of similar alkylating agents found that solutions of sodium thiosulfate were highly effective.[13]
3.1 Protocol 1: Inactivation of Concentrated EES and Organic Solutions
This protocol is designed for small quantities of pure EES or solutions of EES in water-miscible organic solvents.
Mechanism: Sodium thiosulfate (Na₂S₂O₃) is an excellent nucleophile. The thiosulfate anion attacks the electrophilic carbon of the ethyl group, displacing the ethanesulfonate anion and forming non-toxic, non-alkylating products.
Caption: Chemical inactivation pathway of this compound.
Table 1: Reagents for Inactivation of Concentrated EES Waste
| Component | Reagent | Concentration / Amount | Purpose |
| Waste Stream | Pure EES or organic solution | Up to 10 mL | The hazardous material to be neutralized. |
| Inactivating Solution | Sodium thiosulfate (Na₂S₂O₃) in water | 1 Molar (M) | Provides the nucleophile for the destruction reaction.[13] |
| Base (Optional) | Sodium hydroxide (NaOH) | 1 Molar (M) | Can be used as an alternative or adjunct for base-catalyzed hydrolysis.[13] |
| Verification | pH paper or meter | N/A | To ensure the final solution is safe for drain disposal (if permitted). |
Step-by-Step Methodology:
-
Preparation: Conduct this procedure in a certified chemical fume hood. Wear appropriate PPE (face shield, double nitrile gloves, lab coat).
-
Container Selection: Choose a borosilicate glass or polyethylene container that is at least five times larger than the total final volume to accommodate stirring and potential gas evolution.
-
Inactivating Solution: Prepare a 1 M solution of sodium thiosulfate. For every 1 volume of EES waste, prepare at least 10 volumes of the inactivating solution.
-
Neutralization: Slowly and with constant stirring, add the EES waste to the sodium thiosulfate solution. An ice bath can be used to control any potential exothermic reaction.
-
Reaction Time: Loosely cap the container to prevent pressure buildup and allow the reaction to proceed for a minimum of 24 hours with stirring. This duration ensures the reaction goes to completion, based on established half-life data for similar compounds.[5][13]
-
Final Disposal: After the inactivation period, check the pH of the solution. Neutralize with dilute acid or base to a pH between 5.5 and 10.5.[14] Consult your institutional EHS guidelines for final disposal. In many cases, this treated, non-hazardous aqueous solution can be disposed of down the drain with copious amounts of water.[14]
3.2 Protocol 2: Inactivation of Dilute Aqueous EES Waste
This protocol is for treating aqueous buffers or solutions containing low concentrations of EES.
Step-by-Step Methodology:
-
Quantification: Estimate the amount of EES in the aqueous waste.
-
Reagent Addition: For every 1 gram of estimated EES, add at least 10 grams of solid sodium thiosulfate directly to the aqueous waste container.
-
Reaction: Stir the solution until the sodium thiosulfate is fully dissolved. Let the container sit, loosely capped, in a fume hood for at least 24 hours to ensure complete inactivation.
-
Disposal: Check the pH and neutralize if necessary. Dispose of the treated solution in accordance with institutional EHS policy.[14]
Management of Contaminated Solid Waste and Spills
4.1 Disposal of Contaminated Solids Solid waste, including contaminated gloves, absorbent pads, pipette tips, and empty containers, cannot be chemically inactivated in the same manner as liquids.
-
Segregation: Collect all EES-contaminated solid waste in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[9]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound Contaminated Debris." Include the date and the primary hazard warnings (Irritant, Potential Mutagen).[8]
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by the institutional EHS department for high-temperature incineration.[9]
-
Empty Containers: An "empty" container that held EES must be treated as hazardous waste unless it has been triple-rinsed. The rinsate from this cleaning process must be collected and treated as liquid EES waste using the protocols described in Section 3.0.
4.2 Spill Management Protocol In the event of an EES spill, immediate and correct action is critical to prevent exposure.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area. Ensure the fume hood is operational if the spill is contained within it.
-
Don PPE: Wear, at a minimum, a lab coat, safety goggles, a face shield, and double-layered, chemical-resistant gloves.
-
Neutralize and Absorb:
-
For small spills, gently cover the liquid with an absorbent material (e.g., vermiculite, sand, or commercial spill pad).[15]
-
Prepare a 1 M sodium thiosulfate solution. Carefully pour the solution onto the absorbed spill, starting from the outside and working inwards, to fully saturate the material. This initiates the inactivation process.[10]
-
-
Collect Waste: Allow the inactivating solution to react for at least 30 minutes. Carefully scoop the saturated absorbent material into a designated hazardous waste container.
-
Decontaminate Surfaces: Wipe the spill area with the 1 M sodium thiosulfate solution, followed by a soap and water solution.[16]
-
Dispose: All materials used for the cleanup, including PPE, must be disposed of as EES-contaminated solid waste.
Waste Disposal Workflow
The following diagram outlines the decision-making process for managing different types of EES waste.
Sources
- 1. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. c-fern.org [c-fern.org]
- 11. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. pfw.edu [pfw.edu]
- 13. Evaluation of methods for destruction of some alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acs.org [acs.org]
- 15. nj.gov [nj.gov]
- 16. ETHYL METHANESULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl Ethanesulfonate Synthesis
Welcome to the technical support guide for the synthesis of Ethyl Ethanesulfonate. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of their product. Here, we move beyond simple protocols to explore the underlying chemical principles, offering a robust framework for troubleshooting and optimization.
Core Synthesis Overview
The most prevalent laboratory-scale synthesis of this compound involves the reaction of ethanesulfonyl chloride with ethanol.[1] This reaction is a nucleophilic acyl substitution at the sulfur atom. A crucial component is the presence of a non-nucleophilic base, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[1]
// Nodes reagents [label="Ethanesulfonyl Chloride + Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base (e.g., Pyridine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Intermediate Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; hcl_salt [label="Base•HCl Salt", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Side Reactions water [label="H₂O (Moisture)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis_product [label="Ethanesulfonic Acid", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ether_formation [label="Ethanol + H⁺", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; diethyl_ether [label="Diethyl Ether", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges reagents -> intermediate [label="+ Base"]; base -> intermediate; intermediate -> product [label="- Base•HCl"]; intermediate -> hcl_salt;
// Side Reaction Edges reagents -> hydrolysis_product [label="+ H₂O (Hydrolysis)", color="#EA4335", style=dashed]; water -> hydrolysis_product [style=invis]; reagents -> diethyl_ether [label="Acid-Catalyzed\nDehydration (High Temp)", color="#EA4335", style=dashed]; ether_formation -> diethyl_ether [style=invis]; } END_DOT Caption: The main reaction pathway and potential side reactions.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent challenges encountered during the synthesis, providing causative explanations and actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Hydrolysis of Ethanesulfonyl Chloride: Presence of water in the reaction mixture.[1] 3. Side Reactions: Formation of byproducts consumes starting material. | 1. Optimize Conditions: Monitor reaction progress via TLC or GC to determine the optimal time. Gradually increase temperature, but be mindful of promoting side reactions.[1] 2. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[1] 3. Control Reaction Parameters: See specific byproduct troubleshooting below. |
| Presence of Ethanesulfonic Acid Impurity | Hydrolysis of Ethanesulfonyl Chloride: This is the primary cause, resulting from the reaction of the starting material with water.[1] | Strict Anhydrous Technique: The rigorous exclusion of water is critical. Use freshly distilled, anhydrous solvents and reagents. This is the most effective preventative measure.[1] |
| Formation of Diethyl Ether Byproduct | Acid-Catalyzed Dehydration of Ethanol: This side reaction is favored at higher temperatures and is catalyzed by acidic conditions that can arise from insufficient base.[1] | Maintain Optimal Temperature: Keep the reaction temperature low, ideally between 0-10°C during addition and allowing it to slowly warm to room temperature.[1] Use Sufficient Base: Employing a slight excess of a non-nucleophilic base neutralizes HCl, preventing the acidic conditions that catalyze ether formation.[1] |
| Formation of Ethanesulfonic Anhydride | Reaction of Ethanesulfonyl Chloride with Ethanesulfonate: This can occur if the local concentration of ethanesulfonyl chloride is too high, allowing it to react with the newly formed product. | Controlled Reagent Addition: Add the ethanesulfonyl chloride to the ethanol solution slowly and dropwise. This maintains a low concentration of the sulfonyl chloride and minimizes self-reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best base for this synthesis, and how much should be used? A1: The preferred bases are non-nucleophilic tertiary amines like pyridine or triethylamine. These bases are effective at scavenging the HCl byproduct without competing with ethanol as a nucleophile.[1] Using a nucleophilic base could lead to the formation of undesired sulfonamide byproducts. It is advisable to use a slight excess (e.g., 1.1 to 1.2 equivalents) relative to the ethanesulfonyl chloride to ensure complete neutralization of HCl and drive the reaction to completion.
Q2: How can I effectively purify the crude this compound? A2: A multi-step workup followed by distillation or chromatography is standard.
-
Aqueous Wash: After the reaction is complete, the mixture is typically washed with cold water to remove the hydrochloride salt of the base.
-
Acid Wash: A wash with cold, dilute HCl can remove any remaining pyridine or triethylamine.
-
Base Wash: A subsequent wash with a mild aqueous base, such as sodium bicarbonate solution, will remove any acidic byproducts like ethanesulfonic acid.[1]
-
Brine Wash & Drying: A final wash with brine (saturated NaCl solution) helps to remove residual water before drying the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Final Purification: For most applications, fractional distillation under reduced pressure is effective for separating the product from solvents and other impurities. For very high purity requirements, flash column chromatography can be employed.[1]
Q3: What analytical techniques are suitable for monitoring the reaction and assessing product purity? A3: A combination of techniques provides the best results:
-
Thin-Layer Chromatography (TLC): Offers a quick and simple qualitative method to monitor the consumption of the starting alcohol.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are powerful tools for monitoring the disappearance of starting materials and the appearance of the product and byproducts. GC can provide quantitative information on the reaction progress and final purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities by their characteristic chemical shifts and coupling patterns.[1]
Q4: What are the critical safety precautions when working with ethanesulfonyl chloride? A4: Ethanesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3]
-
Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhaling corrosive vapors.[2]
-
Moisture Sensitivity: It reacts with water, potentially vigorously, to release HCl gas.[4][5] Keep away from moisture and handle under an inert atmosphere.
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and alcohols (except under controlled reaction conditions).[2][3]
-
Spill & First Aid: In case of skin contact, wash immediately with soap and plenty of water.[2] For eye contact, flush with water for at least 15 minutes.[6] Have appropriate spill cleanup materials and emergency procedures in place.
Visualized Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and resolving common issues leading to poor reaction outcomes.
// Nodes start [label="Low Yield or\nImpure Product?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_water [label="Were Strict Anhydrous\nConditions Used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; implement_anhydrous [label="Action: Implement Strict\nAnhydrous Techniques\n(Flame-dry glassware, use\nanhydrous solvents, inert atm.)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Was Temperature Controlled?\n(e.g., 0-10°C during addition)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; control_temp [label="Action: Improve Temperature\nControl with Ice Bath\n& Monitor Internal Temp.", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_base [label="Was a Non-Nucleophilic Base\nUsed in Sufficient Quantity?\n(>1.0 eq.)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_base [label="Action: Use Pyridine or Et₃N\n(1.1-1.2 eq.) to Ensure\nComplete HCl Neutralization.", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_addition [label="Was Sulfonyl Chloride\nAdded Slowly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; slow_addition [label="Action: Use a Dropping Funnel\nfor Slow, Controlled Addition\nto Minimize Side Reactions.", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_review [label="Review Starting Material Purity\nand Re-optimize Conditions", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_water; check_water -> implement_anhydrous [label="No"]; implement_anhydrous -> check_temp; check_water -> check_temp [label="Yes"]; check_temp -> control_temp [label="No"]; control_temp -> check_base; check_temp -> check_base [label="Yes"]; check_base -> adjust_base [label="No"]; adjust_base -> check_addition; check_base -> check_addition [label="Yes"]; check_addition -> slow_addition [label="No"]; slow_addition -> final_review; check_addition -> final_review [label="Yes"]; } END_DOT Caption: A logical workflow for troubleshooting byproduct formation.
Experimental Protocol: Synthesis of this compound
This protocol provides a general guideline. Optimization may be required based on specific laboratory conditions and purity goals.
Materials:
-
Ethanesulfonyl chloride
-
Anhydrous ethanol (200 proof)
-
Anhydrous pyridine or triethylamine
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet to maintain an inert atmosphere.[1]
-
Reagent Preparation: In the flask, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine or triethylamine (1.1 equivalents) in anhydrous diethyl ether.
-
Cooling: Cool the solution in an ice-water bath to 0-5°C.[1]
-
Addition of Ethanesulfonyl Chloride: Add ethanesulfonyl chloride (1.0 equivalent) to the dropping funnel. Add the ethanesulfonyl chloride dropwise to the stirred ethanol solution, ensuring the internal temperature is maintained below 10°C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using TLC or GC until the starting alcohol is consumed.[1]
-
Workup:
-
Cool the reaction mixture again in an ice bath and quench by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold dilute HCl (to remove excess base), saturated aqueous sodium bicarbonate solution (to remove acidic impurities), and finally with brine.[1]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the product.
// Connections A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; } END_DOT Caption: Step-by-step experimental workflow for synthesis.
References
- Benchchem. (2025).
- New Jersey Department of Health. (2004). Hazard Summary: Ethanesulfonyl Chloride, 2-Chloro-. NJ.gov. [Link]
- Yufeng. (n.d.). Ethanesulfonyl Chloride 594-44-5. Yufeng. [Link]
- PubChem. (n.d.). Ethanesulfonyl chloride.
- Solubility of Things. (n.d.). Ethanesulfonyl chloride. Solubility of Things. [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions of Ethyl Ethanesulfonate in Alkylation
Welcome to the technical support center for alkylation reactions using ethyl ethanesulfonate (EES). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use as an ethylating agent. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reactions and troubleshoot unexpected outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during your alkylation experiments with this compound, providing not just solutions but the chemical reasoning behind them.
Question 1: My reaction is sluggish, and I have a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in an alkylation reaction with this compound often points to issues with nucleophilicity, reaction conditions, or the stability of the reagent itself. Let's break down the potential causes and solutions.
Causality Analysis:
-
Insufficient Nucleophilicity: The rate of an S(_N)2 reaction is directly dependent on the strength of the nucleophile.[1] If your substrate is a weak nucleophile, the reaction will proceed slowly.
-
Poor Solvent Choice: The solvent plays a critical role in stabilizing the transition state of an S(_N)2 reaction. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the base, leaving a more "naked" and reactive nucleophile.[2]
-
Suboptimal Temperature: While increasing temperature can increase the reaction rate, excessive heat can also lead to the decomposition of this compound and promote side reactions.[3]
-
Reagent Degradation: this compound can be susceptible to hydrolysis, especially in the presence of moisture.[4] If the reagent has been improperly stored or the reaction is not performed under anhydrous conditions, its effective concentration will be lower than expected.
Troubleshooting Protocol:
-
Enhance Nucleophilicity: If you are alkylating an alcohol or a similar protic nucleophile, ensure you are using a strong enough base (e.g., NaH, K(_2)CO(_3)) to fully deprotonate it, thereby increasing its nucleophilicity. The choice of base is critical and should be tailored to the pKa of your substrate.
-
Optimize Solvent and Temperature:
-
Ensure Anhydrous Conditions:
-
Verify Reagent Quality: If you suspect reagent degradation, consider obtaining a fresh bottle of this compound or purifying the existing stock by distillation under reduced pressure.[3]
Question 2: My TLC/GC-MS analysis shows multiple unexpected spots/peaks. What are the most probable side reactions, and how can I minimize them?
Answer:
The appearance of multiple byproducts is a common challenge in alkylation reactions with this compound. The primary culprits are typically elimination reactions (E2), hydrolysis of the alkylating agent, and O- vs. N-alkylation competition for certain nucleophiles.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Mechanism | Conditions Favoring Side Reaction | Mitigation Strategy |
| Elimination (E2) | A strong base abstracts a proton from a carbon adjacent to the electrophilic center, leading to the formation of an alkene.[6] | Strong, sterically hindered bases (e.g., t-butoxide); high temperatures; secondary or tertiary substrates.[7] | Use a non-hindered, strong base (e.g., NaH, K₂CO₃); run the reaction at the lowest effective temperature; use a primary substrate if possible.[5] |
| Hydrolysis | This compound reacts with water to form ethanesulfonic acid and ethanol.[4] | Presence of water in the reaction mixture. | Strictly maintain anhydrous conditions.[3] |
| O-Alkylation | For ambident nucleophiles like sulfonamides, alkylation can occur on the oxygen instead of the nitrogen.[2] | "Hard" electrophiles and "hard" leaving groups favor O-alkylation according to HSAB theory.[2] | Use a "softer" alkylating agent if possible (though you are constrained to EES here). Employ polar aprotic solvents which favor N-alkylation.[2] |
Experimental Workflow for Minimizing Byproducts:
Caption: Troubleshooting workflow for byproduct formation.
Question 3: I am trying to alkylate a sensitive, multifunctional substrate and am observing decomposition. How can I perform the alkylation under milder conditions?
Answer:
For sensitive substrates, the key is to use conditions that are just reactive enough to promote the desired alkylation without causing degradation. This often involves a careful selection of base, solvent, and temperature.
Protocol for Mild Alkylation of a Sensitive Substrate:
-
Reagent Preparation:
-
Ensure your this compound is of high purity.
-
Use a mild, non-nucleophilic base such as potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)). These bases are often effective at lower temperatures and are less likely to induce elimination or other side reactions.
-
Choose a suitable polar aprotic solvent like acetonitrile or acetone.
-
-
Reaction Setup:
-
Under an inert atmosphere (N(_2) or Ar), add your sensitive substrate and the base to the reaction vessel containing the solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.05 - 1.2 equivalents) dropwise to the stirred mixture. The slow addition helps to control any exotherm and maintain a low concentration of the alkylating agent at any given time.
-
-
Reaction Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir.
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench it by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography to isolate the desired alkylated product from any unreacted starting material and byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of alkylation with this compound?
A1: this compound is an excellent electrophile for S(_N)2 (bimolecular nucleophilic substitution) reactions.[8] The ethanesulfonate group is a very good leaving group because its negative charge is well-stabilized by resonance.[9] The reaction proceeds via a backside attack of the nucleophile on the carbon atom attached to the sulfonate ester, leading to an inversion of stereochemistry at that center.[1]
Caption: S(_N)2 mechanism for this compound alkylation.
Q2: How does the reactivity of this compound compare to other ethylating agents like ethyl iodide or ethyl bromide?
A2: this compound is generally considered to be a more reactive alkylating agent than ethyl bromide and comparable in reactivity to ethyl iodide. This is because the ethanesulfonate anion is a better leaving group than bromide or iodide. The pKa of the conjugate acid (ethanesulfonic acid) is very low, indicating that the corresponding anion is a very weak base and therefore a stable leaving group.[9]
Q3: Can I use this compound in aqueous or protic solvents?
A3: It is generally not recommended to use this compound in aqueous or protic solvents, especially under basic conditions. This compound is susceptible to hydrolysis, which will consume the reagent and generate ethanesulfonic acid and ethanol.[4] While some reactions in protic solvents might be unavoidable, the use of anhydrous conditions and aprotic solvents will generally lead to cleaner reactions and higher yields.[3]
Q4: What is the best way to purify my product after an alkylation reaction with this compound?
A4: The purification strategy will depend on the properties of your product. However, a general approach is as follows:
-
Aqueous Workup: After quenching the reaction, perform an aqueous workup to remove water-soluble byproducts like ethanesulfonic acid and any remaining inorganic base. A wash with a dilute solution of sodium bicarbonate can help neutralize any acidic impurities.[3]
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like MgSO(_4) or Na(_2)SO(_4).
-
Chromatography: Flash column chromatography is often the most effective method for separating the desired alkylated product from unreacted starting materials and non-polar byproducts.
-
Distillation: If your product is a volatile liquid, distillation can be an effective purification method.[3]
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes. This compound is an alkylating agent and should be handled with care as it is a potential mutagen and irritant.[10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[10]
References
- Wikipedia. (2023). Ethyl methanesulfonate.
- Filo. (2025). Show steps in the synthesis of this compound.
- PubChem. (n.d.). Ethyl Methanesulfonate.
- SciSpace. (1974). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines.
- National Center for Biotechnology Information. (n.d.). Ethyl Methanesulfonate - MeSH.
- YouTube. (2023). Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols.
- Filo. (2025). Show steps in the synthesis of this compound, \mathrm{CH}_3 \math...
- Slideshare. (n.d.). Alkylating agents.
- YouTube. (2023). Alkyl Sulfonates: Preparation and Reactions.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- YouTube. (2021). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions).
- Periodic Chemistry. (2019). Sulfonate Esters.
- Drugs.com. (n.d.). List of Alkylating agents.
- Reddit. (2023). Failure in the alkylation of a sodium sulfinate.
- Virtual Textbook of Organic Chemistry. (2018). SN2 Reactions.
- Oncohema Key. (2016). Alkylating Agents.
- Wikipedia. (n.d.). Alkylating antineoplastic agent.
- Journal of the American Chemical Society. (n.d.). The SN2-SN1 spectrum. 3. Solvolyses of secondary and tertiary alkyl sulfonates in fluorinated alcohols. Further evidence for the SN2 (intermediate) mechanism.
- PubChem. (n.d.). Ethanesulfonate.
- National Center for Biotechnology Information. (1975). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines.
- Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester.
- PubMed. (1987). Embryotoxicity induced by alkylating agents. Some methodological aspects of DNA alkylation studies in murine embryos using ethylmethanesulfonate.
- PubMed. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin.
- PubMed. (1975). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines.
- PubChem. (n.d.). This compound.
- PubMed. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems.
- PubMed Central. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability.
- Novatia, LLC. (2010). Sulfonate-ester-kinetic-study.pdf.
- YouTube. (2025). E1 vs E2 - Elimination Reactions Made Simple with lots of practice [LIVE Recording].
- YouTube. (2020). 7.5 E2 Reactions | Organic Chemistry.
- Khan Academy. (n.d.). E2 reactions.
- Chemistry Steps. (n.d.). The E2 Reaction Mechanism.
- YouTube. (2018). E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule.
- Phelps and Eddy. (n.d.). Purification of Esters.
- ResearchGate. (2016). How to purify esterefication product?.
- ResearchGate. (2025). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides | Request PDF.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 5. The E2 Reaction Mechanism [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. periodicchemistry.com [periodicchemistry.com]
- 10. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl Methanesulfonate - MeSH - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethyl Ethanesulfonate
Welcome to the technical support guide for the purification of crude ethyl ethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their solutions. The following question-and-answer-based troubleshooting guides and FAQs will help you navigate the complexities of purifying this compound, ensuring the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
When synthesizing this compound, typically from ethanesulfonyl chloride and ethanol, several byproducts and unreacted starting materials can contaminate the crude product. Identifying these is the first step toward a successful purification strategy.
Common impurities include:
-
Unreacted Starting Materials: Ethanol and ethanesulfonyl chloride.
-
Reaction Byproducts:
-
Ethanesulfonic Acid: Forms from the hydrolysis of ethanesulfonyl chloride if moisture is present.[1]
-
Diethyl Ether: Can form via an acid-catalyzed dehydration of ethanol, especially at elevated temperatures (above 140°C).[1]
-
Triethylamine Hydrochloride (or other amine salts): Forms when using an amine base like triethylamine or pyridine to scavenge the HCl produced during the reaction.[1]
-
Ethanesulfonic Anhydride: May form from the reaction of ethanesulfonyl chloride with the ethanesulfonate anion.[1]
-
These impurities are critical to remove as sulfonate esters are often considered potential genotoxic impurities (PGIs) in pharmaceutical manufacturing.[2][3]
| Impurity | Chemical Formula | Boiling Point (°C) | Reason for Presence |
| This compound | C4H10O3S | 229.2 (at 760 mmHg) [4] | Desired Product |
| Ethanol | C2H5OH | 78.4 | Excess starting material |
| Ethanesulfonyl Chloride | C2H5SO2Cl | 177 | Unreacted starting material |
| Ethanesulfonic Acid | C2H5SO3H | Decomposes | Hydrolysis of starting material |
| Diethyl Ether | (C2H5)2O | 34.6 | Side reaction at high temp.[1] |
| Triethylamine HCl | (C2H5)3N·HCl | ~255 (sublimes) | Byproduct of base usage |
Q2: What is the standard workflow for purifying crude this compound?
A multi-step approach involving an aqueous workup followed by distillation or chromatography is the most effective method.[1] The goal of the workup is to remove water-soluble impurities before the final purification step.
A typical workflow is as follows:
-
Quenching: The reaction is carefully quenched with cold water.
-
Aqueous Workup: The organic layer is washed sequentially with different aqueous solutions to remove specific impurities.
-
Drying: The washed organic layer is dried to remove residual water.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified by either fractional distillation or column chromatography.[1]
Sources
Technical Support Center: Optimizing Reaction Conditions for Ethyl Ethanesulfonate
Introduction
Welcome to the Technical Support Center for the synthesis of ethyl ethanesulfonate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions, troubleshoot common issues, and ensure the highest possible yield and purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles that govern this reaction, empowering you to make informed decisions in your laboratory work.
The synthesis of sulfonate esters is a cornerstone of organic chemistry, yet it is often plagued by challenges such as low yields, competing side reactions, and purification difficulties. This document provides a structured approach to overcoming these obstacles through a series of frequently asked questions, a detailed troubleshooting guide, and a validated experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the reaction of ethanesulfonyl chloride with ethanol.[1] This is a nucleophilic substitution reaction where the oxygen atom of ethanol acts as a nucleophile, attacking the electrophilic sulfur atom of the ethanesulfonyl chloride.[2][3] The reaction produces this compound and hydrogen chloride (HCl) as a byproduct.[1]
Q2: Why is the use of a base critical in this reaction, and what are the best options?
A2: The base is crucial for neutralizing the HCl generated during the reaction.[1] If left unquenched, the acidic conditions can lead to side reactions, such as the acid-catalyzed dehydration of ethanol to form diethyl ether, particularly at elevated temperatures.[1]
The ideal base should be non-nucleophilic to avoid competing with ethanol for the ethanesulfonyl chloride. Tertiary amines like triethylamine (TEA) and pyridine are commonly used.[1][4]
-
Triethylamine (TEA) is often preferred. It is a stronger base than pyridine and its steric bulk makes it a poor nucleophile.[5]
-
Pyridine can also be used and sometimes acts as a nucleophilic catalyst, but it is generally a weaker base than TEA.[3][5] In some sulfonylation reactions, excess pyridine at high temperatures can lead to the formation of undesired chloride byproducts.[6]
A stoichiometric excess of the base (at least two equivalents) is recommended to drive the reaction to completion by ensuring all generated HCl is scavenged.[1]
Q3: How can I effectively monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques that track the consumption of the starting materials (ethanol) or the formation of the product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method. A co-spot of your starting material and the reaction mixture will show the disappearance of the ethanol spot and the appearance of a new spot for the this compound product.
-
Gas Chromatography (GC): For more quantitative analysis, GC is an excellent choice. It allows you to determine the relative concentrations of reactants and products over time, helping to pinpoint the optimal reaction time.
Q4: What are the standard procedures for purifying the final product?
A4: Purification involves removing unreacted starting materials, the hydrochloride salt of the base, and any byproducts. A typical multi-step workup is employed:[1]
-
Aqueous Wash: The reaction mixture is first quenched with cold water. It is then washed with a dilute acid (e.g., cold dilute HCl) to remove excess amine base, followed by a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any residual acidic byproducts like ethanesulfonic acid. A final wash with brine helps to break up emulsions and remove bulk water.[1]
-
Drying: The separated organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Final Purification: For high purity, fractional distillation under reduced pressure or flash column chromatography is typically performed.[1]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental issues in a structured format to help you quickly identify and resolve problems.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Hydrolysis of Ethanesulfonyl Chloride: Presence of water in the reaction mixture. 3. Inefficient HCl Scavenging: The generated HCl can protonate ethanol, reducing its nucleophilicity.[1] | 1. Optimize Time and Temperature: Monitor the reaction using TLC or GC to determine the point of completion. Gradually increase reaction time or temperature, but avoid high temperatures that promote side reactions.[1] 2. Ensure Anhydrous Conditions: Use anhydrous grade ethanol and solvents. Thoroughly dry all glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1] 3. Use an Appropriate Base: Employ at least two equivalents of a non-nucleophilic base like triethylamine to effectively neutralize HCl.[1] |
| Presence of Ethanesulfonic Acid Impurity | Hydrolysis of Ethanesulfonyl Chloride: This is the primary cause, resulting from the reaction of ethanesulfonyl chloride with trace amounts of water. | Maintain Strict Anhydrous Conditions: The rigorous exclusion of water is critical. Use freshly distilled, anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.[1] |
| Formation of Diethyl Ether Byproduct | Acid-Catalyzed Dehydration of Ethanol: This side reaction is favored at higher temperatures (typically above 140°C) and is catalyzed by acidic conditions.[1] | Maintain Optimal Temperature: Keep the reaction temperature well below 130°C. The use of an effective base will also neutralize acidic species that could catalyze this side reaction.[1] |
| Formation of Ethanesulfonic Anhydride | Reaction of Ethanesulfonyl Chloride with Ethanesulfonate: This can occur if the local concentration of ethanesulfonyl chloride is too high, allowing it to react with the newly formed product. | Controlled Reagent Addition: Add the ethanesulfonyl chloride to the ethanol solution slowly and dropwise, preferably using a dropping funnel. This maintains a low concentration of the sulfonyl chloride and minimizes self-reaction.[1] |
| Multiple Spots on TLC / Peaks in GC | A combination of the issues listed above , potentially exacerbated by impure starting materials. | Verify Starting Material Purity: Before starting, ensure the purity of your ethanesulfonyl chloride and ethanol using techniques like NMR or GC-MS. Systematic Optimization: Methodically adjust one reaction parameter at a time (e.g., temperature, base, solvent, addition rate) while monitoring the reaction profile to identify the optimal conditions for your specific setup.[1] |
Visualizing the Chemistry
The following diagram illustrates the desired reaction pathway to this compound and the competing side reactions that can lower yield and purity.
Troubleshooting Workflow
Use this flowchart to logically diagnose and address suboptimal reaction outcomes.
Validated Experimental Protocol
This protocol provides a general guideline for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and purity requirements.[1]
Safety Precautions: Ethanesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Materials and Reagents
-
Anhydrous Ethanol (1.0 equivalent)
-
Ethanesulfonyl Chloride (1.1 equivalents)
-
Anhydrous Triethylamine (2.0 equivalents)
-
Anhydrous Diethyl Ether (or other suitable inert solvent)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and condenser
-
Ice-water bath
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.
-
In the flask, dissolve anhydrous ethanol (1.0 eq.) and anhydrous triethylamine (2.0 eq.) in anhydrous diethyl ether.[1]
-
-
Cooling:
-
Cool the solution in an ice-water bath to 0-5°C.[1]
-
-
Addition of Ethanesulfonyl Chloride:
-
Add ethanesulfonyl chloride (1.1 eq.) to the dropping funnel.
-
Add the ethanesulfonyl chloride dropwise to the stirred ethanol solution over 30-60 minutes, ensuring the internal temperature is maintained below 10°C.[1]
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting alcohol.[1]
-
-
Workup:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.[1]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by fractional distillation under reduced pressure or by flash column chromatography to obtain the final, pure product.[1]
-
References
- Simply Mechanisms 7b. Nucleophilic Addition Elimination (Ethanoyl Chloride & Ethanol). (2016). FranklyChemistry.
- Which of the following is more basic, pyridine or triethylamine? (2017). Quora.
- JP3445515B2 - Method for sulfonylation of alcohol. (n.d.). Google Patents.
- The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. (n.d.). SciSpace.
- Explaining the reaction between acyl chlorides and alcohols - addition / elimination. (n.d.). Chemguide.
- 02.11 Formation of Sulfonate Esters from Alcohols. (2020). TMP Chem.
Sources
Technical Support Center: Maximizing Conversion Rates in Ethyl Ethanesulfonate Synthesis
Welcome to the technical support center for ethyl ethanesulfonate synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions, leading to improved conversion rates and product purity. Here, we address common challenges encountered during the synthesis of this compound from ethanesulfonyl chloride and ethanol, providing in-depth, field-proven insights in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The most prevalent laboratory method involves the reaction of ethanesulfonyl chloride with ethanol.[1] This reaction requires the presence of a base to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct.[1] The overall reaction is an example of nucleophilic acyl substitution at a sulfonyl group.
Q2: Why is the selection of a suitable base critical for this reaction's success?
A2: The base plays a pivotal role in driving the reaction to completion by scavenging the HCl produced.[1] If not neutralized, the acidic HCl can protonate the ethanol, reducing its nucleophilicity and thereby slowing down or even halting the desired reaction.[1] A non-nucleophilic base, such as pyridine or triethylamine, is highly recommended because it will not compete with ethanol in reacting with the ethanesulfonyl chloride.[1] Using a stoichiometric excess of the base is a common strategy to ensure the complete neutralization of HCl.[1]
Q3: What are the primary reasons for observing low conversion rates?
A3: Low conversion rates in this compound synthesis can typically be attributed to one or more of the following factors:
-
Incomplete Reaction: Insufficient reaction time or non-optimal temperature can lead to an incomplete reaction.[1]
-
Hydrolysis of Ethanesulfonyl Chloride: The presence of water in the reaction mixture will cause the hydrolysis of the starting material, ethanesulfonyl chloride, to ethanesulfonic acid, thus reducing the amount of reactant available for the desired transformation.[1][2]
-
Side Reactions: The formation of byproducts, such as diethyl ether or ethanesulfonic anhydride, consumes the starting materials and reduces the yield of the desired product.[1]
-
Inefficient HCl Scavenging: As mentioned in Q2, inadequate neutralization of HCl can significantly hinder the reaction.[1]
Troubleshooting Guide: Addressing Specific Issues
This section provides a more detailed approach to troubleshooting common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound with Multiple Byproducts Detected
If you are experiencing a low yield of your desired product and analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) indicate the presence of multiple byproducts, a systematic approach to optimization is necessary.
| Potential Cause | Recommended Action |
| Moisture Contamination | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous ethanol and solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture.[1] |
| Suboptimal Temperature | Monitor the reaction progress at different temperatures. While higher temperatures can increase the reaction rate, they can also promote side reactions like the formation of diethyl ether.[1] A temperature range of 0-25°C is often a good starting point. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of your reactants. Ensure at least two equivalents of a non-nucleophilic base like pyridine or triethylamine are used to effectively neutralize the HCl generated.[1] |
| Impure Starting Materials | Verify the purity of your ethanesulfonyl chloride and ethanol using appropriate analytical methods (e.g., NMR, GC-MS) before starting the reaction.[1] |
A systematic approach to optimizing your reaction is crucial. It is recommended to vary one parameter at a time (e.g., temperature, solvent, base) while keeping others constant and monitoring the outcome through TLC or GC analysis.
Issue 2: Presence of Ethanesulfonic Acid as a Major Impurity
The presence of a significant amount of ethanesulfonic acid points towards the hydrolysis of ethanesulfonyl chloride.
The primary cause of this issue is the reaction of ethanesulfonyl chloride with water.[1][2] The sulfur atom in ethanesulfonyl chloride is highly electrophilic and readily attacked by water, a nucleophile.
To mitigate this, the rigorous exclusion of water is paramount.[1] This includes using freshly distilled, anhydrous solvents and reagents and maintaining a dry, inert atmosphere throughout the reaction.
Issue 3: Formation of Diethyl Ether as a Byproduct
The detection of diethyl ether, particularly at elevated reaction temperatures, suggests an acid-catalyzed dehydration of ethanol.
This side reaction is favored at higher temperatures (typically above 130-140°C) and is catalyzed by acidic conditions.[1] To prevent this, maintain the reaction temperature below this threshold. The use of an appropriate base will also neutralize any acidic species that could catalyze this unwanted reaction.[1]
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and the logical flow of troubleshooting, the following diagrams are provided.
Caption: The desired reaction pathway and common side reactions.
Caption: A logical workflow for troubleshooting low conversion rates.
Detailed Experimental Protocol: A General Guideline
This protocol provides a general procedure for the synthesis of this compound. Optimization may be necessary based on specific laboratory conditions and purity requirements.[1]
Materials:
-
Ethanesulfonyl chloride
-
Anhydrous ethanol
-
Anhydrous pyridine or triethylamine
-
Anhydrous diethyl ether (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.[1]
-
Reagent Preparation: In the flask, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine (or triethylamine, 2.0 equivalents) in anhydrous diethyl ether under an inert atmosphere.[1]
-
Cooling: Cool the solution in an ice-water bath to 0-5°C.[1]
-
Addition of Ethanesulfonyl Chloride: Add ethanesulfonyl chloride (1.1 equivalents) to the dropping funnel. Add the ethanesulfonyl chloride dropwise to the stirred ethanol solution, ensuring the internal temperature is maintained below 10°C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting alcohol.[1]
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of cold water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold dilute HCl (to remove excess pyridine/triethylamine), saturated aqueous sodium bicarbonate solution, and brine.[1]
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude this compound by fractional distillation under reduced pressure.[1]
Purification Strategies
Effective purification is crucial for obtaining high-purity this compound.
-
Aqueous Washes: Washing the reaction mixture with water helps to remove water-soluble impurities like the hydrochloride salt of the base. A subsequent wash with a mild aqueous base, such as sodium bicarbonate solution, can remove any residual acidic byproducts like ethanesulfonic acid.[1]
-
Drying: After the aqueous washes, the organic layer must be thoroughly dried using an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1]
-
Distillation: Fractional distillation is often an effective method for separating the this compound from lower-boiling impurities (e.g., diethyl ether, residual ethanol) and higher-boiling impurities.[1]
-
Chromatography: For applications requiring very high purity, flash column chromatography can be employed.[1]
Analytical Monitoring
Regular monitoring of the reaction progress is essential for optimization and for determining the reaction endpoint.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC): Provides quantitative data on the conversion rate and the presence of volatile byproducts.[3]
-
High-Performance Liquid Chromatography (HPLC): A sensitive technique for quantifying sulfonate esters, particularly for assessing purity.[4]
By understanding the underlying chemical principles and systematically addressing potential issues, researchers can significantly improve the conversion rates and purity of their this compound reactions.
References
- A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC.
- A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. [Link]
- Converting an Alcohol to a Sulfon
- Ethyl methanesulfon
- Sulfonate Esters – How Real is the Risk?. PQRI. [Link]
- An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding.
- Development and Characterization of an Ethyl Methane Sulfonate (EMS) Induced Mutant Population in Capsicum annuum L.. MDPI. [Link]
- A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
- Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
- Ethyl Methanesulfon
- Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology. [Link]
- Why does sulfonation of alcohols even work?. Chemistry Stack Exchange. [Link]
- Organic Chemistry Practical Experiment Solution: Reaction of Ethanol with Ethanoyl Chloride. YouTube. [Link]
- Sulfonate synthesis by sulfonylation (tosyl
- What is Ethanesulfonic Acid Ethyl Ester (this compound)
- Ethyl ethanesulfon
- Protocol for ethyl methanesulphonate (EMS)
- Synthesis of Ethyl Ester Sulfonate Surfactant (EESS)
- A review of the genetic effects of ethyl methanesulfon
- 3.1.7: Reactions of Alcohols. Chemistry LibreTexts. [Link]
- Optimizing ethyl methanesulphonate for mutagenesis of selected tef [Eragrostis tef (Zucc.) Trotter] genotypes. PLOS ONE. [Link]
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation.
- Evaluation of methods for destruction of some alkyl
- Optimization and Characterization of Ethyl Ethanoate Produced from Cellulosic Bioethanol using an Organic Acid. Journal of Applied Sciences and Environmental Management. [Link]
- Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]
- Effects of Ethyl Methanesulfonate on Mutation Induction in Chrysanthemum spp.. Horticulturae. [Link]
Sources
Technical Support Center: A Guide to the Storage and Handling of Ethyl Ethanesulfonate
Introduction: Ethyl ethanesulfonate (EES) is a sulfonate ester utilized in organic synthesis as a potent alkylating agent and a reagent for introducing the ethylsulfonate group into various molecules.[1][2] Its high reactivity, which makes it invaluable in research and development, also renders it susceptible to decomposition if not stored under appropriate conditions. This guide provides an in-depth technical overview of the principles behind EES stability, troubleshooting for common storage-related issues, and validated protocols to ensure its integrity over time. Adherence to these guidelines is critical for maintaining experimental reproducibility and safety.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A: this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[3][4][5] The storage area must be dry, well-ventilated, and away from incompatible materials.[3]
Q2: Why is moisture a critical concern for EES storage? A: Moisture is the primary catalyst for the decomposition of EES. Sulfonate esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond.[6][7] This process degrades the EES, yielding ethanesulfonic acid and ethanol, which can compromise or completely inhibit its intended reactivity in subsequent experiments.
Q3: What are the primary products of EES decomposition? A: The main decomposition products from hydrolysis are ethanesulfonic acid and ethanol. Under conditions of significant thermal stress, decomposition can also generate toxic fumes of sulfur oxides.[6][7][8][9]
Q4: How can I visually determine if my EES has degraded? A: Pure this compound is a clear, colorless to pale yellow liquid.[1][2][4] While a slight yellowing may not always indicate significant degradation, a pronounced color change, the development of turbidity, or the presence of crystalline precipitate are strong indicators of decomposition or contamination. However, analytical verification is always the most reliable method.
Q5: Is it safe to use EES that has changed color or appears cloudy? A: It is strongly discouraged. A change in appearance signifies a change in chemical composition. Using degraded EES will introduce impurities into your reaction, lower the effective concentration of the active reagent, and lead to inconsistent and unreliable experimental outcomes. The material should be analytically tested for purity or disposed of according to institutional safety protocols.
Section 2: The Chemistry of EES Decomposition
To effectively prevent decomposition, it is crucial to understand the chemical mechanisms driving it. For a sulfonate ester like EES, the primary pathway of degradation under typical storage conditions is hydrolysis.
Hydrolysis: The Principal Pathway of Decomposition
The sulfonate ester linkage in EES is electrophilic, making it a target for nucleophiles. Water, although a weak nucleophile, can attack the sulfur atom, leading to the cleavage of the S-O ester bond. This reaction is accelerated by the presence of acids or bases; however, it can proceed even with trace amounts of ambient moisture over time. The reaction yields ethanesulfonic acid and ethanol, neither of which possesses the alkylating properties of the parent ester.
Caption: Primary hydrolysis pathway of this compound.
Section 3: Troubleshooting Guide: Common Storage Issues
This section addresses specific issues researchers may encounter, providing insight into the root causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Troubleshooting and Resolution |
| 1. Change in Physical Appearance (e.g., increased yellowing, turbidity) | Moisture Ingress: The container seal may be compromised, allowing ambient moisture to initiate hydrolysis.Air/Oxygen Exposure: Slow oxidation can create colored impurities.Improper Temperature: Storage above the recommended 2-8°C can accelerate degradation reactions. | 1. Isolate the material: Do not use it for critical experiments until its purity is verified.2. Perform Quality Control (QC): Use analytical methods like GC-MS or NMR to determine the purity and identify contaminants (See Protocol 4.2).3. Review Storage Practices: Inspect the container cap, confirm the integrity of the seal (e.g., Parafilm®), and verify the storage refrigerator's temperature. Ensure an inert gas blanket was applied if the bottle was previously opened. |
| 2. Inconsistent or Failed Experimental Results | Reduced Purity: The effective concentration of EES is lower than stated on the label due to gradual decomposition over time.Presence of Inhibitors: The decomposition product, ethanesulfonic acid, can alter the pH of a reaction mixture, potentially quenching base-catalyzed reactions or creating unwanted side products. | 1. Qualify the Reagent: Before use, especially with older batches, run a QC check (Protocol 4.2) to confirm purity is within the acceptable range for your application.2. Perform a Small-Scale Test Reaction: Use the questionable EES in a small, non-critical reaction to see if it performs as expected compared to a new or trusted batch.3. Consider Purification: If the impurity level is low, fractional distillation under reduced pressure can be used to purify the EES, though purchasing a new batch is often more practical and reliable.[10] |
| 3. pH of Aqueous Solutions Drifts After Adding EES | Pre-existing Acidity: The EES has already partially hydrolyzed in storage, and you are adding ethanesulfonic acid along with your reagent.Rapid In-situ Hydrolysis: If your reaction medium is aqueous or contains unprotected hydroxyl groups, the EES may be hydrolyzing upon addition. | 1. Confirm Reagent Purity: Test the neat EES for the presence of ethanesulfonic acid using HPLC or by checking the pH of a solution made by dissolving a small amount in neutral water.2. Protect Sensitive Groups: If the reaction chemistry allows, ensure that water is rigorously excluded and that sensitive functional groups in other reagents are appropriately protected.3. Adjust Reaction Conditions: If hydrolysis cannot be avoided, consider adding the EES slowly to the reaction mixture or including a non-nucleophilic base to neutralize the acid as it forms. |
Section 4: Protocols for Ensuring Stability
Proactive measures are the most effective way to prevent decomposition. The following protocols provide a framework for best practices in handling and verifying the quality of this compound.
Protocol 4.1: Recommended Long-Term Storage Protocol
This protocol should be implemented immediately upon receipt of a new bottle of EES.
-
Initial Inspection: Upon receipt, inspect the container for any signs of damage to the cap or seal.
-
Inert Gas Overlay: If the bottle will be opened and used multiple times, it is critical to minimize headspace exposure to ambient air. Before the first use and after every subsequent use, flush the headspace of the container with a dry, inert gas (e.g., nitrogen or argon) for 15-30 seconds.
-
Secure Sealing: After flushing, immediately and tightly close the cap. For added protection, wrap the cap and neck of the bottle with Parafilm® to create a secondary moisture and gas barrier.
-
Proper Labeling: Label the bottle with the date received and the date first opened. This helps track the age and potential exposure of the reagent.
-
Refrigerated Storage: Place the sealed container in a refrigerator maintained at 2-8°C. Ensure the location is designated for chemical storage and is away from any sources of ignition or incompatible materials.[4][5]
Protocol 4.2: Workflow for Quality Control (QC) Testing of Stored EES
This workflow outlines a standard procedure for verifying the purity of an EES sample, particularly if degradation is suspected.
Caption: A typical workflow for the quality control of this compound.
Section 5: Data Summary Tables
For quick reference, the key parameters for EES are summarized below.
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces the rate of all chemical degradation pathways.[4][5] |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[7][11] |
| Container | Tightly-sealed glass bottle | Prevents moisture ingress and is non-reactive.[3][12] |
| Incompatible Materials | Strong bases, strong oxidizing agents, water/moisture | These substances actively promote rapid decomposition of the ester.[7][8][12][13] |
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀O₃S | [1][2][4][14] |
| Molecular Weight | 138.19 g/mol | [4][14] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2][4] |
| Density | ~1.11 - 1.13 g/cm³ | [1][3] |
| Boiling Point | ~198 - 229 °C | [1][3] |
References
- What is Ethanesulfonic Acid Ethyl Ester (this compound)
- This compound SDS, 1912-30-7 Safety D
- This compound | C4H10O3S | CID 74704. PubChem - NIH.
- CAS 1912-30-7: Ethyl ethanesulfon
- Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic M
- Ethanesulfonate: A Technical Guide on Chemical Structure, Properties, and Pharmaceutical Applic
- Technical Support Center: Ethyl Ethanesulfon
- This compound - Certified Reference M
- ETHYL METHANESULFON
- ETHYL METHANE- SULFON
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
- SAFETY DATA SHEET - Moltox. Molecular Toxicology, Inc.
- Ethyl methanesulfonate - Material Safety D
- SAFETY DATA SHEET - Ethyl methanesulfon
- Ethyl Methanesulfon
- SAFETY DATA SHEET - Ethyl methanesulfon
- CAS No : 1912-30-7 | Product Name : this compound.
- SAFETY D
Sources
- 1. What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications [ccount-chem.com]
- 2. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. This compound - Certified Reference Material at Best Price, Mumbai Supplier [nacchemical.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ETHYL METHANESULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. moltox.com [moltox.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. nj.gov [nj.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying impurities in ethyl ethanesulfonate by GC-MS
Answering the user's request.## Technical Support Center: Identifying Impurities in Ethyl Ethanesulfonate by GC-MS
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the critical role of identifying and quantifying impurities in this compound, a compound often scrutinized as a potential genotoxic impurity (PGI).[1][2] this compound (EES) and similar alkyl sulfonate esters are potent DNA alkylating agents, making them a significant safety concern for regulatory bodies.[1] Consequently, their presence in active pharmaceutical ingredients (APIs) must be controlled at trace levels.
This document provides a comprehensive resource structured into frequently asked questions for quick reference and in-depth troubleshooting guides for resolving specific experimental challenges. It is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities associated with this compound?
A1: Impurities in this compound can originate from several sources:
-
Starting Materials and Reagents: Unreacted ethanesulfonyl chloride or ethanol from the synthesis process. The most common laboratory synthesis involves reacting ethanesulfonyl chloride with ethanol.[3]
-
Side-Reaction Products: Diethyl ether can form via the acid-catalyzed dehydration of ethanol, especially at elevated temperatures.[3] Ethanesulfonic anhydride may also be a potential byproduct.[3]
-
Degradation Products: The primary degradation product is ethanesulfonic acid, formed by the hydrolysis of this compound.[3] EES is known to be moisture-sensitive, and hydrolysis can be a significant issue.[4][5]
Q2: Why is Gas Chromatography-Mass Spectrometry (GC-MS) the preferred method for this analysis?
A2: GC-MS is highly suitable for analyzing this compound and its likely impurities for several reasons:
-
Volatility: EES is a volatile compound, making it amenable to gas chromatography without the need for derivatization.[6][7]
-
Sensitivity: Mass spectrometry, especially when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, provides the extremely high sensitivity required to detect genotoxic impurities at the parts-per-million (ppm) level.[6][8][9]
-
Specificity: The mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) and fragmentation patterns of the analyte, allowing for confident identification and differentiation from other matrix components.[10]
Q3: What are the regulatory limits for genotoxic impurities like this compound?
A3: The control of genotoxic impurities is governed by guidelines such as ICH M7.[11][12] The central concept is the Threshold of Toxicological Concern (TTC), which defines an acceptable intake level that poses a negligible cancer risk over a lifetime. For most genotoxic impurities, this value is set at 1.5 µ g/day .[13][14][15] The permissible concentration limit (in ppm) in the drug substance is then calculated based on the maximum daily dose of the API. For example, for an API with a daily dose of 1 gram, the limit for a genotoxic impurity would be 1.5 ppm.
Q4: What are the major analytical challenges when using GC-MS for this application?
A4: Key challenges include:
-
Achieving Low Detection Limits: Reaching the low ppm levels required by regulatory agencies demands a highly sensitive and optimized system.
-
Matrix Interference: The active pharmaceutical ingredient (API) is often present at a much higher concentration and can interfere with the analysis if it has any volatility or thermal degradation products.
-
Analyte Stability: EES can degrade in the GC inlet, especially if the inlet is not properly maintained or if active sites are present. This can lead to poor peak shape and inaccurate quantification.
-
Chromatographic Resolution: Separating EES from other structurally similar impurities or isomers is crucial for accurate quantification.
Troubleshooting Guide: Common GC-MS Issues
This section addresses specific problems you may encounter during your analysis.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Question: My peak for this compound is tailing significantly. What is the cause and how can I fix it?
-
Answer: Peak tailing is typically caused by active sites in the GC system that interact with the analyte.
-
Causality: The sulfonate group in EES is polar, making it susceptible to unwanted interactions with acidic silanol groups in the injector liner, column, or transfer line. This slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
-
Solution:
-
Check the Inlet Liner: The glass inlet liner is the most common source of activity. Replace it with a new, deactivated liner. Using a liner with glass wool can sometimes create more active sites; consider using a liner without wool or one with deactivated glass wool.
-
Column Conditioning: Ensure your column has been properly conditioned according to the manufacturer's instructions. If the column is old, it may have irreversible active sites and should be replaced.
-
Column Trimming: Trim the first 10-15 cm from the front of the column. This removes non-volatile residues and active sites that accumulate at the inlet end.
-
Lower Injection Temperature: A very high injection temperature can sometimes cause on-injector degradation or interaction. Try lowering the temperature in 20°C increments, but not so low that volatilization is incomplete.
-
-
Problem: Low or No Signal for this compound
-
Question: I am not seeing a peak for my this compound standard, or the response is much lower than expected. What should I check?
-
Answer: A lack of signal can be due to issues with the sample introduction, the GC-MS system, or the analyte itself.
-
Causality: This could range from a simple syringe issue to complete degradation of the analyte or a malfunction in the mass spectrometer.
-
Solution Workflow:
-
Verify Injection: Check the syringe to ensure it is drawing and dispensing liquid correctly. Watch the injection process to confirm the plunger depresses fully.
-
Check for Leaks: Perform a leak check on the GC inlet to ensure the septum and other seals are tight. A leak can cause sample to be lost.
-
Confirm MS Tuning: Ensure the mass spectrometer has been tuned recently and is showing good sensitivity for the tuning compound (e.g., PFTBA). If the tune is poor, the detector may not be functioning correctly.
-
Evaluate Analyte Stability: EES is sensitive to moisture.[4] Ensure your solvent and sample vials are dry. Prepare a fresh standard in anhydrous solvent to rule out degradation of your stock solution.
-
Check Transfer Line Temperature: The transfer line connecting the GC to the MS must be hot enough to prevent the analyte from condensing. A common setting is 280°C.[16]
-
-
Problem: Co-elution of Impurities
-
Question: Two of my expected impurity peaks are merging. How can I improve the separation?
-
Answer: Co-elution requires modification of the chromatographic conditions to improve resolution.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention. If two compounds have very similar chemical properties and boiling points, they will be difficult to separate.
-
Solution:
-
Modify Temperature Program: The most effective first step is to slow down the oven ramp rate (e.g., from 10°C/min to 5°C/min) during the elution window of the co-eluting peaks. This increases the time the analytes spend interacting with the stationary phase, improving separation.
-
Change Column: If optimizing the temperature program is insufficient, the column chemistry is not selective enough. If you are using a non-polar column (like a DB-1 or DB-5), switch to a more polar column, such as a DB-WAX or a mid-polarity column (e.g., DB-624), which will provide different selectivity based on polarity.[17][18]
-
Decrease Carrier Gas Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, but be aware that this will also increase analysis time.
-
-
Problem: Inconsistent Results and Poor Reproducibility
-
Question: My peak areas are varying by more than 15% between injections. What is causing this instability?
-
Answer: Poor reproducibility is often linked to the sample introduction system or sample preparation.
-
Causality: Inconsistent injection volumes, leaks in the flow path, or instability of the sample can all lead to fluctuating peak areas.
-
Solution:
-
Autosampler vs. Manual Injection: If using manual injection, switch to an autosampler for superior precision.
-
Check Autosampler Syringe: Look for air bubbles in the syringe. Perform several solvent washes before injection to ensure the syringe is properly primed.
-
Septum Condition: A cored or leaking septum can cause a portion of the sample to be lost during injection. Replace the septum if it has exceeded its recommended number of injections.
-
Use an Internal Standard (IS): The most robust way to correct for injection variability is to use an internal standard. Choose a compound that is chemically similar to EES but does not co-elute with any analytes of interest. The ratio of the analyte peak area to the IS peak area should be highly reproducible.
-
-
Experimental Protocols & Data Interpretation
Sample Preparation Protocol
This protocol is a general guideline and should be adapted based on the specific API matrix.
-
Weighing: Accurately weigh approximately 50 mg of the API sample into a 2 mL autosampler vial.
-
Dilution: Add 1.0 mL of a suitable solvent. Dichloromethane (DCM) or ethyl acetate are common choices that offer good solubility for both the API and the impurities.[8][9] Iso-octane has also been successfully used.[1]
-
Dissolution: Vortex the vial for 1 minute to ensure complete dissolution. If the API does not fully dissolve, the solution can be centrifuged and the supernatant taken for analysis.[18]
-
Spiking (for Accuracy/Recovery): To determine method accuracy, prepare a separate sample and spike it with a known amount of this compound standard to a final concentration near the expected limit (e.g., 1.5 ppm relative to the API).
-
Analysis: Immediately cap the vial and place it in the autosampler for GC-MS analysis.
Recommended GC-MS Method Parameters
The following table provides a validated starting point for method development.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent GC 7890 or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column.[17][18] | The polar stationary phase provides good retention and peak shape for sulfonate esters and helps resolve them from non-polar impurities. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 220°C | Hot enough to ensure rapid volatilization without causing thermal degradation of the analyte. |
| Injection Volume | 1.0 µL | Standard volume for trace analysis. |
| Split Ratio | 10:1 (Can be adjusted to splitless for higher sensitivity) | A split injection prevents column overloading from the API matrix. Use splitless mode if target limits are not met. |
| Oven Program | 80°C (hold 2 min), ramp 10°C/min to 220°C, hold 5 min.[18] | This program provides good separation of early-eluting impurities while ensuring EES elutes with a good peak shape in a reasonable time. |
| MS System | Agilent MSD 5977 or equivalent Quadrupole MS | A standard and robust mass spectrometer for routine analysis. |
| Ion Source | Electron Ionization (EI) @ 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Source Temperature | 230°C | Prevents condensation and contamination of the ion source. |
| Quadrupole Temp | 150°C | Standard setting for stable mass filtering. |
| Transfer Line Temp | 280°C | Ensures efficient transfer of analytes from the GC to the MS without cold spots. |
| Acquisition Mode | Scan Mode: 40-200 amu (for initial identification)SIM Mode: Monitor m/z 109, 93, 65, 29 (for quantitation) | Scan mode is used to identify unknowns. SIM mode significantly increases sensitivity by only monitoring ions specific to the target analyte. |
Data Analysis: Identifying the this compound Peak
-
Molecular Weight: 138.19 g/mol [19]
-
Expected Retention Time: The retention time will depend on your specific system but should be consistent.
-
Mass Spectrum Interpretation: The Electron Ionization (EI) mass spectrum of this compound is key to its identification. The molecular ion peak (M+) at m/z 138 may be weak or absent. The fragmentation pattern is the most reliable identifier.[10]
-
m/z 109: This is a prominent fragment resulting from the loss of an ethyl group (-C2H5, 29 Da). [C2H5O3S]+
-
m/z 93: Loss of the ethoxy group (-OC2H5, 45 Da). [C2H5SO2]+ This is often the base peak.
-
m/z 65: Represents the [SO2OH]+ fragment.
-
m/z 29: Represents the ethyl fragment [C2H5]+.
-
Visualized Workflows
Impurity Identification Workflow
This diagram illustrates the logical process from receiving a sample to confirming the identity of an impurity.
Caption: A typical workflow for identifying impurities using GC-MS.
GC-MS Troubleshooting Decision Tree
This diagram provides a step-by-step guide for diagnosing common analytical problems.
Caption: A decision tree for troubleshooting common GC-MS issues.
References
- Muller, L., et al. (2006). A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity. Regulatory toxicology and pharmacology, 44(3), 198-211. [Link available through TAPI document]
- Liu, Z., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Journal of pharmaceutical and biomedical analysis, 168, 23-29. [Link]
- European Medicines Agency (EMA). (2007). Guideline on the limits of genotoxic impurities. [Link]
- PharmaFocus Asia. (n.d.). Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals. [Link]
- ECA Academy. (2014). Final ICH M7 Guideline on Genotoxic Impurities published. [Link]
- Honma, M. (n.d.). Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. National Institute of Health Sciences. [Link]
- ResearchGate. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. [Link]
- Kim, M., et al. (2021). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Molecules, 26(23), 7179. [Link]
- Ramana, M. V., et al. (2012). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. Journal of the Serbian Chemical Society, 77(8), 1145-1155. [Link]
- Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. ASMS 2017 TP 553. [Link]
- KM Pharma Solution Private Limited. (n.d.).
- Van Wijk, A. M., et al. (2008). Development and validation of an automated static headspace gas chromatography-mass spectrometry (SHS-GC-MS) method for monitoring the formation of ethyl methane sulfonate from ethanol and methane sulfonic acid. Journal of pharmaceutical and biomedical analysis, 48(5), 1339-1344. [Link]
- ResearchGate. (2009).
- Patel, K. N., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences and Research, 8(9), 3841-3849. [Link]
- Pharmaffiliates. (n.d.).
- Riechnitz, L., et al. (2020). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 10(4), 143. [Link]
- ResolveMass Laboratories. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]
- University of Colorado Boulder. (n.d.).
- Reddy, G. S., et al. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.).
- ResearchGate. (2014). Analytical strategies for genotoxic impurities in the pharmaceutical industry. [Link]
- LCGC International. (2010). Determination of Genotoxic Impurities in Pharmaceuticals. [Link]
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- Scribd. (n.d.).
- Chemistry LibreTexts. (2023).
- BCD Chemie. (n.d.).
- Manikumar, G., et al. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
- The Organic Chemistry Tutor. (2023).
- National Center for Biotechnology Information. (n.d.). This compound.
- Doc Brown's Chemistry. (n.d.).
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ethyl methanesulfonate | 62-50-0 [chemicalbook.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 12. nihs.go.jp [nihs.go.jp]
- 13. tapi.com [tapi.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. pharmafocusasia.com [pharmafocusasia.com]
- 16. mdpi.com [mdpi.com]
- 17. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Enhancing the Stability of Ethyl Ethanesulfonate in Solution
Welcome to the Technical Support Center for ethyl ethanesulfonate (EES). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and stabilizing EES in solution. As a potent alkylating agent, the stability of this compound is paramount for reproducible and safe experimentation.[1] This guide provides field-proven insights and scientifically grounded protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (CAS 1912-30-7) is the ethyl ester of ethanesulfonic acid.[1] It is a reactive chemical, classified as a sulfonate ester, and is primarily used as an alkylating agent in organic synthesis.[1] Its stability is a significant concern because, like other sulfonate esters, it is susceptible to degradation, primarily through hydrolysis, which can alter its concentration in solution and impact experimental outcomes.[2][3] Furthermore, as an alkylating agent, it is a potential mutagen, making the control of its presence and degradation crucial for safety and regulatory compliance, particularly in pharmaceutical development where it may be considered a potential genotoxic impurity (PGI).[4][5]
Q2: What are the primary degradation pathways for this compound in solution?
The principal degradation pathway for this compound in the presence of water is hydrolysis.[2] This reaction involves the cleavage of the ester bond, yielding ethanesulfonic acid and ethanol.[2] Studies on this compound have shown that its hydrolysis proceeds through a complete BAL1-E1 mechanism, which involves the fission of the carbon-oxygen bond.[2] The presence of nucleophiles other than water can also lead to the degradation of this compound through nucleophilic substitution reactions.[3][4]
Q3: How should I store pure this compound and its solutions to ensure maximum stability?
To maximize the stability of both neat this compound and its solutions, it is crucial to minimize its exposure to moisture and incompatible substances.
Recommended Storage Conditions:
| Condition | Recommendation | Rationale |
| Temperature | Store in a refrigerator at +2 to +8 °C. | Low temperatures slow down the rate of degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This prevents exposure to atmospheric moisture, which is the primary cause of hydrolysis. |
| Container | Use a tightly sealed, dry glass container. | Prevents moisture ingress and potential reactions with container materials. |
| Incompatible Materials | Store away from strong bases, oxidizing agents, and water.[6] | These substances can accelerate the degradation of this compound. |
Troubleshooting Guide: Common Stability Issues
This guide addresses common problems researchers encounter with the stability of this compound solutions in a question-and-answer format.
Problem 1: My aqueous stock solution of this compound is showing a decrease in concentration over a short period.
-
Question: I prepared an aqueous stock solution of this compound, but subsequent analysis shows a lower than expected concentration. What is happening and how can I prevent this?
-
Answer: The most likely cause is hydrolysis. This compound is unstable in water and will readily hydrolyze to form ethanesulfonic acid and ethanol.[2] The rate of this hydrolysis is dependent on temperature and pH. To mitigate this, it is strongly recommended to avoid preparing aqueous stock solutions for long-term storage. If an aqueous solution is absolutely necessary for your experiment, prepare it fresh immediately before use. For storage, dissolve this compound in a high-purity, anhydrous organic solvent.
Problem 2: I am observing unexpected side products in my reaction mixture containing this compound.
-
Question: My reaction, which uses this compound in an organic solvent, is yielding unexpected byproducts. Could this be related to the stability of the EES?
-
Answer: Yes, this could be due to the degradation of this compound or its reaction with components of your reaction mixture.
-
Trace Water: Even in organic solvents, trace amounts of water can lead to slow hydrolysis over time, especially if the solvent is not anhydrous. Ensure you are using dry solvents and handling the solution under an inert atmosphere to minimize moisture exposure.
-
Nucleophilic Solvents or Reagents: If your solvent (e.g., an alcohol) or other reagents in your mixture are nucleophilic, they can react with this compound, which is a potent electrophile.[3][4] This will consume your EES and generate byproducts. Consider using a non-nucleophilic, aprotic solvent if compatible with your reaction.
-
Temperature: Elevated reaction temperatures will accelerate the degradation of this compound.[7] If possible, run your reaction at the lowest effective temperature.
-
Problem 3: How can I safely quench my reaction and dispose of waste containing this compound?
-
Question: My experiment is complete, and I need to safely neutralize the remaining this compound in my reaction vessel and dispose of the waste. What is the correct procedure?
-
Answer: Due to its potential mutagenicity, it is critical to quench any unreacted this compound before disposal.[4] A common and effective method is to use a solution of a nucleophilic agent that will react with the EES to form non-mutagenic products.
-
Quenching Protocol:
-
Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or a solution of sodium thiosulfate (Na₂S₂O₃) while stirring vigorously.[8]
-
Allow the mixture to stir for a sufficient amount of time to ensure complete reaction. The time required will depend on the concentration of EES and the temperature.
-
After quenching, the solution should be neutralized and disposed of as hazardous chemical waste in accordance with local regulations.[6]
-
-
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound in an Organic Solvent
This protocol describes the preparation of a stock solution of this compound with enhanced stability for use in chemical reactions.
Materials:
-
This compound (high purity)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or ethyl acetate)[9]
-
Inert gas (argon or nitrogen)
-
Dry glassware (oven-dried or flame-dried)
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware (volumetric flask, stirrer bar) is thoroughly dried in an oven at >100 °C for several hours and cooled under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Assemble the glassware and flush the system with a dry inert gas (argon or nitrogen) to displace any air and moisture. Maintain a positive pressure of the inert gas throughout the procedure.
-
Solvent Transfer: Using a dry syringe, transfer the required volume of anhydrous solvent to the volumetric flask.
-
EES Addition: Carefully weigh the required amount of this compound in a sealed container. Using a dry syringe, quickly transfer the EES to the volumetric flask containing the solvent.
-
Mixing: Stir the solution until the this compound is completely dissolved.
-
Storage: Store the solution in a tightly sealed container, with the headspace flushed with inert gas, at +2 to +8 °C. It is recommended to wrap the container in aluminum foil to protect it from light, although EES is not particularly light-sensitive.
Protocol 2: Monitoring the Stability of this compound in Solution by GC-MS
This protocol provides a general method for monitoring the concentration of this compound over time to assess its stability under specific conditions.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)[5]
-
Appropriate GC column (e.g., a mid-polarity column like a DB-5ms)
Procedure:
-
Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the this compound solution.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to a concentration within the linear range of the GC-MS instrument.
-
Internal Standard: Add a known concentration of an internal standard (a stable compound with similar chromatographic properties that is not present in the sample) to correct for variations in injection volume.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system.
-
GC Conditions (Example):
-
Inlet temperature: 250 °C
-
Oven program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier gas: Helium
-
-
MS Conditions (Example):
-
Ionization mode: Electron Ionization (EI)
-
Scan range: m/z 40-200
-
-
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard. A decrease in this ratio over time indicates degradation. The primary degradation products, ethanesulfonic acid and ethanol, can also be monitored if appropriate analytical methods are employed.
Visualizations
Degradation Pathway of this compound
Caption: Hydrolysis of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for EES Stability Assessment.
References
- Mori, A., Nagayama, M., & Mandai, H. (1971). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Bulletin of the Chemical Society of Japan, 44(6), 1669-1672. [Link]
- Balasubramanian, V., & Venkatasubramanian, N. (1975). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Indian Journal of Chemistry, 13(3), 257-259.
- Product Quality Research Institute (PQRI). (n.d.).
- PubChem. (n.d.).
- C-Fern. (n.d.).
- European Medicines Agency (EMA). (2003).
- Scribd. (n.d.).
- Dobo, K. L., et al. (2014). Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice. Environmental and Molecular Mutagenesis, 55(4), 333-345. [Link]
- Filo. (2025). Show steps in the synthesis of this compound, CH3CH2SO2OCH2CH3, from CH3CH2Br and any inorganic reagents. [Link]
- PubChem. (n.d.).
- Novatia, LLC. (2010).
- ResearchGate. (2025). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Link]
- American Chemical Society. (2012). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 77(17), 7249-7258. [Link]
- Tuulmets, A., & Salmar, S. (2001). Ultrasonic acceleration of ester hydrolysis in ethanol–water and 1,4-dioxane–water binary solvents. Ultrasonics Sonochemistry, 8(4), 209-212.
- CAS Common Chemistry. (n.d.).
- International Journal of Chemical and Physical Sciences. (2015).
- ResearchGate. (2025). Kinetics Solvent Effect and Mechanism of Hydrolysis of Ethyl Caprylate Ester in Aqueous Organic Solvent Media. [Link]
Sources
- 1. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ETHYL METHANESULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Ethyl methanesulfonate | 62-50-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. scribd.com [scribd.com]
- 8. c-fern.org [c-fern.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Minimizing By-product Formation with Ethyl Ethanesulfonate
Welcome to the Technical Support Center for ethyl ethanesulfonate applications. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows. As an experienced application scientist, I understand the nuances and challenges that can arise during experimentation. This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize by-product formation and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction is showing low yield of the desired ethylated product and multiple unidentified spots on my TLC/peaks in my GC analysis. What are the likely culprits?
A1: Unforeseen side reactions are likely occurring. Several factors could be at play, often in combination. A systematic approach to troubleshooting is crucial.[1]
Underlying Causes & Solutions:
-
Presence of Water: this compound is susceptible to hydrolysis, which can be exacerbated by acidic or basic conditions. Water contamination in your reagents or solvents will lead to the formation of ethanesulfonic acid.[2]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]
-
-
Inappropriate Reaction Temperature: Higher temperatures can favor elimination reactions or other decomposition pathways. For instance, acid-catalyzed dehydration of residual ethanol can form diethyl ether, particularly at temperatures above 140°C.[2]
-
Solution: Maintain the recommended temperature for your specific reaction. If by-products persist, consider lowering the temperature and extending the reaction time, monitoring progress by TLC or GC.[1]
-
-
Incorrect Base Selection or Stoichiometry: The choice and amount of base are critical. The base neutralizes the ethanesulfonic acid formed during the reaction. If the base is nucleophilic, it can compete with your intended nucleophile. Insufficient base will result in an acidic reaction mixture, promoting side reactions.
-
Slow Addition of Reagents: Rapid addition of this compound can lead to localized high concentrations, potentially promoting self-reaction or reaction with the solvent.
-
Solution: Add the this compound dropwise to the reaction mixture, especially if the reaction is exothermic.[1]
-
Troubleshooting Workflow Diagram
Sources
Technical Support Center: Scaling Up Ethyl Ethanesulfonate Reactions from Lab to Pilot Plant
Introduction
Welcome to the Technical Support Center for the synthesis of ethyl ethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals who are transitioning their this compound synthesis from the laboratory bench to a pilot plant scale. The scale-up of chemical reactions is a complex process where seemingly minor issues at the lab scale can become significant challenges in larger reactors.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, ensuring a safe, efficient, and successful scale-up.
The synthesis of this compound, a key intermediate in various chemical processes, typically involves the reaction of ethanesulfonyl chloride with ethanol. While straightforward in principle, this reaction presents several potential hurdles during scale-up, including managing exothermic events, ensuring adequate mixing, and preventing byproduct formation.[3] This guide is structured to address these specific issues in a practical, question-and-answer format, grounded in fundamental chemical engineering and organic chemistry principles.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific problems that can arise during the scale-up of this compound synthesis. Each issue is presented with its potential causes and a series of recommended actions to diagnose and resolve the problem.
Issue 1: Reaction Temperature Spikes or Uncontrolled Exotherm
Question: During our pilot plant run, we observed a rapid and unexpected increase in the reaction temperature that was difficult to control with the reactor's cooling system. What could be the cause, and how can we mitigate this?
Potential Causes & Solutions:
-
Inadequate Heat Transfer: The surface-area-to-volume ratio decreases significantly when scaling up.[4][5] This means that the ability to remove heat from the reaction mass does not increase proportionally with the volume of the reactants.[4] A reaction that was easily managed in a lab flask can generate heat faster than it can be removed in a large reactor, leading to a thermal runaway.[4]
-
Recommended Actions:
-
Characterize Reaction Thermodynamics: Before scaling up, perform reaction calorimetry studies at the lab scale to accurately determine the heat of reaction and the rate of heat release.[6] This data is crucial for modeling the thermal behavior in the pilot plant reactor.[6]
-
Optimize Reactor and Jacket Design: The overall heat transfer coefficient (U) is a critical parameter and is influenced by the reactor material (e.g., glass-lined vs. stainless steel), the type of cooling jacket (e.g., conventional, half-pipe coil), and the properties of the heat transfer fluid.[2][7] Ensure the pilot plant reactor's cooling capacity is sufficient for the scaled-up reaction.
-
Controlled Reagent Addition: Instead of adding the ethanesulfonyl chloride all at once, implement a controlled, slow addition (dosing) strategy. This allows the cooling system to keep pace with the heat generated by the reaction.[6] The addition rate should be determined based on the calorimetric data.
-
-
-
Poor Mixing: Inefficient mixing can create localized "hot spots" where the reaction proceeds much faster than in the bulk of the solution.[8] This can lead to a sudden, widespread temperature increase as these hot spots dissipate.
-
Recommended Actions:
-
Evaluate and Optimize Agitation: The choice of impeller (e.g., anchor, turbine, pitched blade), its speed (RPM), and the use of baffles are critical for achieving uniform mixing.[9] The goal is to ensure good circulation and turbulence throughout the reactor volume.
-
Consider the Reynolds Number: The mixing regime (laminar vs. turbulent) is characterized by the impeller Reynolds number.[4] For many reactions, turbulent flow is necessary for efficient heat and mass transfer.[10] Ensure that the scale-up calculations maintain a similar, effective mixing regime.[4]
-
Computational Fluid Dynamics (CFD) Modeling: For complex mixing challenges, CFD modeling can be a valuable tool to visualize flow patterns and identify areas of poor mixing within the reactor.[7][11]
-
-
Issue 2: Low Yield and/or Incomplete Conversion
Question: Our pilot-scale reaction is resulting in a significantly lower yield of this compound compared to our lab experiments, with a substantial amount of unreacted ethanol remaining. What factors should we investigate?
Potential Causes & Solutions:
-
Mass Transfer Limitations: In a larger reactor, the time it takes for reactant molecules to find each other and react can be longer if mixing is not adequate.[8] This is especially true for reactions where one reagent is added portion-wise.
-
Recommended Actions:
-
Match Mass Transfer Coefficients (kLa): A more reliable scale-up strategy than simply matching geometric similarity or agitation rates is to aim for similar mass transfer coefficients between the lab and pilot scales.[8] This ensures that the rate of mixing is not the limiting factor in the overall reaction rate.
-
Optimize Feed Pipe Position: The location where ethanesulfonyl chloride is introduced into the reactor can significantly impact mixing efficiency and local concentrations.[8] Feeding near a high-shear zone, such as the impeller tip, can promote rapid dispersion.[12]
-
-
-
Insufficient Reaction Time: The time to reach chemical equilibrium can increase with larger volumes.[13] A reaction time that was sufficient in the lab may not be long enough at the pilot scale.
-
Recommended Actions:
-
Reaction Monitoring: Implement in-process controls (IPCs) such as GC, HPLC, or NMR to track the consumption of starting materials and the formation of the product over time.[3] This will allow you to determine the optimal reaction endpoint.
-
Kinetic Modeling: Use data from lab-scale experiments at different temperatures to develop a kinetic model of the reaction. This model can then be used to predict the required reaction time at the pilot scale.
-
-
-
Inefficient HCl Scavenging: The reaction generates hydrogen chloride (HCl), which can protonate the ethanol, making it a less effective nucleophile.[3] If the base used to neutralize the HCl is not effectively dispersed, the reaction can stall.
-
Recommended Actions:
-
Ensure Homogeneous Base Distribution: Proper mixing is crucial to ensure that the base (e.g., pyridine, triethylamine) is readily available throughout the reaction mixture to neutralize the HCl as it is formed.
-
Use Sufficient Base: At least two equivalents of a non-nucleophilic organic base are recommended to effectively scavenge the HCl.[3]
-
-
Issue 3: Increased Levels of Byproducts
Question: We are observing a higher percentage of impurities, such as diethyl ether and ethanesulfonic acid, in our pilot plant batches. How can we minimize their formation?
Potential Causes & Solutions:
-
Formation of Ethanesulfonic Acid: This is primarily caused by the hydrolysis of ethanesulfonyl chloride due to the presence of water.[3]
-
Recommended Actions:
-
-
Formation of Diethyl Ether: This byproduct is formed through the acid-catalyzed dehydration of ethanol, a reaction that is favored at higher temperatures.[3]
-
Systematic Optimization: A combination of the above issues, potentially compounded by impurities in the starting materials, can lead to a variety of byproducts.
-
Recommended Actions:
-
Verify Starting Material Purity: Analyze the purity of the ethanesulfonyl chloride and ethanol before use.
-
One-Variable-at-a-Time (OVAT) Approach: Methodically adjust one process parameter at a time (e.g., temperature, addition rate, agitation speed) while monitoring the impurity profile to identify the optimal operating conditions for the pilot scale.[3]
-
-
Issue 4: Challenges with Product Isolation and Purification
Question: We are having difficulty with the crystallization and final purification of our this compound at the pilot scale, leading to inconsistent product quality. What should we consider?
Potential Causes & Solutions:
-
Changes in Crystallization Dynamics: The cooling rate and mixing during crystallization can have a significant impact on crystal size, shape, and purity.[14] These parameters are often different at a larger scale.
-
Recommended Actions:
-
Controlled Cooling Profile: Develop and implement a controlled cooling profile for the crystallization process. Slow cooling generally favors the formation of larger, purer crystals.[15]
-
Optimize Agitation during Crystallization: The level of agitation can influence nucleation and crystal growth. The optimal agitation rate should be determined experimentally to avoid excessive crystal breakage or the formation of fine particles that are difficult to filter.
-
-
-
Inefficient Workup and Washing: The volumes and methods used for aqueous washes in the lab may not scale linearly.
-
Recommended Actions:
-
Optimize Wash Volumes and Procedures: The volumes of water, dilute acid, and bicarbonate solutions used for washing should be scaled appropriately.[3] Ensure adequate mixing and settling times for efficient phase separation.
-
Drying Agent Capacity: Ensure that the amount of drying agent (e.g., magnesium sulfate, sodium sulfate) is sufficient for the larger volume of the organic phase.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling ethanesulfonyl chloride at a pilot plant scale?
A1: Ethanesulfonyl chloride is a corrosive and water-reactive substance.[16][17] Key safety considerations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, clothing, and eye/face protection.[16][18]
-
Ventilation: Handle the material in a well-ventilated area, preferably within a closed system or with local exhaust ventilation.[16][19]
-
Emergency Preparedness: Have emergency showers and eyewash stations readily accessible.[16] Be prepared for spills and have appropriate neutralizing agents and cleanup materials on hand.[20]
-
Reaction with Water: Ethanesulfonyl chloride reacts with water to produce corrosive HCl gas.[3] It is crucial to prevent contact with moisture.
Q2: How do we choose the right materials of construction for the pilot plant reactor?
A2: The choice of reactor material depends on the chemical compatibility with the reactants, products, and any byproducts, as well as the thermal and pressure requirements of the process.
-
Glass-Lined Steel: Offers excellent corrosion resistance to a wide range of chemicals, including acidic conditions generated during the reaction. However, it has a lower heat transfer coefficient compared to stainless steel.[2]
-
Stainless Steel: Provides better heat transfer but may be susceptible to corrosion from HCl in the presence of moisture. The specific grade of stainless steel should be carefully selected.
-
Material Testing: It is advisable to conduct material compatibility tests with all reaction components at the expected operating temperatures before selecting the final material of construction.
Q3: What analytical methods are recommended for in-process control and final product analysis?
A3: A combination of chromatographic and spectroscopic techniques is typically used:
-
Gas Chromatography (GC): Useful for monitoring the consumption of ethanol and the formation of this compound and volatile byproducts like diethyl ether.[3]
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify non-volatile components, including the product and potential impurities.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to confirm the identity and purity of the final product.[22]
-
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS) for sensitive detection and identification of trace impurities.[23][24]
Q4: What is the significance of the Damköhler number in scaling up this reaction?
A4: The Damköhler number (Da) is a dimensionless number that relates the reaction rate to the rate of mixing.[12]
-
If Da >> 1: The reaction is much faster than mixing. This can lead to the formation of byproducts due to high local concentrations of reactants. In this scenario, improving mixing efficiency is critical during scale-up.
-
If Da << 1: Mixing is much faster than the reaction. The reaction is kinetically controlled, and scale-up is generally more straightforward from a mixing perspective.
-
For successful scale-up of mixing-sensitive reactions, the goal is often to maintain a constant Damköhler number between the lab and pilot scales. [12]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the scale-up of this compound synthesis.
Caption: A logical workflow for troubleshooting scale-up issues.
Experimental Protocols
Protocol 1: General Lab-Scale Synthesis of this compound
This protocol provides a baseline for the laboratory synthesis. All parameters may require optimization.
Materials:
-
Anhydrous Ethanol
-
Ethanesulfonyl Chloride
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Diethyl Ether (or other suitable solvent)
-
5% HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: Under a nitrogen atmosphere, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine (2.0 equivalents) in anhydrous diethyl ether.[3]
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.[3]
-
Addition of Ethanesulfonyl Chloride: Add ethanesulfonyl chloride (1.1 equivalents) to the dropping funnel. Add the ethanesulfonyl chloride dropwise to the stirred ethanol solution, ensuring the internal temperature is maintained below 10°C.[3]
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC until the starting alcohol is consumed.[3]
-
Workup:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 5% HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.[3]
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.[3]
-
Protocol 2: In-Process Control (IPC) by Gas Chromatography (GC)
Objective: To monitor the disappearance of ethanol and the appearance of this compound.
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot immediately in a vial containing a suitable solvent (e.g., dichloromethane) and a small amount of water to neutralize any unreacted ethanesulfonyl chloride.
-
Add an internal standard (e.g., dodecane) of a known concentration.
-
Vortex the sample and filter it through a syringe filter into a GC vial.
GC Conditions (Example):
-
Column: DB-5 or similar non-polar capillary column
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Program: 50°C for 2 min, then ramp at 15°C/min to 250°C, hold for 5 min.
-
Carrier Gas: Helium or Hydrogen
Analysis:
-
Calculate the relative peak areas of ethanol and this compound with respect to the internal standard.
-
Plot the concentration profiles over time to determine the reaction endpoint.
References
- EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
- Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors.
- Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
- Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate.
- Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist.
- New Jersey Department of Health. (n.d.). Hazard Summary: Ethanesulfonyl Chloride, 2-Chloro-.
- The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up.
- Daicel v. Celanese. (n.d.). Challenges To Process Scale Up.
- Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques.
- YouTube. (2025, May 24). From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up.
- Google Patents. (n.d.). US3068279A - Purification of alkyl aryl sulfonates.
- PubMed. (n.d.). A review of the genetic effects of ethyl methanesulfonate.
- Taylor & Francis Online. (n.d.). Intensification of the rate of heat and mass transfer at the wall of a stirred tank reactor by integrating a helical coil turbulence promoter with the tank wall.
- AIChE. (2017, June 8). Evaluating Mixing Techniques for Scale-up Processes.
- Diva-portal.org. (n.d.). Influence of mixing and heat transfer in process scale-up.
- Wikipedia. (n.d.). Ethyl methanesulfonate.
- YouTube. (2023, May 16). Efficient Heat Transfer in Stirred Tanks: Insights from Richard Cope, Ph.D.
- Unknown Source. (n.d.). 3.3. CRYSTALLIZATION.
- Taylor & Francis. (n.d.). Alkyl sulfonate – Knowledge and References.
- National Institutes of Health. (n.d.). Separation and indirect detection of alkyl sulfonates and sulfates.
- Technical University of Munich. (2023, January 1). Ethyl methanesulfonate.
- Google Patents. (n.d.). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
- Unknown Source. (n.d.). SOP: CRYSTALLIZATION.
- Unknown Source. (n.d.). What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications.
- National Institutes of Health. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection.
- ACS Publications. (n.d.). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.
- ResearchGate. (2025, August 6). Validated method for the determination of ethylglucuronide and ethylsulfate in human urine.
- GEA. (n.d.). Crystallization.
- National Institutes of Health. (n.d.). Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS.
- PubMed. (n.d.). Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry.
- National Institutes of Health. (n.d.). This compound | C4H10O3S | CID 74704.
- Novatia, LLC. (2010, March 10). Sulfonate-ester-kinetic-study.pdf.
- Agilent. (n.d.). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column.
- Addis Ababa University. (n.d.). Synthesis of Ethyl Ester Sulfonate Surfactant (EESS) from Castor Oil via Transesterification and Sulfonation for Detergent Application.
- F1000Research. (n.d.). Protocol for ethyl methanesulphonate (EMS) mutagenesis application in rice.
- Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT.
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mt.com [mt.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 11. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 12. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 13. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. nj.gov [nj.gov]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. lcms.cz [lcms.cz]
Technical Support Center: Managing Exothermic Reactions with Ethyl Ethanesulfonate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with ethyl ethanesulfonate. Reactions involving this potent alkylating agent are frequently exothermic, and improper management of the reaction's thermal profile can lead to reduced yield, impurity formation, and significant safety hazards. This document provides in-depth, field-proven insights into the causality behind these exothermic events and offers robust, self-validating protocols for their safe and effective management.
Part 1: Frequently Asked Questions (FAQs) on Thermal Hazards
This section addresses the fundamental principles and risks associated with the exothermic nature of this compound reactions.
Q1: Why are reactions with this compound often exothermic?
A1: this compound is a powerful alkylating agent.[1] Its primary mode of reaction involves the transfer of an ethyl group to a nucleophile. This process typically results in the formation of new, more stable chemical bonds. The conversion of reactants into lower-energy products releases the difference in bond energy into the system, primarily as heat.[2] This is characteristic of many alkylation reactions, which are fundamental in organic synthesis.[3] The sulfonate portion of the molecule is an excellent leaving group, facilitating the reaction and contributing to its often-vigorous nature.[4]
Q2: What are the primary risks associated with an uncontrolled exotherm?
A2: The primary risk is a thermal runaway , where the reaction rate increases due to a rise in temperature, which in turn accelerates the rate of heat generation.[5] This positive feedback loop can lead to several hazardous outcomes:
-
Explosion and Fire: Rapidly increasing temperature and pressure can exceed the limits of the reaction vessel, causing it to rupture. If flammable solvents or reagents are present, this can lead to an explosion or fire.[6]
-
Toxic Gas Release: At elevated temperatures, this compound or other reaction components can decompose, emitting toxic fumes such as sulfur oxides (SOx).[7][8][9]
-
Product and Yield Loss: Uncontrolled temperatures can favor the formation of unwanted side products or degrade the desired product, leading to significant yield loss and complex purification challenges.
Q3: What is the thermal stability of this compound and what are its decomposition products?
Q4: How can I quantitatively assess the thermal risk of my specific reaction?
A4: The most reliable method is through reaction calorimetry . A reaction calorimeter measures the heat flow of a chemical reaction in real-time under controlled conditions. This allows you to determine critical safety parameters before attempting a large-scale reaction.[3] Key data points include:
-
Heat of Reaction (ΔHr): The total energy released or absorbed.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mixture.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature the reaction would reach if all cooling were lost. This data is essential for assessing the risk of a thermal runaway and designing adequate cooling protocols.[11][12]
Part 2: Troubleshooting Guide for Thermal Events
Unexpected temperature changes require a rapid, logical response. This section provides a framework for troubleshooting common thermal issues. The following diagram illustrates the decision-making process when encountering a thermal deviation.
Caption: Troubleshooting logic for thermal deviations.
Q5: My reaction temperature is rising faster than expected but is not yet accelerating uncontrollably. What should I do?
A5: This is a "Controlled Excursion." Follow the left path of the diagram:
-
Stop Reagent Addition Immediately: This is the most critical first step to prevent adding more fuel to the exotherm.[5]
-
Maximize Cooling: Increase the flow of coolant to the reactor jacket or lower the temperature of the cooling bath.
-
Verify Agitation: Ensure the stirrer is functioning correctly. Poor mixing can create localized "hot spots" where the reaction rate is much higher, which can initiate a runaway.
-
Monitor Closely: If the temperature begins to decrease or stabilizes, you have regained control. Do not restart addition until you have identified and corrected the root cause (e.g., addition rate was too high, coolant temperature drifted).
Q6: I've observed a sudden and rapidly accelerating temperature spike. What is the immediate protocol?
A6: This indicates a potential thermal runaway. Follow the right path of the diagram:
-
Execute Emergency Procedures: This is a life-safety critical event. Immediately initiate your lab's emergency shutdown protocol. This may involve a pre-planned "quench" procedure by adding a cold, inert liquid to stop the reaction.
-
Alert and Evacuate: Alert all personnel in the immediate vicinity and evacuate to a safe location. Do not prioritize the experiment over personal safety.[6]
-
Post-Incident Analysis: Only after the situation is fully stabilized and deemed safe should a thorough investigation be conducted to determine the cause. A high reactor loading level or insufficient cooling capacity are common culprits in such events.[6]
Part 3: Key Methodologies and Protocols
Proactive management is superior to reactive troubleshooting. The following protocols provide a framework for safely designing and executing experiments with this compound.
Protocol 3.1: Experimental Workflow for Safe Reaction Setup
This workflow outlines the critical stages for setting up a reaction that has a potential exotherm.
Caption: Standard workflow for a controlled exothermic reaction.
Protocol 3.2: Step-by-Step Guide for a Calorimetry-Informed Reaction
-
Characterize the System: Using a reaction calorimeter, perform a small-scale experiment to determine the total heat of reaction (ΔHr) and the heat capacity (Cp) of your specific system (solvents, reagents, concentrations).
-
Calculate Adiabatic Temperature Rise (ΔTad): Use the formula ΔTad = |ΔHr| / Cp . This value represents the theoretical temperature increase if all cooling is lost.
-
Define Safe Operating Limits: Ensure that the Maximum Temperature of the Synthesis Reaction (MTSR), defined as MTSR = Tprocess + ΔTad , is well below the boiling point of the solvent and the decomposition temperature of any component.
-
Design the Cooling System: The cooling system must have sufficient capacity to remove heat faster than it is generated during the addition phase.
-
Set the Addition Rate: Based on the calorimetry data, calculate the maximum allowable addition rate of this compound that the cooling system can handle while maintaining the desired process temperature (Tprocess).
-
Execute the Reaction: Follow the workflow in Protocol 3.1, using the parameters determined through calorimetry. The controlled, slow addition of the limiting reagent is a cornerstone of managing exothermic reactions.[5]
Part 4: Data for Thermal Management
The choice of solvent is critical for passive thermal control. A solvent with a higher heat capacity can absorb more energy for a given temperature rise.
Table 1: Thermal Properties of Common Laboratory Solvents
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) |
| Acetonitrile | 82 | 2.22 |
| Dichloromethane | 40 | 1.24 |
| Tetrahydrofuran (THF) | 66 | 1.73 |
| Toluene | 111 | 1.69 |
| N,N-Dimethylformamide (DMF) | 153 | 2.03 |
| Water | 100 | 4.18 |
Note: Data is approximate and can vary with temperature.
References
- KM Pharma Solution Private Limited.
- ECHEMI.
- National Oceanic and Atmospheric Administration (NOAA).
- National Center for Biotechnology Information.
- Moltox.
- New Jersey Department of Health.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Fisher Scientific.
- ResearchGate.
- National Oceanic and Atmospheric Administration (NOAA).
- National Institutes of Health (NIH). Controlling Selectivity by Controlling Energy Partitioning in a Thermal Reaction in Solution - PMC.
- Product Quality Research Institute (PQRI).
- BenchChem.
- ARIA. Runaway reactions, case studies, lessons learned.
- Mettler Toledo. Alkylation Reactions | Development, Technology.
- National Center for Biotechnology Information.
- Google Patents. Methods and reaction mixtures for controlling exothermic reactions.
- Santa Cruz Biotechnology.
- MDPI.
- National Institutes of Health (NIH). Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC.
- Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
- Wikipedia.
- CymitQuimica.
- Periodic Chemistry.
- Chemistry LibreTexts. 7.3: Exothermic and Endothermic Reactions.
- CymitQuimica. What is Ethanesulfonic Acid Ethyl Ester (this compound)
- ResearchGate. Making cool drugs hot: Isothermal titration calorimetry as a tool to study binding energetics.
- American Chemical Society.
- YouTube. Calorimetry, Specific Heat Capacity, and Q=MCΔT - AP Chem Unit 6, Topic 4.
- ResearchGate. Isothermal Titration Calorimetry Studies of Binding Interactions between Polyethylene Glycol and Ionic Surfactants | Request PDF.
Sources
- 1. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. periodicchemistry.com [periodicchemistry.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 7. ETHYL METHANESULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Handling Highly Reactive Ethyl Ethanesulfonate
Welcome to the technical support center for ethyl ethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the safe and effective use of this highly reactive alkylating agent. As a potent electrophile, this compound is a valuable reagent in organic synthesis but demands rigorous handling procedures to ensure personnel safety and experimental integrity.
This document moves beyond generic safety data sheets to offer field-proven insights, detailed troubleshooting for common experimental issues, and validated protocols for handling, quenching, and disposal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered highly reactive?
A1: this compound (EES) is the ethyl ester of ethanesulfonic acid. Its high reactivity stems from the sulfonate ester functional group, which is an excellent leaving group. This makes the ethyl group highly susceptible to nucleophilic attack, classifying EES as a potent ethylating agent.[1][2][3] It readily reacts with a wide range of nucleophiles, including amines, thiols, and even weakly nucleophilic groups like hydroxyls. This reactivity is crucial for its intended synthetic applications but also underscores the need for careful handling to prevent unwanted side reactions and hazardous exposures.[4]
Q2: What are the primary hazards associated with this compound?
A2: this compound is a hazardous substance that poses several risks:
-
Irritation: It is a known irritant to the skin, eyes, and respiratory tract.[2][3]
-
Alkylation of Biological Macromolecules: As an alkylating agent, it can react with DNA, which is the basis for its mutagenic and potentially carcinogenic properties. The closely related ethyl methanesulfonate (EMS) is a known mutagen and carcinogen.[5][6] Due to this risk, all contact should be minimized.
Therefore, it is imperative to handle this compound with extreme caution in a well-ventilated area, using appropriate personal protective equipment (PPE).[6]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: A comprehensive PPE strategy is non-negotiable. The following should be considered the minimum requirement:
-
Eye and Face Protection: Chemical safety goggles with side shields and a face shield are essential to protect against splashes.[9]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or PVC gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use.[9]
-
Body Protection: A flame-resistant lab coat, worn over full-length pants and closed-toe shoes, is required. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron or suit.[9]
-
Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7]
Q4: How should I properly store this compound?
A4: Proper storage is critical to maintaining the stability and safety of this compound:
-
Container: Store in the original, tightly sealed container.[7][9]
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[7][8]
-
Incompatibilities: Avoid storage near strong oxidizing agents, strong bases, and moisture, as it can hydrolyze.[8][9]
Q5: What are the initial first aid steps in case of exposure?
A5: In any case of exposure, immediate action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[7]
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give one to two glasses of water to dilute the chemical.[4]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[7][8]
Troubleshooting Experimental Issues
This section addresses common problems encountered during the use of this compound in alkylation reactions.
Problem 1: Low or No Yield of the Desired Alkylated Product
| Potential Cause | Troubleshooting & Optimization |
| Inactive Reagent | Verify Reagent Quality: this compound can degrade if stored improperly, especially in the presence of moisture.[10] Consider obtaining a fresh bottle or verifying the purity of the existing stock via NMR or GC-MS. |
| Poor Nucleophilicity of the Substrate | Increase Nucleophilicity: The substrate may not be a strong enough nucleophile. If applicable, consider deprotonating your substrate with a suitable non-nucleophilic base to generate a more reactive anionic form.[11] |
| Sub-optimal Reaction Conditions | Optimize Temperature and Time: Some alkylation reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material and the formation of the product. Be aware that excessive heat can lead to side reactions.[12] |
| Inappropriate Solvent | Solvent Selection: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or acetonitrile are often good choices for SN2 alkylation reactions. |
Problem 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting & Optimization |
| Over-alkylation | Control Stoichiometry: If your substrate has multiple nucleophilic sites, over-alkylation can be an issue. Use a controlled amount of this compound (e.g., 1.0-1.1 equivalents) and add it slowly to the reaction mixture. |
| Reaction with Solvent or Buffer Components | Choose Inert Solvents and Buffers: Avoid solvents and buffers with nucleophilic groups (e.g., primary or secondary amines, thiols). For instance, Tris buffer is incompatible and will be readily alkylated. Opt for non-nucleophilic buffers like HEPES or phosphate buffers if required. |
| Hydrolysis of this compound | Ensure Anhydrous Conditions: The presence of water will lead to the hydrolysis of this compound to ethanesulfonic acid and ethanol, which can complicate the reaction and purification.[10] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12] |
Problem 3: Difficulties in Quenching the Reaction
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Quenching | Use an Effective Quenching Agent: Unreacted this compound in the workup can lead to hazardous conditions and alkylation of purification materials (e.g., amine-functionalized silica gel). A dedicated quenching step is essential. See the detailed quenching protocol below. |
| Exothermic Reaction | Control Temperature: Quenching can be exothermic. Always perform the quench in an ice bath and add the quenching solution slowly.[13] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol outlines the safe procedure for handling and dispensing this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Protocol 2: Quenching and Deactivation of this compound
This protocol provides a validated method for safely quenching unreacted this compound in a reaction mixture or for deactivating waste streams. The principle is to convert the reactive alkylating agent into less reactive and water-soluble byproducts. A solution of sodium thiosulfate is an effective quenching agent.[5]
Materials:
-
Reaction mixture or waste containing this compound
-
1 M Sodium hydroxide (NaOH) solution
-
20% (w/v) Sodium thiosulfate (Na₂S₂O₃) solution
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Preparation: Prepare the quenching solution by mixing equal volumes of 1 M NaOH and 20% (w/v) sodium thiosulfate.
-
Cooling: Cool the reaction vessel or waste container containing this compound in an ice bath to manage any potential exotherm.
-
Slow Addition: With vigorous stirring, slowly add the quenching solution to the this compound-containing mixture. A general rule of thumb is to use at least 2-3 volumes of quenching solution for every volume of the reaction mixture.
-
Monitoring: Monitor the temperature of the mixture. If a significant temperature increase is observed, slow down or pause the addition until the temperature subsides.
-
Reaction Time: After the addition is complete, allow the mixture to stir in the ice bath for at least one hour. Then, remove the ice bath and let the mixture stir at room temperature for a minimum of 24 hours to ensure complete deactivation.[5]
-
Neutralization and Verification: After the 24-hour stirring period, check the pH of the solution. It should be basic. Neutralize the solution by slowly adding a weak acid, such as citric acid or acetic acid, until the pH is between 6 and 8.[13]
-
Disposal: The neutralized, quenched solution can now be disposed of as hazardous aqueous waste according to your institution's guidelines.[9][14]
Caption: Step-by-step quenching protocol for this compound.
References
- BenchChem. (2025). Technical Support Center: this compound Synthesis.
- Wikipedia. (n.d.). Ethyl methanesulfonate.
- Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
- Thermo Fisher Scientific. (2022). SAFETY DATA SHEET - Ethyl methanesulfonate.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Ethyl methanesulfonate.
- Santa Cruz Biotechnology. (n.d.). Ethyl methanesulfonate.
- New Jersey Department of Health. (2000). ETHYL METHANE- SULFONATE HAZARD SUMMARY.
- Teasdale, A., et al. (2010). Kinetic Study of Sulfonate Ester Formation and Hydrolysis. Organic Process Research & Development, 14(4), 1006-1010.
- Sarpong, R. (2016). Quenching of Water Reactive Materials. University of California, Berkeley.
- BenchChem. (n.d.). What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications.
- CymitQuimica. (n.d.). CAS 1912-30-7: this compound.
- National Center for Biotechnology Information. (n.d.). Ethanesulfonate. PubChem Compound Database.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Ethyl Methanesulfonate. PubChem Compound Database.
- CAS. (n.d.). This compound. CAS Common Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Alkylation Reactions of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.
Sources
- 1. What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications [ccount-chem.com]
- 2. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ETHYL METHANESULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 6. nj.gov [nj.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. enovatia.com [enovatia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.nd.edu [chemistry.nd.edu]
- 14. ethz.ch [ethz.ch]
Technical Support Center: Optimizing Ethyl Ethanesulfonate Synthesis
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl ethanesulfonate. Our objective is to provide you with the scientific rationale and practical steps needed to optimize your reaction outcomes, focusing on catalyst (base) selection, yield enhancement, and impurity mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory method for synthesizing this compound?
A1: The most prevalent and dependable laboratory-scale synthesis involves the reaction of ethanesulfonyl chloride with ethanol.[1] This reaction is an example of a sulfonation, forming a sulfonate ester. A crucial component of this synthesis is the use of a base to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct.[1] The overall reaction is as follows:
CH₃CH₂SO₂Cl (Ethanesulfonyl chloride) + CH₃CH₂OH (Ethanol) --(Base)--> CH₃CH₂SO₂OCH₂CH₃ (this compound) + Base·HCl
The selection of the base and strict control of reaction conditions are paramount for achieving high yield and purity.
Q2: What is the role of the "catalyst" or base in this reaction, and how do I select the most effective one?
A2: While not a true catalyst in the sense that it is not regenerated, the base is arguably the most critical reagent choice for optimizing the reaction. Its primary role is to act as an HCl scavenger. The HCl produced during the reaction is a strong acid that will protonate the hydroxyl group of the ethanol reactant, forming an oxonium ion (-OH₂⁺). This protonated ethanol is no longer nucleophilic and cannot react with the ethanesulfonyl chloride, effectively halting the desired reaction.[1][2]
Key Selection Criteria for the Base:
-
Non-Nucleophilicity: The base itself must not be a strong nucleophile. A nucleophilic base (e.g., an alkoxide) would compete with ethanol, reacting with the ethanesulfonyl chloride to form undesired byproducts. For this reason, sterically hindered, non-nucleophilic organic bases are strongly preferred.[1]
-
Basicity (pKa): The base must be strong enough to effectively and irreversibly neutralize the generated HCl.
-
Solubility: The base and its resulting hydrochloride salt should have appropriate solubility profiles for the chosen solvent system to facilitate the reaction and subsequent purification.
Recommended Bases:
| Base | Structure | Key Advantages | Considerations |
| Pyridine | C₅H₅N | Effective HCl scavenger, good solvent properties. | Can be difficult to remove during workup; has a strong, unpleasant odor. |
| Triethylamine (TEA) | (C₂H₅)₃N | Stronger base than pyridine, easily removed due to lower boiling point. | Can sometimes lead to side reactions if not used carefully. |
Expert Insight: We recommend using at least two equivalents of the base, such as pyridine or triethylamine.[1] Using a stoichiometric excess ensures that the HCl is neutralized as it forms, driving the reaction equilibrium towards the product and protecting the ethanol reactant.[1]
Q3: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
A3: Low yield is a frequent issue that can almost always be traced back to a few key experimental parameters.
-
Cause 1: Presence of Water (Hydrolysis): Ethanesulfonyl chloride is highly reactive towards water, undergoing rapid hydrolysis to form the unreactive ethanesulfonic acid.[1] The presence of even trace amounts of moisture in your reagents or glassware can significantly consume your starting material.
-
Solution: Employ strict anhydrous conditions. Use freshly distilled, anhydrous ethanol and solvents. All glassware must be flame-dried or oven-dried immediately before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from entering the system.[1]
-
-
Cause 2: Inefficient HCl Scavenging: As discussed in Q2, if the HCl byproduct is not neutralized, it deactivates the ethanol nucleophile.
-
Solution: Ensure you are using a suitable non-nucleophilic base (pyridine, triethylamine) and that you are using at least two molar equivalents relative to the ethanesulfonyl chloride.[1]
-
-
Cause 3: Sub-optimal Temperature or Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present after the standard reaction time, you can consider extending it. Be cautious with increasing the temperature, as this can promote side reactions (see Q4).[1]
-
Q4: My final product is impure. What are the likely side products and how can I prevent their formation?
A4: The formation of byproducts is directly linked to reaction conditions. Understanding these pathways is key to prevention.
-
Byproduct 1: Ethanesulfonic Acid:
-
Byproduct 2: Diethyl Ether:
-
Cause: Acid-catalyzed dehydration (elimination) of two ethanol molecules. This side reaction is highly temperature-dependent and becomes significant at temperatures above 140°C.[1]
-
Prevention: Maintain a controlled, low reaction temperature. The initial addition of ethanesulfonyl chloride should be performed at 0-10°C.[1] The effective neutralization of HCl by the base also helps prevent the acidic conditions that catalyze this reaction.[1]
-
-
Byproduct 3: Ethanesulfonic Anhydride:
-
Cause: This can form from the reaction of ethanesulfonyl chloride with the ethanesulfonate anion.
-
Prevention: The key is to control the concentration of the highly reactive ethanesulfonyl chloride. This is achieved by adding the ethanesulfonyl chloride slowly and dropwise to the ethanol/base solution, which ensures it reacts preferentially with the large excess of ethanol present.[1]
-
Below is a diagram illustrating the desired reaction pathway and the competing side reactions.
Caption: Main reaction pathway and potential side reactions.
Q5: What is the standard procedure for purifying crude this compound?
A5: Purification involves a two-stage process of a liquid-liquid extraction (workup) followed by distillation or chromatography.[1]
-
Workup/Washing: The reaction mixture is first quenched with cold water. The organic layer is then washed sequentially in a separatory funnel with:
-
Cold, dilute HCl: To remove any remaining organic base (e.g., pyridine, triethylamine) by converting it to its water-soluble hydrochloride salt.
-
Saturated aqueous sodium bicarbonate (NaHCO₃): To neutralize and remove any acidic impurities, particularly unreacted ethanesulfonyl chloride and its hydrolysis product, ethanesulfonic acid.[1]
-
Brine (saturated NaCl solution): To remove the bulk of the water from the organic layer before drying.
-
-
Drying: The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.[1]
-
Final Purification: After filtering off the drying agent and removing the solvent under reduced pressure, the final purification is typically achieved by:
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving common issues encountered during the synthesis of this compound.
Caption: A logical workflow for troubleshooting byproduct formation.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and purity requirements.
Materials:
-
Ethanesulfonyl chloride
-
Anhydrous ethanol (200 proof)
-
Anhydrous pyridine or triethylamine
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen or argon inlet to maintain an inert atmosphere.[1]
-
Reagent Preparation: In the flask, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine or triethylamine (2.0 equivalents) in anhydrous diethyl ether.[1]
-
Cooling: Cool the solution in an ice-water bath to 0-5°C.[1]
-
Addition of Ethanesulfonyl Chloride: Add ethanesulfonyl chloride (1.1 equivalents) to the dropping funnel. Add the ethanesulfonyl chloride dropwise to the stirred ethanol solution over 30-60 minutes, ensuring the internal temperature is maintained below 10°C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC until the starting alcohol is consumed.[1]
-
Workup:
-
Cool the reaction mixture back down in an ice bath and quench by the slow addition of cold water.
-
Transfer the entire mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and finally with brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.[1]
References
- Show steps in the synthesis of ethyl ethanesulfon
- A simple method for the synthesis of sulfonic esters - ResearchG
- 10.
- A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Organic Process Research & Development - ACS Public
- What is Ethanesulfonic Acid Ethyl Ester (this compound)
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. [Link]
Sources
Validation & Comparative
A Comparative Guide to Ethyl Ethanesulfonate and Methyl Methanesulfonate as Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Alkylation
Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on organic molecules, most notably DNA.[1] This reactivity makes them powerful tools in molecular biology and genetics for inducing mutations and studying DNA repair mechanisms.[2][3] In medicine, their ability to disrupt DNA replication in rapidly dividing cells is the cornerstone of many chemotherapeutic regimens.[1] However, this same reactivity renders them potent mutagens and carcinogens, demanding careful handling and a thorough understanding of their properties.
This guide focuses on two sulfonate esters: ethyl ethanesulfonate (EES) and the more extensively studied methyl methanesulfonate (MMS). While structurally similar, the subtle difference between an ethyl and a methyl group imparts significant changes in their reactivity, biological effects, and experimental utility.
A Tale of Two Sulfonates: Chemical and Physical Properties
At a glance, EES and MMS share a common sulfonate ester functional group, but their physical properties differ, influencing their handling and application. Both are colorless to pale-colored liquids at room temperature and are soluble in water and polar organic solvents.[2][4][5][6]
| Property | Methyl Methanesulfonate (MMS) | This compound (EES) |
| CAS Number | 66-27-3[7] | 1912-30-7[4] |
| Molecular Formula | C₂H₆O₃S[7] | C₄H₁₀O₃S[4][8] |
| Molecular Weight | 110.13 g/mol [7][9] | 138.19 g/mol [8] |
| Appearance | Colorless to pale yellow/amber liquid[7][10] | Colorless to pale yellow liquid[4][5] |
| Boiling Point | 202-203 °C[7][10] | ~198 °C[5] |
| Density | ~1.3 g/mL at 25 °C[7][10] | ~1.11 g/cm³[5] |
| Water Solubility | High (~200 g/L at 20°C)[2][7] | Soluble[11] |
| Stability | Stable under normal temperatures and pressures; hydrolyzes in aqueous solutions.[6][7][9] | Hydrolyzes in water.[12] |
Chemical Structures
The structural difference between MMS and EES is the identity of the alkyl group attached to the sulfonate oxygen.
Caption: Chemical structures of Methyl Methanesulfonate and this compound.
Reactivity and Mechanism of DNA Alkylation
Both MMS and EES are monofunctional alkylating agents that react with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile (such as a nitrogen or oxygen atom in a DNA base) attacks the electrophilic carbon of the alkyl group, displacing the methanesulfonate or ethanesulfonate leaving group.
The Swain-Scott substrate constant (s) is a measure of a compound's sensitivity to the nucleophilicity of the reacting species. Agents with high 's' values, like MMS (s = 0.83), are more reactive towards strong nucleophiles (like the N7 position of guanine).[13] Agents with lower 's' values, such as ethyl methanesulfonate (EMS, s = 0.67), show a greater tendency to react with weaker nucleophiles, such as the O6 position of guanine.[13] While data for EES is less common, its reactivity pattern is expected to be similar to its close analog, EMS.
Caption: Generalized SN2 reaction mechanism for DNA alkylation.
DNA Adduct Formation
The primary targets for these agents on DNA are the nitrogen and oxygen atoms of the purine bases.
-
Methyl Methanesulfonate (MMS): MMS predominantly alkylates nitrogen atoms, with the major adducts being 7-methylguanine (N7-meG) and 3-methyladenine (N3-meA).[3][7][14][15] It also forms smaller amounts of other adducts, including O6-methylguanine (O6-meG).
-
This compound (EES): By analogy with the extensively studied ethyl methanesulfonate (EMS), EES is expected to ethylate DNA. Ethylation, compared to methylation, shows a relatively higher propensity for modifying oxygen atoms. Therefore, while N7-ethylguanine is still a major product, the formation of O6-ethylguanine (O6-etG) is more significant than O6-meG formation by MMS.[16][17][18]
The distinction is critical:
-
N7-meG and N3-meA: These adducts can destabilize the glycosidic bond, leading to depurination and the formation of an abasic (AP) site. These lesions can block DNA replication and are cytotoxic if not repaired.[3][14]
-
O6-alkylguanine: This adduct is highly mutagenic. It preferentially mispairs with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[16]
Biological Consequences and Cytotoxicity
The profile of DNA adducts dictates the biological outcome.
-
MMS: Due to the prevalence of N7-meG and N3-meA adducts, MMS is a potent cytotoxic agent that strongly induces the base excision repair (BER) pathway.[3][14] While it is mutagenic, its cytotoxicity can sometimes mask its mutagenic potential at higher concentrations. MMS is classified by the International Agency for Research on Cancer (IARC) as a Group 2A agent, meaning it is probably carcinogenic to humans .[7][19][20][21]
-
EES: The higher proportion of O6-ethylguanine adducts makes EES, and related ethylating agents, potent mutagens.[16][22][23] The O6-etG lesion is a primary driver of the characteristic G:C to A:T transition mutations seen with ethylating agents.[23][24] The related compound, ethyl methanesulfonate (EMS), is classified as "reasonably anticipated to be a human carcinogen" and is a widely used experimental mutagen.[22][25][26] EES should be handled with the same level of caution.
Experimental Protocols
A thorough comparison of alkylating agents requires robust, validated experimental protocols. Here, we outline methodologies for assessing DNA damage and cytotoxicity.
Protocol 1: In Vitro DNA Damage Assessment via Comet Assay
The single-cell gel electrophoresis, or Comet Assay, is a sensitive method for detecting DNA strand breaks and alkali-labile sites (like AP sites resulting from MMS-induced depurination).[27][28]
Objective: To quantify and compare the level of DNA damage induced by MMS and EES in a selected cell line.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., U251 glioma cells) to ~80% confluency.[29]
-
Prepare fresh working solutions of MMS and EES in an appropriate solvent (e.g., DMSO or PBS).
-
Treat cells with a range of concentrations of MMS and EES (and a vehicle control) for a defined period (e.g., 1 hour).
-
-
Cell Harvesting and Embedding:
-
Harvest cells via trypsinization and resuspend at a concentration of 2 x 10⁵ cells/mL in ice-cold 1x PBS.[28]
-
Mix the cell suspension with molten low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v).[29]
-
Immediately pipette 30 µL of the mixture onto a pre-coated slide, spread into a thin layer, and allow to solidify at 4°C for 10 minutes.[29]
-
-
Lysis:
-
Alkaline Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Gently immerse the slides in a neutralization buffer (0.4 M Tris, pH 7.5) for 5-10 minutes.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).[29]
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope. Damaged DNA, containing breaks and fragments, will migrate away from the nucleoid, forming a "comet tail."
-
Quantify the extent of DNA damage using image analysis software to measure parameters like tail length, percent DNA in the tail, and tail moment.
-
Caption: Experimental workflow for the Comet Assay to assess DNA damage.
Protocol 2: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of living cells, which is proportional to the number of viable cells.[30][31]
Objective: To determine the IC50 values for MMS and EES in a selected cell line.
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of MMS and EES in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds (including a vehicle control and a "no cells" blank).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[30]
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from "no cells" wells).
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Safety and Handling
Both MMS and EES are hazardous chemicals that must be handled with extreme caution.[4][32][33][34]
-
Engineering Controls: Always work in a certified chemical fume hood to avoid inhalation of vapors.[33][35]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[33][34][35][36] Double-gloving is recommended.
-
Waste Disposal: Dispose of all contaminated materials (liquid and solid) as hazardous chemical waste according to your institution's guidelines.[33]
-
Carcinogenicity:
Summary and Conclusion
The choice between this compound and methyl methanesulfonate depends entirely on the experimental objective.
| Feature | Methyl Methanesulfonate (MMS) | This compound (EES) |
| Primary Action | Cytotoxic | Mutagenic |
| Alkyl Group | Methyl (-CH₃) | Ethyl (-CH₂CH₃) |
| Major DNA Adducts | N7-methylguanine, N3-methyladenine | N7-ethylguanine, O6-ethylguanine |
| Primary Biological Effect | Replication block, AP site formation, cytotoxicity | G:C → A:T transition mutations |
| Key Application | Inducing DNA damage to study base excision repair; used as a positive control in genotoxicity assays. | Inducing random point mutations for genetic screening and mutagenesis studies. |
| Carcinogen Classification | IARC Group 2A (Probably carcinogenic)[19][20][21] | Handle as a probable/anticipated carcinogen (by analogy to EMS). |
-
Choose MMS when the primary goal is to induce a robust DNA damage response, particularly activating the base excision repair pathway, or when a potent cytotoxic agent is required.
-
Choose EES (or the more commonly used EMS) when the objective is to generate a high frequency of random point mutations for forward genetic screens.
A profound understanding of the distinct chemical reactivities and resulting DNA adduct profiles of these agents is paramount for designing rigorous experiments and accurately interpreting their results.
References
- Solubility of Things. (n.d.). Methyl methanesulfonate.
- Grokipedia. (n.d.). Methyl methanesulfonate.
- CymitQuimica. (n.d.). CAS 1912-30-7: this compound.
- ChemicalBook. (2025). Methyl methanesulfonate | 66-27-3.
- PubMed. (1993). Methyl methanesulfonate adduct formation and repair in the DHFR gene and in mitochondrial DNA in hamster cells. Carcinogenesis, 14(10), 2105-8.
- IARC. (2018). Agents Classified by the IARC Monographs, Volumes 1–123.
- IARC. (2018). Agents Classified by the IARC Monographs, Volumes 1–123.
- BenchChem. (n.d.). What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications.
- National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate.
- IARC Publications. (n.d.). METHYL METHANESULFONATE 1. Exposure Data.
- National Center for Biotechnology Information. (2021). Methyl Methanesulfonate - 15th Report on Carcinogens.
- Inchem.org. (1999). Methyl Methanesulfonate (IARC Summary & Evaluation, Volume 71, 1999).
- Wikipedia. (n.d.). Ethyl methanesulfonate.
- National Institutes of Health. (n.d.). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks.
- SID. (2024). Proteomic Alterations and Metabolic Pathway Modulations Induced by Methyl Methane Sulfonate Treatment in Response to DNA Damage.
- Selleckchem. (n.d.). Methyl methanesulfonate DNA alkylator chemical.
- NOAA. (n.d.). methyl methanesulfonate - Report | CAMEO Chemicals.
- Wikipedia. (n.d.). Methyl methanesulfonate.
- Benchchem. (n.d.). comparing the cytotoxicity of different alkylating agents.
- NOAA. (n.d.). ETHYL METHANESULFONATE - CAMEO Chemicals.
- ResearchGate. (2025). (PDF) Versatile cell-based assay for measuring DNA alkylation damage and its repair.
- NJ.gov. (n.d.). ETHYL METHANE- SULFONATE HAZARD SUMMARY.
- Abcam. (n.d.). Cell viability assays.
- PubMed. (1994). Embryotoxicity induced by alkylating agents: 8. DNA adduct formation induced by ethylmethanesulfonate in mouse embryos.
- PubChem. (n.d.). Ethyl Methanesulfonate.
- National Institutes of Health. (n.d.). Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse.
- PubMed. (2013). Quantitative assessment of the dose-response of alkylating agents in DNA repair proficient and deficient ames tester strains.
- National Center for Biotechnology Information. (n.d.). This compound | C4H10O3S | CID 74704 - PubChem.
- Benchchem. (n.d.). Ethanesulfonate: A Technical Guide on Chemical Structure, Properties, and Pharmaceutical Applications.
- Moltox. (2015). SAFETY DATA SHEET.
- Frontiers. (n.d.). Comet assay to measure DNA repair: approach and applications.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl methanesulfonate.
- Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
- Molecular Devices. (n.d.). Cell viability, cell proliferation, and cytotoxicity assays.
- National Institutes of Health. (2017). Evaluating In Vitro DNA Damage Using Comet Assay.
- National Center for Biotechnology Information. (2021). Ethyl Methanesulfonate - 15th Report on Carcinogens.
- JoVE. (2017). Video: Evaluating In Vitro DNA Damage Using Comet Assay.
- INCHEM. (1998). Ethyl Methanesulphonate (IARC Summary & Evaluation, Volume 7, 1974).
- RSC Publishing. (2023). Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells.
- National Toxicology Program (NTP). (n.d.). RoC Profile: Ethyl Methanesulfonate.
- MDPI. (2023). Ethyl Methanesulfonate (EMS) Mutagen Toxicity-Induced DNA Damage, Cytosine Methylation Alteration, and iPBS-Retrotransposon Polymorphisms in Wheat (Triticum aestivum L.).
- UTMB Research Experts. (n.d.). Role of DNA repair in ethyl methanesulfonate-induced mutagenesis in saccharomyces cerevisiae.
- ResearchGate. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
- PubMed. (n.d.). Base alterations in yeast induced by alkylating agents with differing Swain-Scott substrate constants.
- MDPI. (n.d.). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability.
- PubMed. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 5. What is Ethanesulfonic Acid Ethyl Ester (this compound) - Properties & Specifications [ccount-chem.com]
- 6. Methyl Methanesulfonate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Methyl methanesulfonate | 66-27-3 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ETHYL METHANESULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Base alterations in yeast induced by alkylating agents with differing Swain-Scott substrate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 16. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 17. Embryotoxicity induced by alkylating agents: 8. DNA adduct formation induced by ethylmethanesulfonate in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. monographs.iarc.who.int [monographs.iarc.who.int]
- 20. monographs.iarc.who.int [monographs.iarc.who.int]
- 21. Methyl Methanesulfonate (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]
- 22. Ethyl Methanesulfonate [drugfuture.com]
- 23. mdpi.com [mdpi.com]
- 24. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 25. Ethyl Methanesulphonate (IARC Summary & Evaluation, Volume 7, 1974) [inchem.org]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. Frontiers | Comet assay to measure DNA repair: approach and applications [frontiersin.org]
- 28. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]
- 30. omicsonline.org [omicsonline.org]
- 31. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 32. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 33. cdhfinechemical.com [cdhfinechemical.com]
- 34. nj.gov [nj.gov]
- 35. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 36. fishersci.com [fishersci.com]
Validation of analytical methods for ethyl ethanesulfonate quantification
An In-Depth Comparative Guide to the Validation of Analytical Methods for Ethyl Ethanesulfonate Quantification
As a Senior Application Scientist, this guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound (EES), a potential genotoxic impurity (PGI). The focus is on the validation of two predominant techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and the causal relationships behind protocol choices, grounded in regulatory expectations.
The Imperative for Sensitive Quantification of this compound
This compound (EES) is an alkylating agent that can act as a DNA alkylating agent, posing a significant genotoxic risk.[1] Its presence in pharmaceutical substances, often as a byproduct of the synthesis process involving ethanesulfonic acid, is a major safety concern for drug regulators.[1] Regulatory bodies, through guidelines like ICH M7(R1), have established the concept of a Threshold of Toxicological Concern (TTC) for such impurities.[2][3][4] For most genotoxic impurities, this is set at a maximum daily exposure of 1.5 µg per day, necessitating highly sensitive and reliable analytical methods for their control.[2][5]
The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[6] This guide will compare and contrast the validation of GC-MS and HPLC-MS methods for EES quantification, adhering to the principles outlined in the ICH Q2(R1) guideline.[7]
A Tale of Two Techniques: GC-MS vs. HPLC-MS for EES Analysis
The choice between GC-MS and HPLC-MS depends fundamentally on the physicochemical properties of the analyte and the sample matrix.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerhouse for analyzing volatile and thermally stable compounds.[8][10] EES, being a relatively small and volatile ester, is an excellent candidate for GC-MS analysis. The process involves vaporizing the sample and separating its components in a gaseous mobile phase.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS excels in the analysis of larger, polar, or thermally labile molecules that are not amenable to GC.[8][10] While EES can be analyzed by GC, HPLC-MS offers a complementary approach, particularly when dealing with complex drug matrices where high temperatures could cause degradation of the active pharmaceutical ingredient (API) or excipients.
The Validation Workflow: A Structured Approach
Method validation is not a single experiment but a series of interconnected studies. The following diagram illustrates the typical workflow for validating a quantitative impurity method.
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
A Comparative Guide to the Cross-Reactivity of Ethyl Ethanesulfonate for Researchers and Drug Development Professionals
This guide provides an in-depth technical analysis of the cross-reactivity of ethyl ethanesulfonate (EES), a compound of interest to researchers, scientists, and drug development professionals. Recognizing the critical need for objective performance comparisons and supporting experimental data, this document evaluates EES within the context of its chemical class and explores safer alternatives in its primary applications. By synthesizing technical accuracy with field-proven insights, this guide aims to empower informed decision-making in research and development settings.
Introduction to this compound (EES) and the Importance of Cross-Reactivity Studies
This compound (CAS 1912-30-7) is an alkylating agent belonging to the class of sulfonate esters. These compounds are characterized by a sulfonate group (-SO₂-O-) and are known for their utility as reagents in organic synthesis. Specifically, EES finds application as an ethylating agent in reactions such as stereoselective Friedel-Crafts alkylations and in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids.
The very nature of its chemical reactivity—the ability to transfer an ethyl group to nucleophiles—is the foundation of its utility and, simultaneously, the source of significant concern regarding its cross-reactivity with biological macromolecules. Alkylating agents, as a class, are known to react with nucleophilic sites in DNA and proteins, a mechanism that can lead to genotoxicity, mutagenicity, and carcinogenicity. Therefore, a thorough understanding of the cross-reactivity of EES is paramount for risk assessment, particularly when it may be present as a reagent, intermediate, or impurity in pharmaceutical manufacturing processes.
Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs). These guidelines often necessitate a comprehensive evaluation of the genotoxic potential of any reactive substance involved in the manufacturing process.
The Genotoxic Potential of Alkyl Alkanesulfonates: An Inferential Case for EES
Ethyl Methanesulfonate (EMS): A Well-Characterized Genotoxic Agent
Ethyl methanesulfonate (CAS 62-50-0) is a monofunctional ethylating agent that is widely recognized as a potent mutagen and carcinogen. Its mechanism of genotoxicity is well-understood and involves the transfer of its ethyl group to nucleophilic sites on DNA bases. The primary target for ethylation is the N7 position of guanine, but ethylation also occurs at the O6 position of guanine, which is a particularly pro-mutagenic lesion. This O6-ethylguanine can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.
EMS has consistently tested positive in a wide array of genotoxicity assays, including:
-
Bacterial Reverse Mutation (Ames) Test: EMS is a known mutagen in various strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro and In Vivo Micronucleus Assay: EMS induces the formation of micronuclei, an indicator of chromosomal damage, in both cultured mammalian cells and in rodents.
-
Other Genotoxicity Endpoints: EMS has also been shown to induce chromosomal aberrations, sister chromatid exchanges, and DNA strand breaks.
Given the structural similarity between EES and EMS, differing only by a single methylene group in the sulfonate moiety, it is highly probable that EES shares a similar mechanism of action and, consequently, a comparable genotoxic potential. Both molecules possess a good leaving group (ethanesulfonate and methanesulfonate, respectively), making the ethyl group susceptible to nucleophilic attack.
Comparative Cross-Reactivity: EES in the Context of Other Ethylating Agents
To provide a comprehensive perspective, it is essential to compare the inferred genotoxicity of EES with other commonly used ethylating agents. The reactivity and genotoxic potential of these agents can vary significantly based on their chemical structure.
| Compound | Structure | Leaving Group | Reactivity/Genotoxicity Profile |
| This compound (EES) | CH₃CH₂SO₂OCH₂CH₃ | Ethanesulfonate | Expected to be a genotoxic alkylating agent, similar to EMS. |
| Ethyl Methanesulfonate (EMS) | CH₃SO₂OCH₂CH₃ | Methanesulfonate | Potent mutagen and carcinogen; positive in a wide range of genotoxicity assays. |
| Diethyl Sulfate (DES) | (CH₃CH₂)₂SO₄ | Ethyl sulfate | Strong, direct-acting alkylating agent; classified as a probable human carcinogen (Group 2A) by IARC. Genotoxic in numerous test systems. |
| Ethyl Trifluoromethanesulfonate (Ethyl Triflate) | CF₃SO₂OCH₂CH₃ | Trifluoromethanesulfonate | Highly reactive ethylating agent due to the excellent leaving group ability of the triflate anion. Potential for high reactivity with biological nucleophiles. |
| Iodoethane | CH₃CH₂I | Iodide | Alkylating agent; genotoxicity data is less extensive than for sulfonates, but it is considered a potential mutagen. |
Safer Alternatives and Mitigation Strategies
Given the probable genotoxic nature of this compound, it is prudent for researchers and drug development professionals to consider safer alternatives in its primary applications.
Alternatives in Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental reaction in organic synthesis for attaching alkyl groups to aromatic rings. While alkyl sulfonates can be used, the classic approach often employs alkyl halides with a Lewis acid catalyst. However, these traditional methods can suffer from drawbacks such as carbocation rearrangements and the use of hazardous catalysts.
Greener Alternatives:
-
Friedel-Crafts Acylation followed by Reduction: A common strategy to avoid the issues of polyalkylation and rearrangement is to perform a Friedel-Crafts acylation followed by a reduction of the ketone to the desired alkyl group. This two-step process offers better
A Senior Application Scientist's Guide to the Chromatographic Separation of Ethyl Ethanesulfonate
Introduction
Ethyl ethanesulfonate (EES) is an alkylating agent that has garnered significant attention within the pharmaceutical industry due to its classification as a potential genotoxic impurity (PGI).[1] Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially causing cancer.[2] Consequently, regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines, including the Threshold of Toxicological Concern (TTC), which sets a limit for the acceptable daily intake of such impurities to 1.5 µg per person.[1][2] This necessitates the development of highly sensitive and selective analytical methods for the detection and quantification of EES at trace levels in active pharmaceutical ingredients (APIs) and drug products.[1][2][3][4]
The choice of chromatographic column is paramount to achieving the required sensitivity, selectivity, and robustness for EES analysis. This guide provides a comprehensive comparison of the performance of different chromatography columns for the separation of this compound, drawing upon experimental data and established methodologies. We will delve into the nuances of both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering insights to help researchers, scientists, and drug development professionals select the optimal approach for their specific analytical challenges.
Gas Chromatography (GC): The Preferred Technique for Volatile Impurities
Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it inherently suitable for the determination of this compound.[3] The high temperatures employed in the injector and column oven facilitate the volatilization of EES, allowing for its efficient separation from the sample matrix.
Common GC Columns and Stationary Phases
The principle of "like dissolves like" is the cornerstone of GC column selection.[5] For the separation of moderately polar compounds like EES, columns with a stationary phase of intermediate polarity are often the most effective.
-
Polyethylene Glycol (PEG) Phases (e.g., WAX columns): These are highly polar stationary phases that are well-suited for the analysis of polar compounds. A megabore capillary column with a bonded and crosslinked polyethylene glycol stationary phase has been successfully used for the trace analysis of methyl, ethyl, and isopropyl methanesulfonates.[6]
-
Mid-Polar Phases (e.g., DB-624): These columns, often containing cyanopropylphenyl polysiloxane, offer a good balance of polarity for separating a wide range of compounds. A DB-624 column has been effectively employed for the separation of methyl, ethyl, and isopropyl methanesulfonate in Lopinavir API.[7]
The Critical Role of Detection: GC-Mass Spectrometry (GC-MS)
Given the low concentration limits for PGIs, the choice of detector is as crucial as the column. While Flame Ionization Detection (FID) can be used, its sensitivity may be insufficient for meeting the stringent TTC limits.[2][3] Consequently, mass spectrometry (MS) is the detector of choice for the trace analysis of EES.
-
GC-MS and GC-MS/MS: The coupling of GC with a mass spectrometer, particularly a triple quadrupole system (GC-MS/MS), provides exceptional sensitivity and selectivity.[1][6][7][8][9] By operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, it is possible to selectively detect and quantify EES at sub-ppm levels, even in complex matrices.[1][3][7]
Summary of GC Method Performance
| Parameter | Stationary Phase | Detector | Key Performance Characteristics | Reference |
| Method 1 | Polyethylene Glycol | FID | Limit of detection of ~1 µg/g (1 ppm). | [6] |
| Method 2 | DB-624 | MS/MS (EI) | LOD of 0.13 ppm and LOQ of 0.38 ppm for EMS. | [7] |
| Method 3 | Not Specified | GCMS-TQ8050 (MS/MS) | Highly sensitive and selective for MES and EES at trace levels. | [1] |
Experimental Workflow: GC-MS/MS Analysis of Esylate Impurities
The following diagram illustrates a typical workflow for the analysis of this compound as a PGI using GC-MS/MS.
Caption: Experimental workflow for the analysis of Esylate impurities by GC-MS/MS.[8]
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
While GC is often the go-to technique, HPLC offers a versatile and powerful alternative, particularly for the simultaneous analysis of EES with non-volatile APIs or when derivatization is employed.
Reversed-Phase (RP) HPLC
Reversed-phase HPLC is the most common mode of liquid chromatography, utilizing a non-polar stationary phase and a polar mobile phase.[10]
-
C18 Columns: Octadecyl silane (C18) bonded to silica particles is the most popular stationary phase for RP-HPLC.[11] However, the high polarity of this compound makes it challenging to achieve adequate retention on traditional C18 columns.[12][13]
-
Charged-Surface C18 Columns: To overcome the poor retention of polar analytes, specialized columns such as charged-surface C18 have been developed. These columns provide enhanced retention and improved peak shape for highly polar compounds like ethyl glucuronide (EtG) and ethyl sulfate (EtS), which are structurally similar to EES.[13]
-
Ion-Pair Chromatography: An alternative approach to enhance the retention of ionic or highly polar analytes on a reversed-phase column is ion-pair chromatography. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the analyte, thereby increasing its retention on the non-polar stationary phase.[14][15]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular technique for the separation of highly polar compounds that are poorly retained in reversed-phase mode.[16]
-
Principle of HILIC: HILIC utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or aminopropyl) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][16] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and an aqueous layer adsorbed onto the surface of the polar stationary phase.
-
Zwitterionic Stationary Phases: These phases have been shown to be effective for the simultaneous determination of an active pharmaceutical ingredient and its ethanesulfonate counterion in a single chromatographic run.[12]
Chiral Chromatography
In cases where the stereoisomeric purity of a compound is of interest, chiral chromatography is employed. While specific applications for the chiral separation of this compound are not widely published, methods for similar compounds provide valuable insights. Polysaccharide-based chiral stationary phases have been successfully used for the chiral separation of various amines, with additives like ethanesulfonic acid in the mobile phase enhancing the separation.[17][18]
Detection Challenges and Solutions in HPLC
A significant challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore, rendering UV detection insensitive.[12] To address this, several strategies can be employed:
-
Universal Detectors: Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are mass-based detectors that do not require the analyte to have a chromophore, making them suitable for EES analysis.[12]
-
Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides the high sensitivity and selectivity required for trace-level quantification.
-
Derivatization: A chemical derivatization step can be introduced to attach a UV-absorbing moiety to the EES molecule, thereby enhancing its detectability by UV.[19][20]
Comparison of HPLC Columns for Sulfonate Analysis
| Chromatography Mode | Column Type | Principle | Suitable for | Reference |
| Reversed-Phase | C18 | Hydrophobic interactions | Less polar to moderately polar analytes. | [21][22] |
| Reversed-Phase | Charged-Surface C18 | Hydrophobic and ionic interactions | Enhanced retention of polar analytes. | [13] |
| HILIC | Zwitterionic, Silica | Partitioning into an adsorbed water layer | Highly polar analytes. | [12][16] |
| Chiral | Polysaccharide-based | Enantioselective interactions | Separation of stereoisomers. | [17][18] |
Decision Tree for HPLC Method Selection
The following diagram provides a logical framework for selecting the appropriate HPLC column for this compound analysis.
Caption: Decision tree for selecting an appropriate HPLC column for EES analysis.
Experimental Protocols
To provide a practical context, detailed protocols for both a GC-MS/MS and a HILIC-based method are outlined below.
Protocol 1: GC-MS/MS Analysis of this compound
This protocol is adapted from methodologies for the trace analysis of esylate impurities in pharmaceutical substances.[1][8]
Objective: To quantify this compound in an API at trace levels.
Instrumentation: Gas chromatograph coupled to a triple quadrupole mass spectrometer (e.g., Shimadzu GCMS-TQ8050).[1]
Reagents and Materials:
-
This compound reference standard
-
API sample
-
Iso-octane (or other suitable solvent)
-
0.22 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate). Serially dilute the stock solution with iso-octane to prepare calibration standards at concentrations ranging from 1.0 to 100 ppb.[1]
-
Sample Preparation: Accurately weigh approximately 75 mg of the API into a 2.0 mL tube. Add 1.5 mL of iso-octane. Vortex for 1 minute to dissolve the sample. Filter the solution through a 0.22 µm syringe filter.[1]
-
GC-MS/MS Conditions:
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.[7]
-
Injection: 1 µL, splitless mode.
-
Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 250°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Protocol 2: HILIC Method for Simultaneous Analysis of an API and Ethanesulfonate
This protocol is based on a method for the simultaneous determination of a basic API and its ethanesulfonate counterion.[12]
Objective: To separate and quantify ethanesulfonate in the presence of an API.
Instrumentation: HPLC system with a universal detector (e.g., ELSD, CAD, or MS).
Reagents and Materials:
-
Sodium ethanesulfonate reference standard
-
API reference standard
-
Ammonium acetate
-
Acetic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation:
-
Sample Diluent: Prepare a mixture of Acetonitrile and Water (80:20 v/v).[12]
-
Standard and Sample Preparation: Accurately weigh and dissolve the API and sodium ethanesulfonate reference standards in the sample diluent to a known concentration (e.g., 1000 µg/mL). Prepare working standards and samples by diluting with the sample diluent to fall within the linear range of the calibration curve.[12]
-
HPLC Conditions:
-
Column: Zwitterionic HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).[12]
-
Gradient: A suitable gradient starting with a high percentage of Mobile Phase B (e.g., 95%) and decreasing to elute the more retained components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: ELSD, CAD, or MS.
-
Conclusion
The selection of an appropriate chromatographic column is a critical decision in the development of robust and reliable analytical methods for the separation and quantification of this compound. For the ultra-trace analysis required for genotoxic impurities, Gas Chromatography coupled with Mass Spectrometry (GC-MS/MS) stands out as the most sensitive and selective technique. Columns with mid-polar stationary phases like DB-624 or polar phases like polyethylene glycol provide excellent resolving power.
High-Performance Liquid Chromatography offers a valuable alternative, with HILIC being particularly well-suited for this highly polar analyte, especially when simultaneous analysis with a non-volatile API is desired. While conventional Reversed-Phase HPLC with C18 columns presents retention challenges, these can be overcome with specialized columns or ion-pairing agents. The choice between these techniques will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. By understanding the principles and performance characteristics of each column type, researchers can confidently select the optimal chromatographic solution for their this compound separation needs.
References
- Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS ASMS 2017 TP. [Link]
- SIELC Technologies.
- SIELC Technologies. (2018).
- Vik, C. B., et al. (2010). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. PMC - NIH. [Link]
- Pérez-Urquiza, M., Prat, M. D., & Beltrán, J. L. (2000). Determination of sulphonate dyes in water by ion-interaction high-performance liquid chromatography.
- Chrom Tech, Inc. What LC Column Should I Use for EtG and EtS Detection?. [Link]
- American Pharmaceutical Review. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]
- D'Orazio, G., et al. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. MDPI. [Link]
- SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]
- Sterling Pharma Solutions. (2023). Overcoming genotoxic impurities through a robust analytical approach. YouTube. [Link]
- Journal of Research in Pharmacy. (2019).
- Molecules. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. [Link]
- SIELC Technologies. LegacyTM. [Link]
- ResearchGate.
- LCGC International.
- Kuklenko, E., et al. (2010). Measurement of ethyl methanesulfonate in human plasma and breast milk samples using high-performance liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 585-590. [Link]
- ResearchGate. Development and validation of an automated static headspace gas chromatography-mass spectrometry (SHS-GC-MS) method for monitoring the formation of ethyl methane sulfonate from ethanol and methane sulfonic acid. [Link]
- Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Moravek. Exploring the Different Mobile Phases in HPLC. [Link]
- Journal of Chemical and Pharmaceutical Research. (2016).
- Greyhound Chromatography. GC Column Selection Guide. [Link]
- Royal Society of Chemistry. (2023).
- ResearchGate. Mobile phase composition in HPLC analysis. [Link]
- Molecules. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. MDPI. [Link]
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
- Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1930. [Link]
- ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
- Research and Reviews: A Journal of Pharmaceutical Science. (2014).
- University of Rochester.
- LCGC International. (2017).
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. rroij.com [rroij.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. moravek.com [moravek.com]
- 11. lcms.cz [lcms.cz]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromtech.com [chromtech.com]
- 14. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of sulphonate dyes in water by ion-interaction high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Separation of Ethyl methanesulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. Ethyl methanesulfonate | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Ethyl Ethanesulfonate Analysis
For researchers, scientists, and drug development professionals, ensuring the safety and purity of pharmaceutical products is paramount. A critical aspect of this is the control of genotoxic impurities (GTIs), which can cause genetic mutations and have carcinogenic potential even at trace levels.[1][2][3] Ethyl ethanesulfonate (EES), a potentially genotoxic impurity, often arises from the reaction of ethanol with reagents containing an ethanesulfonyl moiety. Its effective monitoring and control are therefore essential.
This guide provides an in-depth comparison of the primary analytical techniques used for the determination of EES in active pharmaceutical ingredients (APIs). By examining the methodologies and performance data from various validated methods, this document aims to equip laboratories with the knowledge to select and implement the most appropriate analytical strategy for their specific needs.
The Regulatory Landscape: Why Trace-Level Analysis is Crucial
Regulatory bodies like the International Council for Harmonisation (ICH), the European Medicines Agency (EMA), and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of GTIs.[4][5][6] The cornerstone of these regulations is the ICH M7 (R1) guideline, which introduces the concept of the Threshold of Toxicological Concern (TTC).[4] For most genotoxic impurities, including EES, the TTC is set at 1.5 µg per day for lifetime exposure.[5][7] This necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying EES at parts-per-million (ppm) or even lower levels relative to the API.
Core Analytical Strategies: GC-MS vs. LC-MS
The two most prevalent and powerful techniques for the trace-level analysis of EES are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods depends on several factors, including the physicochemical properties of the analyte and the sample matrix, as well as the required sensitivity and selectivity.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an ideal technique for the analysis of volatile and semi-volatile compounds like EES.[2] The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Coupled with a mass spectrometer, GC-MS provides excellent selectivity and sensitivity, making it a robust choice for EES analysis.[8][9]
-
Principle of Operation: In a typical GC-MS workflow, the sample is injected into a heated inlet, where the EES is vaporized. The vapor is then carried by an inert gas (e.g., helium) through the analytical column. The separation occurs based on the differential affinities of the compounds for the stationary phase. As EES elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
-
Strengths for EES Analysis:
-
Considerations:
-
Derivatization may sometimes be necessary to improve volatility or thermal stability, although direct injection is common for EES.[8]
-
High temperatures in the injector and column can potentially degrade thermally labile analytes or matrix components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.[2] It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.
-
Principle of Operation: In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid mobile phase that flows through a column packed with a stationary phase. The separation is based on the analyte's interaction with the stationary phase. After eluting from the column, the mobile phase enters the mass spectrometer through an interface (e.g., electrospray ionization - ESI), which generates ions from the analyte molecules. These ions are then analyzed by the mass spectrometer.
-
Strengths for EES Analysis:
-
Applicable to a wider range of compounds, including those that are non-volatile or thermally labile.
-
LC-MS/MS (tandem mass spectrometry) in Multiple Reaction Monitoring (MRM) mode offers exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition.[11][12]
-
Often involves simpler sample preparation compared to GC-MS.[11]
-
-
Considerations:
-
Matrix effects, such as ion suppression or enhancement, can be a challenge and require careful method development and validation.
-
Mobile phase selection is critical to ensure compatibility with the ionization source.
-
Comparative Overview of Analytical Method Performance
While a direct inter-laboratory comparison study for EES was not found in the public domain, a comparative analysis of published validated methods provides valuable insights into the expected performance of GC-MS and LC-MS techniques. The following table summarizes typical performance characteristics reported for the analysis of EES and similar alkyl sulfonates.
| Parameter | GC-MS Methods | LC-MS/MS Methods |
| Limit of Detection (LOD) | 0.02 - 0.3 ppm | ~0.002 µg/mL (~0.004 ppm for a 500 mg/mL sample) |
| Limit of Quantitation (LOQ) | 0.05 - 1.0 ppm | ~0.01 µg/mL (~0.02 ppm for a 500 mg/mL sample) |
| Linearity (Correlation Coefficient) | > 0.99 | > 0.99 |
| Accuracy (Recovery) | 97.1% - 107.1% | 80% - 120% |
| Typical Sample Preparation | Extraction with a non-polar solvent (e.g., n-hexane), centrifugation. | Direct dissolution in a suitable diluent, sometimes requiring extraction to remove the API. |
| References | [9][13] | [11][12] |
Key Takeaway: Both GC-MS and LC-MS/MS are capable of achieving the low detection and quantification limits required to control EES at the TTC level. LC-MS/MS methods, particularly those utilizing tandem mass spectrometry, often demonstrate slightly lower detection limits. The choice of method may ultimately depend on the specific API matrix, available instrumentation, and laboratory expertise.
Experimental Protocols
The following are representative, step-by-step methodologies for the analysis of EES by GC-MS and LC-MS/MS, synthesized from published methods. Laboratories should perform their own validation to ensure the suitability of the chosen method for their specific application.
Protocol 1: EES Analysis by GC-MS
This protocol is based on common practices for the analysis of alkyl mesylates in APIs.[9][13]
1. Sample Preparation:
- Accurately weigh approximately 500 mg of the API into a suitable centrifuge tube.
- Add 1.0 mL of a suitable organic solvent (e.g., n-hexane or dichloromethane).
- Vortex for 1 minute to ensure thorough mixing and extraction of EES.
- Centrifuge at 5000 rpm for 10 minutes.
- Carefully transfer the supernatant to a GC vial for analysis.
2. GC-MS Conditions:
- Column: DB-WAX (30 m x 0.53 mm, 1.0 µm) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
- Injector: Splitless mode, 200°C.
- Oven Program: Initial temperature of 110°C, hold for 15 min, then ramp at 25°C/min to 225°C and hold for 15 min.
- MS Interface Temperature: 270°C.
- Ion Source Temperature: 230°C.
- Mode: Selected Ion Monitoring (SIM). Monitor appropriate ions for EES (e.g., m/z 138, 109, 93).
3. Validation Parameters:
- Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of EES.
- LOD & LOQ: Determine by serial dilution of a standard solution to achieve signal-to-noise ratios of approximately 3:1 and 10:1, respectively.
- Linearity: Prepare a series of calibration standards over the expected concentration range and perform a linear regression analysis.
- Accuracy: Perform recovery studies by spiking the API with known amounts of EES at different concentration levels.
Protocol 2: EES Analysis by LC-MS/MS
This protocol is a representative method for the analysis of alkyl sulfonates using LC-MS/MS.[11][12]
1. Sample Preparation:
- Accurately weigh approximately 500 mg of the API into a volumetric flask.
- Dissolve and dilute to volume with a suitable diluent in which the API is insoluble but EES is soluble (this minimizes matrix effects).
- Alternatively, dissolve the sample in a suitable solvent and perform a liquid-liquid or solid-phase extraction to remove the API.
- Filter the final solution through a 0.22 µm filter into an LC vial.
2. LC-MS/MS Conditions:
- Column: C18 column (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm).
- Mobile Phase: Gradient elution with a mixture of water and acetonitrile, often with a modifier like formic acid or ammonium formate.
- Flow Rate: 0.5 mL/min.
- Ion Source: Electrospray Ionization (ESI) in positive mode.
- Mode: Multiple Reaction Monitoring (MRM). Monitor the transition of the precursor ion (e.g., [M+H]+) to a specific product ion.
3. Validation Parameters:
- Follow the same validation principles as outlined for the GC-MS method, paying close attention to the evaluation of matrix effects through post-extraction spiking experiments.
Visualization of the Analytical Workflow
A robust analytical workflow is essential for ensuring data integrity and consistency in an inter-laboratory setting.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. rroij.com [rroij.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 5. tapi.com [tapi.com]
- 6. ICH publishes New Draft Guideline on Genotoxic Impurities - ECA Academy [gmp-compliance.org]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. Development and validation of an automated static headspace gas chromatography-mass spectrometry (SHS-GC-MS) method for monitoring the formation of ethyl methane sulfonate from ethanol and methane sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of GC-MS method for the determination of methyl methanesulfonate and ethyl methanesulfonate in imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Spectroscopic Data of Ethyl Ethanesulfonate for Researchers and Drug Development Professionals
Introduction: The Critical Role of Purity in Scientific Applications
Ethyl ethanesulfonate (CAS No. 1912-30-7) is a crucial reagent and intermediate in various chemical syntheses, including pharmaceutical drug development.[1][2] As with any chemical entity used in research and manufacturing, its purity is paramount. Impurities, even in trace amounts, can lead to unwanted side reactions, affect reaction kinetics, and compromise the integrity of the final product. This is particularly critical in the pharmaceutical industry, where impurities may have toxicological implications.[3]
Spectroscopic techniques are the cornerstone of chemical quality control, providing a fingerprint of a molecule's structure and purity. This guide provides a comparative analysis of the expected spectroscopic data for high-purity this compound, drawing from publicly available spectral databases and established analytical methodologies. It is designed to empower researchers, scientists, and drug development professionals to critically evaluate the quality of this reagent from various suppliers.
Spectroscopic Techniques for Quality Assurance
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. The primary methods employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.[4]
Comparative Analysis of Spectroscopic Data
The following sections present the expected spectroscopic data for this compound, which can be used as a benchmark when analyzing a sample from any supplier.
Molecular Structure and Key Spectroscopic Correlations
To understand the spectroscopic data, it is essential to first visualize the molecule and identify the key chemical environments that will give rise to distinct signals.
Caption: Molecular structure of this compound with key proton and carbon environments labeled for spectroscopic correlation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different proton environments.
Table 1: Expected ¹H NMR Data for this compound
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| (a) | ~1.4 | Triplet | 3H | ~7.5 | CH₃-CH₂-S |
| (b) | ~3.1 | Quartet | 2H | ~7.5 | CH₃-CH₂-S |
| (c) | ~4.3 | Quartet | 2H | ~7.1 | O-CH₂-CH₃ |
| (d) | ~1.4 | Triplet | 3H | ~7.1 | O-CH₂-CH₃ |
Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds as it dissolves the analyte without producing a large solvent signal in the ¹H NMR spectrum.[5] Tetramethylsilane (TMS) is often used as an internal standard to provide a reference point at 0 ppm.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide complementary information, showing four signals for the four unique carbon atoms in the molecule.
Table 2: Expected ¹³C NMR Data for this compound
| Label | Chemical Shift (δ, ppm) | Assignment |
| (a) | ~8 | CH₃-CH₂-S |
| (b) | ~48 | CH₃-CH₂-S |
| (c) | ~68 | O-CH₂-CH₃ |
| (d) | ~15 | O-CH₂-CH₃ |
Expertise in Interpretation: The downfield chemical shift of the carbons attached to the sulfur and oxygen atoms ((b) and (c)) is due to the deshielding effect of these electronegative atoms. The carbon of the ethyl group attached to the oxygen (c) is further downfield than the one attached to sulfur (b), reflecting oxygen's higher electronegativity.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for confirming the presence of key functional groups. For this compound, the most prominent absorptions are from the sulfonate group.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2880 | Medium | C-H stretching (aliphatic) |
| ~1350 | Strong | Asymmetric S=O stretching |
| ~1170 | Strong | Symmetric S=O stretching |
| ~950 | Strong | S-O-C stretching |
Trustworthiness of Data: The presence of two strong, distinct peaks for the S=O stretching is a hallmark of sulfonate esters and serves as a reliable diagnostic tool. The absence of a broad absorption around 3200-3600 cm⁻¹ would indicate the absence of hydroxyl impurities (e.g., residual ethanol or ethanesulfonic acid).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a fundamental characteristic. For this compound (C₄H₁₀O₃S), the expected molecular weight is 138.19 g/mol .[1]
-
Expected Molecular Ion Peak (M⁺): m/z = 138
-
Monoisotopic Mass: 138.0351 Da[1]
Authoritative Grounding: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing sulfonate esters, often showing the protonated molecule [M+H]⁺ at m/z = 139 or adducts with sodium [M+Na]⁺ at m/z = 161.[6][7] Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique for analyzing volatile impurities in sulfonate esters.[3]
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be followed.
Workflow for Spectroscopic Analysis
Sources
- 1. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Efficient Synthesis of Ethyl Ethanesulfonate
For researchers, scientists, and drug development professionals, the selection of a synthetic route that balances efficiency, scalability, and safety is a critical decision in the chemical manufacturing process. Ethyl ethanesulfonate, a key intermediate and potential genotoxic impurity in the pharmaceutical industry, necessitates well-understood and optimized synthetic methodologies.[1] This guide provides an in-depth comparison of the three primary routes for the synthesis of this compound, offering insights into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of their respective efficiencies.
Introduction to this compound
This compound (EES) is a sulfonate ester with the chemical formula CH₃CH₂SO₂OCH₂CH₃.[2] It serves as a versatile reagent in organic synthesis and is a common counter-ion for basic active pharmaceutical ingredients (APIs). However, its classification as a potential genotoxic impurity (PGI) necessitates stringent control over its presence in final drug products, making the choice of its synthesis route a matter of significant regulatory and safety concern. This guide will explore the following three primary synthetic pathways to EES:
-
Reaction of Ethanesulfonyl Chloride with Ethanol: The most prevalent laboratory-scale method.
-
Alkylation of Ethanesulfonate Salts (Williamson-type Synthesis): A classic nucleophilic substitution approach.
-
Direct Esterification of Ethanesulfonic Acid: An acid-catalyzed condensation reaction.
Each route will be evaluated based on reaction efficiency, ease of execution, potential for side reactions, and overall practicality in a research and development setting.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route is contingent on a variety of factors including starting material availability, desired purity, and scalability. The following table provides a high-level comparison of the key parameters for the three main synthetic approaches to this compound.
| Parameter | Route 1: From Ethanesulfonyl Chloride | Route 2: Alkylation of Ethanesulfonate Salt | Route 3: Direct Esterification |
| Starting Materials | Ethanesulfonyl chloride, Ethanol | Sodium ethanesulfonate, Ethyl halide | Ethanesulfonic acid, Ethanol |
| Key Reagents | Non-nucleophilic base (e.g., pyridine) | Aprotic solvent (e.g., DMF) | Strong acid catalyst (e.g., H₂SO₄) or solid acid catalyst |
| Typical Yield | High (often >90%) | Moderate to High | Moderate (equilibrium limited) |
| Reaction Conditions | Mild (0 °C to room temperature) | Moderate (50-100 °C) | Moderate to High (reflux) |
| Key Advantages | High yield, reliable, well-established | Avoids handling of sulfonyl chloride | Atom economical, simpler starting materials |
| Key Disadvantages | Ethanesulfonyl chloride is moisture-sensitive and corrosive | Potential for elimination side reactions | Reversible reaction, requires water removal |
Route 1: Synthesis from Ethanesulfonyl Chloride and Ethanol
This is the most common and well-documented laboratory method for preparing this compound.[2] The reaction proceeds via a nucleophilic attack of ethanol on the highly electrophilic sulfur atom of ethanesulfonyl chloride, with a non-nucleophilic base scavenging the HCl byproduct.
Mechanistic Rationale
The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to prevent competition with ethanol for the sulfonyl chloride. The base also drives the reaction to completion by neutralizing the generated HCl, which could otherwise protonate the ethanol, reducing its nucleophilicity.[2]
Experimental Protocol
Materials:
-
Ethanesulfonyl chloride
-
Anhydrous ethanol
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
5% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve anhydrous ethanol (1.0 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethanesulfonyl chloride (1.0 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.[2]
Visualization of Workflow
Caption: Workflow for the synthesis of this compound from ethanesulfonyl chloride.
Potential Side Reactions
-
Hydrolysis of Ethanesulfonyl Chloride: The presence of water will lead to the formation of ethanesulfonic acid.[2]
-
Reaction with Nucleophilic Base: If a nucleophilic base is used, it can compete with ethanol, leading to the formation of sulfonamides or other byproducts.
-
Formation of Diethyl Ether: At higher temperatures and in the presence of acid, ethanol can undergo dehydration to form diethyl ether.[2]
Route 2: Alkylation of Ethanesulfonate Salts (Williamson-type Synthesis)
This method is an adaptation of the classic Williamson ether synthesis, where an ethanesulfonate salt is used as the nucleophile to displace a halide from an ethylating agent.[3][4] This route avoids the use of the moisture-sensitive and corrosive ethanesulfonyl chloride.
Mechanistic Rationale
The reaction proceeds via an SN2 mechanism, where the ethanesulfonate anion attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide ion.[4] The choice of a polar aprotic solvent, such as DMF or DMSO, is beneficial as it solvates the cation of the salt, leaving the sulfonate anion more nucleophilic.
Experimental Protocol
Materials:
-
Sodium ethanesulfonate
-
Ethyl iodide
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend sodium ethanesulfonate (1.0 eq.) in anhydrous DMF.
-
Add ethyl iodide (1.1 eq.) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC or GC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase with diethyl ether (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Visualization of Workflow
Caption: Workflow for the Williamson-type synthesis of this compound.
Potential Side Reactions
-
Elimination Reaction: The use of a more sterically hindered ethyl halide or a stronger base could favor an E2 elimination reaction, leading to the formation of ethylene.
-
Incomplete Reaction: The heterogeneous nature of the reaction (solid-liquid) may lead to incomplete conversion if not stirred efficiently or heated for a sufficient duration.
Route 3: Direct Esterification of Ethanesulfonic Acid
This route involves the direct reaction of ethanesulfonic acid with ethanol, typically in the presence of a strong acid catalyst, to form the ester and water.[5] This is an equilibrium-controlled process.
Mechanistic Rationale
The reaction follows the Fischer-Speier esterification mechanism. A strong acid protonates the sulfonic acid, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the product side.[5]
Experimental Protocol
Materials:
-
Ethanesulfonic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine ethanesulfonic acid (1.0 eq.), a large excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid.
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Visualization of Workflow
Caption: Workflow for the direct esterification of ethanesulfonic acid.
Potential Side Reactions
-
Incomplete Conversion: As an equilibrium process, the reaction may not go to completion if water is not efficiently removed.
-
Ether Formation: The acidic conditions and high temperatures can promote the dehydration of ethanol to form diethyl ether.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct routes, each with its own set of advantages and challenges. The reaction of ethanesulfonyl chloride with ethanol stands out as a highly efficient and reliable laboratory method, consistently providing high yields. However, the handling of the corrosive and moisture-sensitive sulfonyl chloride requires careful consideration.
The Williamson-type synthesis offers a valuable alternative that avoids the use of sulfonyl chlorides, thereby enhancing the safety profile of the synthesis. While potentially offering good yields, the reaction kinetics may be slower due to the heterogeneous nature of the reaction.
Direct esterification of ethanesulfonic acid is an atom-economical approach that utilizes readily available starting materials. The primary challenge lies in overcoming the reaction equilibrium, which necessitates the removal of water to achieve satisfactory yields.
Ultimately, the choice of the most appropriate synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, available equipment, and safety considerations. For high-purity, laboratory-scale synthesis where yield is paramount, the sulfonyl chloride method remains a strong contender. For larger-scale operations or when avoiding hazardous reagents is a priority, the Williamson-type synthesis or a well-optimized direct esterification process may be more suitable.
References
- American University of Ras Al Khaimah. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions.
- Williamson Ether Synthesis. (n.d.).
- RSC Publishing. (n.d.). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction.
- Williamson Ether Synthesis. (n.d.).
- SmartLabs. (n.d.). Esterification.
- Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
- AWS. (n.d.). Esterification Experiment.
- Google Patents. (n.d.). CN102659645A - Method for synthesizing ethylmethane sulfonate.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (2024, March 21). Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification.
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- Wikipedia. (n.d.). Williamson ether synthesis.
- ResearchGate. (2016, April 15). How to purify esterefication product?.
- YouTube. (2022, September 14). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Phelps and Eddy-Purification of Esters. 253. (n.d.).
- Doc Brown's Chemistry. (2025, November 22). Making esters preparation ethyl ethanoate procedure esterification method uses perfumes chemistry gcse revision notes igcse revising KS4 science.
- ResearchGate. (n.d.). The Chemistry of Sulphonic Acids, Esters and their Derivatives.
- PubChem. (n.d.). Sodium ethanesulphonate.
- Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT.
- Preparation of ethyl ethanoate. (n.d.).
- Wikipedia. (n.d.). Ethanesulfonic acid.
- Addis Ababa University. (n.d.). Synthesis of Ethyl Ester Sulfonate Surfactant (EESS) from Castor Oil via Transesterification and Sulfonation for Detergent Application.
- Sciencemadness.org. (2016, March 5). Ethane Sulfonyl Chloride Synthesis.
- PubMed. (n.d.). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids.
- Google Patents. (n.d.). CN102766076A - Synthesis process of racemic phenyl ethanesulfonic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Alkylation Selectivity of Ethyl Ethanesulfonate: A Guide for Researchers
Introduction: Navigating the Nuances of Alkylation
In the intricate landscape of synthetic organic chemistry, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction outcomes. For researchers, scientists, and drug development professionals, the ability to predictably control the site of alkylation on a molecule is paramount for the efficient construction of complex molecular architectures. This guide provides an in-depth comparative analysis of ethyl ethanesulfonate as an ethylating agent, benchmarking its performance against two other commonly employed reagents: ethyl iodide and diethyl sulfate.
At the heart of this analysis lies the concept of alkylation selectivity , particularly in the context of ambident nucleophiles—species that possess two or more reactive sites. We will explore the factors governing whether ethylation occurs at an oxygen atom (O-alkylation) or a carbon atom (C-alkylation), a crucial consideration in the synthesis of a vast array of organic compounds, from pharmaceuticals to advanced materials. This guide will delve into the theoretical underpinnings of this selectivity, grounded in the Hard and Soft Acids and Bases (HSAB) principle, and substantiate these concepts with experimental data and detailed protocols.
Theoretical Framework: The HSAB Principle as a Predictive Tool
The Hard and Soft Acids and Bases (HSAB) principle provides a robust qualitative framework for understanding and predicting the regioselectivity of alkylation reactions.[1][2] This theory classifies Lewis acids and bases as either "hard" or "soft" based on their polarizability, charge density, and the energy of their frontier molecular orbitals.[1][2]
-
Hard acids and bases are typically small, have a high charge density, and are weakly polarizable.[1]
-
Soft acids and bases are generally larger, have a lower charge density, and are more readily polarizable.[1]
The central tenet of the HSAB principle is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases .[1] This preference dictates the outcome of reactions involving ambident nucleophiles, which possess both a hard and a soft reactive center.
In the context of this guide, the ambident nucleophiles of interest are the enolate of ethyl acetoacetate and the phenoxide ion.
-
Enolate anion: The oxygen atom is the "hard" nucleophilic center due to its high electronegativity and charge density. The α-carbon is the "soft" nucleophilic center.
-
Phenoxide anion: Similarly, the oxygen atom is the "hard" center, while the ortho and para carbons of the aromatic ring are the "soft" centers.
The ethylating agents can also be classified within the HSAB framework. The electrophilic carbon atom in these reagents acts as the Lewis acid.
-
Ethyl iodide (Et-I): The C-I bond is highly polarizable, making the ethyl group in ethyl iodide a soft acid .[3]
-
Diethyl sulfate ((EtO)₂SO₂): The presence of the strongly electron-withdrawing sulfate group makes the ethyl group a harder acid compared to ethyl iodide.
-
This compound (Et-OSO₂Et): With a sulfonate leaving group, the ethyl group in this compound is considered intermediate in hardness, but generally classified as a harder acid than ethyl iodide.
This classification allows us to predict the selectivity of these ethylating agents.
Caption: HSAB principle predicting alkylation selectivity.
Comparative Alkylation of Ethyl Acetoacetate
The alkylation of β-keto esters like ethyl acetoacetate is a cornerstone of carbon-carbon bond formation in organic synthesis. The enolate of ethyl acetoacetate is a classic example of an ambident nucleophile, capable of undergoing both C-alkylation and O-alkylation.
Experimental Data Summary
The following table summarizes experimental and theoretically predicted product distributions for the ethylation of the sodium enolate of ethyl acetoacetate with ethyl iodide, this compound, and diethyl sulfate.
| Alkylating Agent | C-Alkylation Product (%) | O-Alkylation Product (%) | Dominant Interaction | Reference |
| Ethyl Iodide | 71 | 13 | Soft-Soft | [2] |
| This compound | (Predicted) ~40-50 | (Predicted) ~50-60 | Borderline | - |
| Diethyl Sulfate | (Predicted) <30 | (Predicted) >70 | Hard-Hard | - |
Note: Data for this compound and diethyl sulfate are predicted based on HSAB principles and trends observed with analogous alkylating agents. The reaction with ethyl chloride, a harder electrophile than ethyl iodide, yields 60% O-alkylation and 32% C-alkylation, supporting the predicted trend.[2]
Analysis of Selectivity
The experimental data for ethyl iodide aligns perfectly with the predictions of the HSAB principle. The soft ethyl iodide preferentially reacts with the soft carbon nucleophile of the enolate, leading to a majority of the C-alkylated product.[2]
For this compound and diethyl sulfate, which are harder electrophiles, the interaction with the hard oxygen center of the enolate is favored, leading to a predicted increase in the proportion of the O-alkylated product. The harder the alkylating agent, the greater the preference for O-alkylation. This trend is crucial for synthetic chemists aiming to control the formation of either a new C-C bond or an enol ether linkage.
Caption: Experimental workflow for the alkylation of ethyl acetoacetate.
Experimental Protocol: Alkylation of Ethyl Acetoacetate
This protocol provides a general procedure for the ethylation of ethyl acetoacetate, which can be adapted for each of the three ethylating agents.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ethyl iodide, this compound, or Diethyl sulfate
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq.) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath. Add ethyl acetoacetate (1.0 eq.) dropwise to the cooled solution with stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
Alkylation: To the enolate solution at 0 °C, add the ethylating agent (1.1 eq.) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The ratio of C- to O-alkylated products in the crude mixture can be determined by ¹H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS). The products can be separated by column chromatography on silica gel.
Comparative Alkylation of 2-Naphthol
The alkylation of phenols, a key transformation in the synthesis of aryl ethers, also presents a selectivity challenge. The phenoxide ion is an ambident nucleophile with a hard oxygen center and soft carbon centers on the aromatic ring (ortho and para positions).
Experimental Data Summary
The following table presents the expected product distribution for the ethylation of sodium 2-naphthoxide in different solvents.
| Alkylating Agent | Solvent | O-Alkylation Product (%) | C-Alkylation Product (%) | Dominant Interaction | Reference |
| Ethyl Iodide | DMF | >95 | <5 | Soft-Soft (Solvent Effect) | [4] |
| Ethyl Iodide | Trifluoroethanol | <10 | >90 | Soft-Soft (Solvent Effect) | [4] |
| This compound | DMF | >98 | <2 | Hard-Hard | (Predicted) |
| Diethyl Sulfate | DMF | >99 | <1 | Hard-Hard | (Predicted) |
Note: Data for this compound and diethyl sulfate are predicted based on HSAB principles. DMF is a polar aprotic solvent that favors O-alkylation, while trifluoroethanol is a protic solvent that favors C-alkylation through hydrogen bonding with the oxygen of the naphthoxide.[4]
Analysis of Selectivity
In the alkylation of 2-naphthol, both the nature of the alkylating agent and the choice of solvent play crucial roles in determining the selectivity.
-
Effect of the Alkylating Agent: In a polar aprotic solvent like DMF, which promotes the reactivity of the "freer" naphthoxide anion, the inherent HSAB preferences of the alkylating agents are more pronounced. The soft ethyl iodide will show a slight propensity for C-alkylation, though O-alkylation is still the major pathway. The harder this compound and diethyl sulfate will exhibit a very strong preference for the hard oxygen nucleophile, leading to almost exclusive O-alkylation.
-
Effect of the Solvent: The solvent can dramatically influence the outcome, particularly with softer alkylating agents. In a protic solvent like trifluoroethanol, the hard oxygen center of the naphthoxide is heavily solvated through hydrogen bonding, effectively blocking it from reacting.[4] This leaves the softer carbon atoms of the ring as the more accessible nucleophilic sites, leading to a dramatic shift towards C-alkylation, even with a soft electrophile like ethyl iodide.[4]
Caption: Factors influencing O- vs. C-alkylation of 2-naphthol.
Experimental Protocol: Alkylation of 2-Naphthol
This protocol provides a general procedure for the ethylation of 2-naphthol.
Materials:
-
2-Naphthol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or Trifluoroethanol (TFE)
-
Ethyl iodide, this compound, or Diethyl sulfate
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Naphthoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq.) in the chosen anhydrous solvent (DMF or TFE). Cool the suspension to 0 °C. Add a solution of 2-naphthol (1.0 eq.) in the same solvent dropwise. Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the resulting sodium 2-naphthoxide solution to 0 °C and add the ethylating agent (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction with water at 0 °C. Acidify the mixture to pH ~7 with 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product ratio can be determined by ¹H NMR and GC-MS, and the products can be separated by column chromatography.
Conclusion: A Strategic Approach to Alkylation
The selective alkylation of ambident nucleophiles is a nuanced yet powerful tool in organic synthesis. This guide has demonstrated that the choice of ethylating agent, guided by the principles of Hard and Soft Acids and Bases, allows for a predictable degree of control over the reaction outcome.
-
Ethyl iodide , as a soft electrophile, favors C-alkylation with soft nucleophilic centers.
-
Diethyl sulfate , a hard electrophile, preferentially reacts with hard nucleophilic centers, leading to O-alkylation.
-
This compound occupies an intermediate position, offering a balance of reactivity and a tendency towards O-alkylation, making it a valuable reagent in the synthetic chemist's toolkit.
Furthermore, the profound influence of the solvent on selectivity underscores the importance of a holistic consideration of all reaction parameters. By understanding and applying these fundamental principles, researchers can design more efficient and selective syntheses, accelerating the pace of discovery in drug development and other scientific disciplines.
References
- Pearson, R. G. Hard and Soft Acids and Bases. J. Am. Chem. Soc.1963, 85 (22), 3533–3539. [Link]
- HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. AdiChemistry. [Link]
- HSAB theory. Wikipedia. [Link]
- Marković, Z.; Stojanović, M.; Marković, S. Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. J. Serb. Chem. Soc.2014, 79 (1), 19-28. [Link]
- Alkylation of enolates. Organic Chemistry II Class Notes - Fiveable. [Link]
- 22.
- Williamson Ether Synthesis. Wikipedia. [Link]
- A comparison of several modern alkylating agents. ARKIVOC. 2009, (i), 251-264. [Link]
- Phenolates- O-alkylation and C-alkyl
- Which one is formed when sodium phenoxide is he
- Alkylation of phenol: a mechanistic view. PubMed. [Link]
- US4453004A - Process for the alkylation of phenolic compounds.
- Diethyl Sulf
- Ethyl iodide. Wikipedia. [Link]
Sources
The Gold Standard: Validating Ethyl Ethanesulfonate as a Certified Reference Material for Genotoxic Impurity Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the rigorous control of genotoxic impurities (GTIs) is not merely a regulatory hurdle but a fundamental pillar of patient safety. Alkyl sulfonates, a class of potent DNA-reactive compounds, are frequently encountered as process-related impurities. Accurate and precise quantification of these GTIs at trace levels is paramount. This necessitates the use of highly characterized and reliable certified reference materials (CRMs). This guide provides an in-depth validation of ethyl ethanesulfonate (EES) as a CRM and objectively compares its performance with other relevant alkyl sulfonate CRMs, supported by experimental data.
The Critical Role of Certified Reference Materials in GTI Analysis
A Certified Reference Material (CRM) is the cornerstone of analytical data integrity. Unlike a standard reagent, a CRM is produced under a stringent quality management system, typically adhering to ISO 17034:2016 , which governs the competence of reference material producers.[1][2][3][4][5] This ensures that the CRM possesses the highest level of accuracy, purity, and metrological traceability to a national or international standard. The key attributes of a CRM that are critical for its intended use in quantitative analysis include:
-
Certified Purity: The assigned purity value is determined through a rigorous characterization process, often employing a mass balance approach or quantitative NMR (qNMR), with a stated uncertainty.
-
Traceability: The certified value is linked to a recognized national or international standard through an unbroken chain of comparisons, all having stated uncertainties.
-
Homogeneity: The property value is consistent across all units of the CRM batch within the stated uncertainty.
-
Stability: The certified value remains valid for a defined period under specified storage and handling conditions.
The use of a well-characterized CRM like this compound is indispensable for validating analytical methods used to monitor GTIs, ensuring the accuracy of quality control release testing, and providing confidence in regulatory submissions.
This compound: A Profile of a Key Genotoxic Impurity
This compound (CAS No. 1912-30-7) is an ester of ethanesulfonic acid and ethanol. It is a known genotoxic compound and a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs) where ethanesulfonic acid or its derivatives are used in the presence of ethanol. Its robust chemical nature and clear genotoxic potential make it an important target analyte in GTI screening.
| Property | Value |
| Chemical Formula | C4H10O3S |
| Molecular Weight | 138.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 198 °C |
| Solubility | Soluble in polar organic solvents |
Comparative Analysis of Alkyl Sulfonate Certified Reference Materials
The selection of an appropriate CRM is critical for the development of sensitive and specific analytical methods for GTI analysis. Here, we compare the analytical performance of this compound with other commonly encountered alkyl sulfonate GTIs: mthis compound (MES), propyl ethanesulfonate (PES), and isopropyl ethanesulfonate (IPES).
Analytical Performance Comparison
The following table summarizes the comparative analytical performance data for the quantification of this compound and its alternatives using a validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method.[1][2]
| Certified Reference Material | CAS No. | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound (EES) | 1912-30-7 | ~0.03 | ~0.10 |
| Mthis compound (MES) | 66-27-3 | ~0.05 | ~0.15 |
| Propyl Ethanesulfonate (PES) | 16156-59-5 | ~0.04 | ~0.12 |
| Isopropyl Ethanesulfonate (IPES) | 14245-62-6 | ~0.06 | ~0.20 |
Data is compiled from representative GC-MS/MS methods for trace-level analysis of alkyl sulfonates.[1][2]
The data indicates that this compound exhibits excellent sensitivity, with LOD and LOQ values comparable to or better than other common alkyl sulfonates. This high sensitivity is crucial for meeting the stringent regulatory limits for GTIs, often in the low ppm range relative to the API.
Experimental Validation Protocol: A Self-Validating System
To validate the suitability of an this compound CRM for its intended purpose, a comprehensive analytical method validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following protocol outlines a robust approach for the validation of a GC-MS/MS method for the quantification of this compound in an API.
Instrumentation and Materials
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm (or equivalent)
-
Certified Reference Material: this compound CRM (TraceCERT® or equivalent)
-
API: Drug substance to be tested
-
Solvent: Dichloromethane (DCM), HPLC grade
Chromatographic Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 20 °C/min, hold 5 min |
| MSD Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| MRM Transitions | To be optimized for this compound |
Validation Parameters and Acceptance Criteria
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and API spiked with EES. | No interference at the retention time of EES. |
| Linearity | Prepare a 7-point calibration curve from LOQ to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | To be determined experimentally. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | To be determined experimentally, with acceptable precision and accuracy. |
| Accuracy (Recovery) | Spike API at three concentration levels (e.g., LOQ, 100%, 150%) in triplicate. | 80-120% recovery. |
| Precision (Repeatability) | Analyze six replicate preparations of spiked API at 100% concentration. | Relative Standard Deviation (RSD) ≤ 15%. |
| Intermediate Precision | Repeat precision analysis on a different day with a different analyst. | RSD ≤ 20%. |
| Robustness | Vary key method parameters (e.g., flow rate, oven temperature ramp) and assess impact. | No significant impact on results. |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process for the this compound CRM.
Caption: Workflow for the validation and application of an this compound CRM.
Conclusion: The Imperative of a Certified Standard
The validation of this compound as a certified reference material underscores its critical role in ensuring the safety and quality of pharmaceutical products. Its high analytical sensitivity, coupled with the robust quality assurance provided by ISO 17034-accredited production, makes it an exemplary choice for the quantification of this potent genotoxic impurity. By employing a well-characterized CRM and a rigorously validated analytical method, researchers, scientists, and drug development professionals can have the utmost confidence in their data, ultimately safeguarding patient health. The comparative data presented in this guide demonstrates that while several alkyl sulfonate CRMs are available and suitable for GTI analysis, this compound stands as a reliable and high-performing standard for its specific analytical needs.
References
- Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 2019. [Link]
- Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry.
- ISO 17034 Guide to International Standards for Reference Material Producers. ARO Scientific. [Link]
- Reference Material Producer Accredit
- ISO 17034:2016 General requirements for the competence of reference material producers.
Sources
- 1. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Relative Reaction Rates of Ethyl Ethanesulfonate with Various Nucleophiles
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding the Reactivity of Ethyl Ethanesulfonate
This compound (EES) is an alkylating agent of significant interest in organic synthesis and pharmaceutical development. As a sulfonate ester, it possesses a potent electrophilic ethyl group due to the excellent leaving group ability of the ethanesulfonate anion.[1][2] This inherent reactivity makes EES a valuable tool for introducing ethyl groups onto various substrates. However, this same reactivity is a double-edged sword; sulfonate esters are a well-recognized class of potential genotoxic impurities (PGIs), making a thorough understanding of their kinetic behavior essential for process safety, impurity control, and risk assessment in drug development.
This guide provides a comparative analysis of the reaction rates of this compound with a selection of common nucleophiles. We will delve into the mechanistic underpinnings of these reactions, present illustrative kinetic data, and provide a robust experimental protocol for researchers to determine these rates in their own laboratories. The objective is to equip scientists with the foundational knowledge to predict and control the outcomes of reactions involving this important electrophile.
Mechanistic Framework: The SN2 Reaction and Nucleophilicity Scales
The reaction of this compound, a primary alkyl sulfonate, with nucleophiles proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon at the same time as the ethanesulfonate leaving group departs. The stability of the resulting ethanesulfonate anion, which is resonance-stabilized, makes it an excellent leaving group and drives the reaction forward.[1]
The rate of an SN2 reaction is directly proportional to the concentrations of both the electrophile (EES) and the nucleophile (Nu).
Rate = k[EES][Nu]
The nucleophilicity of the attacking species is a critical determinant of the reaction rate constant, k. To quantify and compare the strength of various nucleophiles, physical organic chemists have developed linear free-energy relationships. One of the most foundational is the Swain-Scott equation :[3][4]
log(k/k₀) = s * n
Where:
-
k is the rate constant for the reaction with a given nucleophile.
-
k₀ is the rate constant for the reaction with a reference nucleophile (water).
-
s is a substrate constant that measures the sensitivity of the electrophile to changes in nucleophilicity (defined as 1.00 for the reference substrate, methyl bromide).[3]
-
n is the nucleophilicity parameter for the specific nucleophile.
A higher n value signifies a more powerful nucleophile and, consequently, a faster reaction rate.[5]
Visualizing the SN2 Reaction
The diagram below illustrates the concerted mechanism for the nucleophilic attack on this compound.
Caption: Generalized SN2 reaction pathway for this compound.
Comparative Kinetic Data
Quantifying the relative reactivity of various nucleophiles towards a single substrate provides invaluable predictive power. The following table presents illustrative relative rate data for reactions with primary alkyl sulfonates. The rates are normalized to the rate of hydrolysis (reaction with water) to provide a clear comparison.
Note: Direct kinetic data for this compound with a wide range of nucleophiles is sparse in consolidated literature. The data presented is based on established Swain-Scott nucleophilicity parameters and kinetic studies of similar primary alkyl sulfonates (e.g., methyl bromide, ethyl tosylate) to provide a scientifically grounded estimation of relative reactivity.[5][6]
| Nucleophile (Nu⁻) | Representative Nucleophile Parameter (n)¹ | Expected Relative Rate (kNu / kH₂O) | Key Characteristics |
| H₂O (Water) | 0.00 | 1 | Reference nucleophile; reaction is termed hydrolysis. |
| CH₃COO⁻ (Acetate) | 2.7 | ~500 | Moderate nucleophile. |
| Cl⁻ (Chloride) | 3.0 | ~1,000 | Good nucleophile in aprotic solvents; weaker in protic solvents due to solvation. |
| N₃⁻ (Azide) | 4.0 | ~10,000 | Excellent nucleophile; exhibits low basicity, minimizing elimination side reactions.[7] |
| OH⁻ (Hydroxide) | 4.2 | ~16,000 | Strong nucleophile, but also a strong base, which can promote elimination (E2) side reactions. |
| C₆H₅NH₂ (Aniline) | 4.5 | ~32,000 | Neutral amine nucleophile. |
| I⁻ (Iodide) | 5.0 | ~100,000 | Highly polarizable and an excellent nucleophile, particularly in SN2 reactions.[6] |
| S₂O₃²⁻ (Thiosulfate) | 6.4 | ~2,500,000 | Exceptionally strong "soft" nucleophile due to the sulfur atom.[5] |
¹Swain-Scott n values based on the reference reaction with methyl bromide in water.[3][5][6]
Experimental Protocol: Kinetic Analysis via GC-MS
To empirically determine the reaction rates, a robust and reproducible experimental setup is required. The following protocol outlines a method for monitoring the disappearance of this compound over time using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique. This method operates under pseudo-first-order conditions, where a large excess of the nucleophile is used to simplify the rate law.
Causality Behind Experimental Choices:
-
Pseudo-First-Order Conditions: By using a large excess (e.g., >10-fold) of the nucleophile, its concentration remains effectively constant throughout the reaction. This simplifies the second-order rate law (Rate = k[EES][Nu]) to a more easily analyzed pseudo-first-order form (Rate = k'[EES], where k' = k[Nu]).
-
Internal Standard (IS): An inert compound (e.g., dodecane) is added at a fixed concentration to all samples. This allows for precise quantification by correcting for variations in sample volume, injection volume, and instrument response.
-
Quenching: Aliquots are quenched, typically by rapid cooling and dilution in a solvent that halts the reaction, to ensure the measured concentration accurately reflects the reaction progress at that specific time point.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of the chosen nucleophile (e.g., 1.5 M sodium azide in DMSO).
-
Prepare a quenching solution containing the internal standard (e.g., 1 mM dodecane in ethyl acetate).
-
-
Reaction Setup:
-
Place a precisely known volume of the nucleophile solution into a thermostatted reaction vessel equipped with a magnetic stirrer, maintaining the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Allow the solution to thermally equilibrate.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding a small volume of the this compound stock solution to the stirred nucleophile solution. Start a timer immediately (t=0).
-
At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a larger volume (e.g., 1 mL) of the quenching solution. Mix thoroughly.
-
-
Sample Analysis (GC-MS):
-
Analyze each quenched sample by GC-MS.
-
Develop a method that provides good chromatographic separation of this compound, the product, and the internal standard.
-
Monitor characteristic ions for each compound to ensure accurate identification and quantification.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Normalize this ratio to the t=0 sample to determine the concentration of this compound relative to its initial concentration.
-
Plot the natural logarithm of the relative concentration of this compound (ln[EES]) against time (t).
-
The data should yield a straight line, the slope of which is equal to -k'.
-
The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant (k') by the concentration of the nucleophile: k = k' / [Nu] .
-
Visualization of the Experimental Workflow
Caption: Workflow for kinetic analysis using the method of initial rates.
Conclusion
The reactivity of this compound is governed by the principles of the SN2 reaction, with the strength of the incoming nucleophile being a primary determinant of the reaction rate. As demonstrated, nucleophilicity spans many orders of magnitude, from the slow hydrolysis by water to the extremely rapid substitution by soft, polarizable nucleophiles like thiosulfate and iodide. Understanding these relative rates is paramount for synthetic chemists aiming to optimize reaction conditions and for pharmaceutical professionals tasked with controlling potentially genotoxic impurities. The experimental framework provided herein offers a reliable method for quantifying these critical kinetic parameters, enabling informed decision-making in research and development.
References
- Wikipedia. (n.d.). Nucleophile.
- Bentley, T. W. (2012). A comprehensive N + scale of nucleophilicity in an equation including a Swain–Scott response/selectivity parameter. Journal of Physical Organic Chemistry, 25(8), 664-671.
- Richard, J. P., et al. (2012). Swain–Scott Relationships for Nucleophile Addition to Ring-Substituted Phenonium Ions. Beilstein Journal of Organic Chemistry, 8, 355-364.
- IUPAC. (1994). Swain–Scott equation. In Compendium of Chemical Terminology (the "Gold Book").
- Scribd. (n.d.). Swain Scott Equation.
- Periodic Chemistry. (2019). Sulfonate Esters.
Sources
- 1. periodicchemistry.com [periodicchemistry.com]
- 2. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 3. goldbook.iupac.org [goldbook.iupac.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophile - Wikipedia [en.wikipedia.org]
- 7. Swain–Scott Relationships for Nucleophile Addition to Ring-Substituted Phenonium Ions - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological effects of ethyl ethanesulfonate (EES) and related monofunctional alkylating agents, such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS). As potent genotoxic agents, these compounds are invaluable tools in genetic research and cancer biology, yet their distinct activities necessitate a nuanced understanding for proper experimental application.
Introduction: A Family of Potent Alkylators
Alkylating agents are a class of reactive chemicals that introduce alkyl groups into nucleophilic sites on cellular macromolecules, most critically, DNA.[1][2] This action disrupts DNA replication and transcription, leading to mutations, cytotoxicity, and carcinogenicity.[1][3] this compound (EES), a sulfonate ester, belongs to this family alongside the more extensively studied ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS).[4] While all are monofunctional alkylating agents, the nature of the alkyl group (ethyl vs. methyl) and the leaving group (ethanesulfonate vs. methanesulfonate) dictates their reaction mechanisms, the spectrum of DNA lesions they produce, and consequently, their distinct biological outcomes. Understanding these differences is paramount for selecting the appropriate agent for specific research applications, from inducing point mutations in genetic screens to studying DNA repair pathways.[5][6]
Mechanism of Action: The Chemistry of DNA Damage
The primary therapeutic and mutagenic effects of these compounds stem from their ability to transfer their alkyl groups to DNA bases.[7] This process, known as DNA alkylation, creates DNA adducts that interfere with normal cellular processes.[7]
Reaction Kinetics and Site Selectivity
Monofunctional alkylating agents react with DNA through nucleophilic substitution (SN) reactions. The reaction mechanism, either SN1 (unimolecular) or SN2 (bimolecular), influences which atoms in the DNA bases are targeted.
-
Ethylating Agents (EES and EMS): These compounds react via a mixed SN1/SN2 mechanism.[8] The partial SN1 character allows them to react with sites of lower nucleophilicity but higher biological significance, such as the O⁶-position of guanine.[8] The formation of O⁶-ethylguanine is a highly mutagenic lesion because, during DNA replication, it frequently mispairs with thymine instead of cytosine, leading to G:C to A:T transition mutations.[5][9]
-
Methylating Agents (MMS): MMS reacts predominantly through an SN2 mechanism. This favors reactions with highly nucleophilic sites, primarily the N⁷-position of guanine and the N³-position of adenine.[6][10] While N⁷-methylguanine is the most abundant lesion, it is less mutagenic than O⁶-alkylguanine and is often repaired or can lead to depurination, creating an abasic site that can stall replication or be repaired.[8]
The different alkylation patterns are a key determinant of the differing biological potencies of these agents. Ethylating agents, by producing a higher proportion of mutagenic O-alkylation products, are often considered more potent mutagens than their methylating counterparts.[8][11]
Downstream Cellular Consequences
The formation of DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[7] If the damage is not repaired before DNA replication, it can lead to:
-
Mutagenesis: As described above, the mispairing of alkylated bases like O⁶-ethylguanine is a primary source of point mutations.[5]
-
Cytotoxicity: High levels of DNA adducts can block the progression of replication forks, leading to the formation of DNA double-strand breaks (DSBs) during subsequent replication attempts.[12] These DSBs are highly toxic lesions that can trigger cell cycle arrest or programmed cell death (apoptosis) if left unrepaired.[1][12]
Cellular Responses and DNA Repair
Cells have evolved sophisticated DNA repair pathways to counteract the damaging effects of alkylating agents. The specific pathway engaged depends on the type of DNA lesion.[13]
-
Base Excision Repair (BER): This is the primary pathway for repairing N-alkylated bases like N⁷-methylguanine and N³-methyladenine.[12][14] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base.
-
O⁶-Methylguanine-DNA Methyltransferase (MGMT): This protein directly reverses O⁶-alkylguanine lesions by transferring the alkyl group from the DNA to one of its own cysteine residues. This is an error-free repair mechanism.[13]
-
Mismatch Repair (MMR): The MMR system can recognize the mispair formed between O⁶-alkylguanine and thymine. However, instead of correcting the lesion, MMR's attempts to repair the mismatch on the newly synthesized strand can lead to a futile cycle of excision and resynthesis, ultimately resulting in replication fork collapse and the formation of cytotoxic DSBs.[12]
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are responsible for repairing the highly toxic DSBs that can arise as a secondary consequence of alkylation damage, particularly when replication forks collapse.[12]
The following diagram illustrates the central role of the DDR pathway in response to alkylation damage.
Caption: DNA Damage Response to Alkylating Agents.
Comparative Biological Effects: Genotoxicity and Cytotoxicity
The differences in chemical reactivity between ethylating and methylating agents translate into distinct profiles of genotoxicity and cytotoxicity.
| Parameter | This compound (EES) / Ethyl Methanesulfonate (EMS) | Methyl Methanesulfonate (MMS) | Rationale |
| Primary DNA Lesion | O⁶-ethylguanine, N⁷-ethylguanine | N⁷-methylguanine, N³-methyladenine | Mixed SN1/SN2 reaction mechanism for ethylating agents leads to more O-alkylation.[8] |
| Mutagenicity | High | Moderate | O⁶-alkylguanine is a highly pro-mutagenic lesion, leading to G:C to A:T transitions.[5] |
| Cytotoxicity | Moderate to High | High | N³-methyladenine and unrepaired N⁷-methylguanine can block DNA replication, leading to cytotoxic DSBs.[6][13] |
| Carcinogenicity | Established Carcinogen | Established Carcinogen | Both classes of agents are potent mutagens and can initiate tumorigenesis.[8][15] |
Table 1: Comparative Biological Effects of Ethylating vs. Methylating Agents.
Experimental Protocols for Assessment
To empirically compare the biological effects of EES and related compounds, several standard assays are employed.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[16][17][18]
Caption: Workflow for the Alkaline Comet Assay.
Detailed Protocol:
-
Cell Culture and Treatment: Culture your chosen cell line (e.g., A549, HepG2) to ~80% confluency.[16] Treat cells with varying concentrations of EES, EMS, and MMS for a defined period (e.g., 2-4 hours). Include a negative (vehicle) control and a positive control (e.g., H₂O₂).
-
Cell Harvesting and Embedding: Harvest cells and resuspend in ice-cold PBS at a concentration of 1x10⁵ cells/mL. Mix 10 µL of cell suspension with 100 µL of molten (37°C) low melting point (LMP) agarose. Pipette this mixture onto a pre-coated slide.
-
Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) and incubate for at least 1 hour at 4°C.[19] This step removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes.[19] Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."[20]
-
Neutralization and Staining: Gently remove slides and wash them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail.[19]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[21][22]
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of EES, EMS, or MMS for 24, 48, or 72 hours.
-
MTT Incubation: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[22][23] Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[24]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization.[24] Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[25][26][27] It uses strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize it and require it for growth.[25]
Detailed Protocol:
-
Strain Preparation: Grow overnight cultures of the desired S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[25]
-
Metabolic Activation (Optional but Recommended): Many compounds are not mutagenic until they are metabolically activated. The test is often performed with and without the addition of a rat liver extract (S9 fraction), which contains metabolic enzymes.[26][28]
-
Plate Incorporation Assay: In a test tube, combine 100 µL of the bacterial culture, the test compound at various concentrations, and 500 µL of S9 mix (if used) or buffer.[25] Add 2 mL of molten top agar containing a trace amount of histidine and biotin.
-
Plating and Incubation: Pour the mixture onto a minimal glucose agar plate. The trace amount of histidine allows the bacteria to undergo a few rounds of division, which is necessary for mutations to be fixed. Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (His⁺) on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.[29]
Structure-Activity Relationships
The biological activity of alkylsulfonates is profoundly influenced by their chemical structure.[30]
-
Alkyl Group: As discussed, the nature of the alkyl group (ethyl vs. methyl) is a primary determinant of the reaction mechanism and site selectivity. Ethyl groups favor a greater SN1 character, leading to more O-alkylation and higher mutagenicity.[8]
-
Leaving Group: The sulfonate group is an excellent leaving group, which makes these compounds highly reactive.[31] Subtle differences between a methanesulfonate and an ethanesulfonate leaving group can modulate reactivity, though the effect is generally considered less significant than the identity of the alkyl group.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the alkyl chains, affects its ability to cross cell membranes and reach its intracellular target, DNA.[32]
Conclusion
This compound, ethyl methanesulfonate, and methyl methanesulfonate are potent alkylating agents with distinct biological profiles governed by their chemical structures. Ethylating agents like EES and EMS are particularly effective at inducing G:C to A:T transition mutations due to their propensity for O⁶-guanine alkylation. In contrast, MMS primarily causes replication-blocking lesions that lead to high cytotoxicity. A thorough understanding of these mechanistic differences, combined with the application of robust experimental assays like the Comet, MTT, and Ames tests, is essential for researchers to effectively utilize these compounds as tools to probe the fundamental processes of DNA damage, repair, and mutagenesis.
References
- The miniaturized enzyme-modified comet assay for genotoxicity testing of nanom
- Hartmann, A., et al. (2004). in vivo comet assay: use and status in genotoxicity testing. Mutagenesis. [Link]
- Cordelli, E., et al. (2020). Comet assay: a versatile but complex tool in genotoxicity testing. Toxicology Research. [Link]
- Ansari, A., & Ahmad, B. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]
- Ahmad, B., et al. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. (n.d.). Agilent. [Link]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
- Fu, D., et al. (2012). Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
- Fu, D., et al. (2010). DNA Damage Induced by Alkylating Agents and Repair Pathways. Journal of Nucleic Acids. [Link]
- Aryal, S. (2022).
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
- DNA Damage Induced by Alkylating Agents and Repair Pathways. (2010).
- The Ames Test. (n.d.). Carleton College. [Link]
- Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implic
- Ansari, A., & Ahmad, B. (2018). Microbial Mutagenicity Assay: Ames Test. PMC - NIH. [Link]
- Reversible DNA damage induced by alkylating chemotherapeutic drugs. (n.d.). Reactome. [Link]
- Ethyl methanesulfon
- Ethyl Methanesulfon
- Begley, T. J., et al. (2008).
- Li, C., et al. (2023). Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres.
- 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. (n.d.). ACCR. [Link]
- Lee, H., et al. (2011). Structure-activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity. Bioorganic & Medicinal Chemistry. [Link]
- Ethyl ethanesulfon
- Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate.
- Alkylating agents and platinum antitumor compounds. (2017). Oncohema Key. [Link]
- Gocke, E., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate.
- Alkylating Agents. (2016). Oncohema Key. [Link]
- Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. (2009).
- Peng, C., et al. (2014). Repair of DNA Alkylation Damage by the Escherichia coli Adaptive Response Protein AlkB as Studied by ESI-TOF Mass Spectrometry. Molecules. [Link]
- Uphoff, S. (2021). Cellular heterogeneity in DNA alkylation repair increases population genetic plasticity. Nucleic Acids Research. [Link]
- Ethyl Methanesulfonate as Inductor of Somaclonal Variants in Different Crops. (n.d.). CABI Digital Library. [Link]
- Itoh, T., et al. (2014). Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice. Environmental and Molecular Mutagenesis. [Link]
- Versatile cell-based assay for measuring DNA alkylation damage and its repair. (n.d.). Scientific Reports. [Link]
- Saffhill, R. (1974). Difference in the action of ethyl and methyl methane sulfonates on DNA template activity for RNA synthesis in vitro. Chemico-Biological Interactions. [Link]
- Alkyl sulfonate – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Structure-Activity Relationships (SAR). (2023). Pharmacology Mentor. [Link]
- Alkyl Sulfonates: Preparation and Reactions. (2023). YouTube. [Link]
Sources
- 1. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know [int.livhospital.com]
- 4. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 5. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 6. Systems based mapping demonstrates that recovery from alkylation damage requires DNA repair, RNA processing, and translation associated networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Repair of DNA Alkylation Damage by the Escherichia coli Adaptive Response Protein AlkB as Studied by ESI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. 21stcenturypathology.com [21stcenturypathology.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. microbiologyinfo.com [microbiologyinfo.com]
- 28. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 29. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 30. Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. m.youtube.com [m.youtube.com]
- 32. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl Ethanesulfonate for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the safe and responsible management of chemical reagents is paramount. Ethyl ethanesulfonate (EES), a potent alkylating agent, requires a meticulous and informed approach to its disposal due to its hazardous nature. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in scientific principles to ensure the safety of laboratory personnel and the protection of our environment.
I. The Critical Nature of this compound: Understanding the Hazard
This compound (CAS No. 1912-30-7) is a colorless to light yellow liquid widely used in organic synthesis.[1] However, its utility is matched by its significant health risks. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] Due to its chemical properties, all handling and disposal procedures must be conducted with the utmost care and within a certified chemical fume hood.
Key Safety and Physical Properties:
| Property | Value |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3] |
| Molecular Formula | C4H10O3S[1] |
| Molecular Weight | 138.2 g/mol [1] |
| Boiling Point | 213 - 214 °C[4] |
| Flash Point | 100 °C[4] |
II. The Cardinal Rule: Neutralization Prior to Disposal
The cornerstone of safe this compound disposal is chemical neutralization. Direct disposal of this reactive compound into sanitary sewer systems or as regular laboratory waste is strictly prohibited and poses a significant danger. The primary method for rendering this compound less harmful is through alkaline hydrolysis. This process involves reacting it with a basic solution, such as sodium hydroxide, to break it down into less toxic, water-soluble compounds: ethanol and ethanesulfonic acid salt.[5]
III. Disposal Protocol for Small-Scale Laboratory Quantities (<5g)
This section outlines the detailed procedure for the safe disposal of small quantities of this compound commonly handled in a research setting.
A. Personal Protective Equipment (PPE): A Non-Negotiable First Step
Before beginning any disposal process, it is imperative to wear the appropriate personal protective equipment.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton™, are essential.
-
Protective Clothing: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron and sleeves should be worn.[6]
-
Respiratory Protection: All procedures must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]
B. The Neutralization Workflow: A Step-by-Step Guide
The following diagram provides a clear, visual workflow for the neutralization process.
Caption: Emergency spill response workflow for this compound.
Key Spill Management Steps:
-
Evacuate and Alert: Immediately clear the area of all personnel and inform your supervisor and the relevant safety officer.
-
Assess and Secure: If the spill is minor and you are trained to handle it, proceed with caution. For larger spills, contact your institution's emergency response team.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill and prevent it from spreading. [7]4. Neutralize: Carefully apply a neutralizing solution, such as 10% sodium thiosulfate, to the contained spill.
-
Collect and Dispose: Once absorbed, collect the material using non-sparking tools and place it in a designated hazardous waste container. [6]6. Decontaminate: Thoroughly clean the spill area with the neutralizing solution, followed by soap and water.
-
Report: Complete any necessary incident reports as required by your institution.
By adhering to these detailed procedures, researchers and laboratory professionals can confidently and safely manage this compound, upholding the highest standards of laboratory safety and environmental responsibility.
VI. References
Sources
- 1. kmpharma.in [kmpharma.in]
- 2. echemi.com [echemi.com]
- 3. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Ethanesulfonate | C2H5O3S- | CID 3717105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl Ethanesulfonate
Ethyl ethanesulfonate (EES) is a potent alkylating agent utilized in specialized research for its ability to induce genetic mutations.[1][2] Its utility, however, is matched by its significant health risks. This guide provides an in-depth, procedural framework for the safe handling of EES, focusing on the selection and use of Personal Protective Equipment (PPE). Our core principle is the elimination of all potential routes of exposure—inhalation, dermal contact, and ingestion.
The hazardous nature of EES stems from its chemical reactivity as an ethylating agent. It readily reacts with nucleophilic sites in biological molecules, including DNA, which can lead to mutagenic and carcinogenic outcomes.[3][4] Animal studies have demonstrated its carcinogenicity, and it is classified as a suspected human carcinogen and a known mutagen.[5][6][7][8] Therefore, handling EES requires an approach rooted in extreme caution, treating it as a substance with no safe level of exposure.[5]
Core Principles of Protection: The "ALARA" and "Hierarchy of Controls" Framework
Your primary objective is to keep exposure A s L ow A s R easonably A chievable (ALARA). This is accomplished by applying the Hierarchy of Controls, which prioritizes the most effective safety measures.
-
Elimination/Substitution : If possible, use a less hazardous chemical. For mutagenesis, this is often not feasible.
-
Engineering Controls : These are your first line of defense. All work with EES must be performed within a certified chemical fume hood to control vapor and aerosol inhalation.[5][9][10] Automated or enclosed systems for transferring the liquid are also recommended where possible.[5]
-
Administrative Controls : These are the standard operating procedures (SOPs), training, and signage that inform and guide safe work practices.
-
Personal Protective Equipment (PPE) : This is the final barrier between you and the hazardous substance. PPE does not eliminate the hazard, so its correct selection, use, and disposal are critical.
Hazard Assessment and PPE Selection Workflow
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following decision tree illustrates the process for selecting the appropriate PPE ensemble.
Caption: PPE selection workflow for this compound.
Detailed PPE Specifications
Eye and Face Protection
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory.[11]
-
Required for EES Handling : Due to its classification as a serious eye irritant, chemical splash goggles are mandatory when handling EES solutions of any concentration.[9][12][13] Goggles provide a seal around the eyes, offering superior protection against splashes and vapors compared to safety glasses.
-
High-Risk Operations : When handling larger volumes, working with the neat compound, or performing tasks with a high splash potential, a full-face shield must be worn over chemical splash goggles.[11][14]
Hand Protection
-
Glove Selection : Standard nitrile examination gloves are commonly used, but it is crucial to recognize that they provide only limited splash protection. Given the potent nature of EES, double gloving is the required standard.[11] This practice significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove.
-
For prolonged contact or immersion , heavier-duty gloves such as neoprene or PVC are recommended.[15] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Inspection and Technique : Gloves must be inspected for any signs of damage before each use.[12] When doffing (removing) gloves, use a technique that avoids touching the outer contaminated surface with bare skin. Hands must be washed thoroughly with soap and water immediately after glove removal.[12]
Body Protection
-
Laboratory Coat : A standard lab coat is required at a minimum.[11] However, a lab coat made of a chemical-resistant material (e.g., coated polypropylene) is strongly recommended.
-
Apron : For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[16]
-
Clothing and Footwear : Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[11] Fabric shoes are not recommended as they can absorb spills.
Respiratory Protection
All work with EES must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5][10] A respirator should not be necessary under these conditions. However, a respirator is required if engineering controls are insufficient, during a large spill cleanup, or if exposure limits are exceeded.[5][9]
-
Type : A NIOSH-approved respirator with an organic vapor cartridge (Type A filter) is appropriate.[10][15] A full-face respirator offers the added benefit of eye protection.[12]
-
Compliance : The use of a respirator requires a formal respiratory protection program as mandated by OSHA (29 CFR 1910.134), which includes medical evaluation, fit testing, and training.[10][17]
Summary of PPE for Common Laboratory Tasks
| Task Scenario | Eye/Face Protection | Hand Protection | Body Protection |
| Preparing Dilute Solutions (<1M) | Chemical Splash Goggles | Double Nitrile Gloves | Chemical-Resistant Lab Coat |
| Handling Neat or Concentrated EES | Face Shield over Goggles | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat |
| Spill Cleanup | Face Shield over Goggles | Double Nitrile Gloves (or heavier duty) | Chemical-Resistant Apron over Lab Coat |
Operational and Disposal Plans
Protocol for Donning PPE
-
Inspect : Check all PPE for damage (cracks, tears, discoloration).
-
First Layer : Don inner gloves.
-
Body Protection : Don lab coat and apron, if required.
-
Second Layer : Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Eye/Face Protection : Don chemical splash goggles, followed by a face shield if necessary.
Protocol for Doffing PPE (to prevent cross-contamination)
-
Outer Gloves : Remove the outer pair of gloves using a method that avoids skin contact with the glove's exterior. Dispose of them in the designated hazardous waste container.
-
Face/Eye Protection : Remove the face shield (if used), followed by goggles, handling them by the strap or sides. Place them in a designated area for decontamination.
-
Body Protection : Unfasten the lab coat and/or apron, rolling it away from the body to contain the contaminated exterior. Place it in the designated container for hazardous laundry or disposal.
-
Inner Gloves : Remove the final pair of gloves.
-
Hygiene : Immediately and thoroughly wash hands with soap and water.[5]
Disposal of Contaminated PPE and Waste
All materials that come into contact with this compound must be treated as hazardous waste.[5][9]
-
Solid Waste : Used gloves, absorbent pads, and other contaminated disposable items must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused EES and contaminated solutions must be collected in a designated, sealed hazardous waste container. Do not pour EES down the drain.[15]
-
Consult : Follow all institutional, local, and EPA guidelines for hazardous waste disposal.[5][9]
Emergency Plan: Spill and Exposure Response
-
Spills :
-
Evacuate all non-essential personnel from the area.[5]
-
If the spill is large or ventilation is poor, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office immediately.
-
For minor spills inside a fume hood, cover the spill with an inert, non-combustible absorbent material like sand, dry lime, or soda ash.[5][18] Do not use paper towels or other combustible materials.[18]
-
Collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[6]
-
Decontaminate the area with a mild detergent solution and wipe clean.[19]
-
-
Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][9] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately.[12] Seek medical attention.
-
Ingestion : Do NOT induce vomiting.[9] Rinse mouth with water and seek immediate medical attention.
-
By adhering to these stringent PPE and handling protocols, you can effectively mitigate the risks associated with this compound and ensure a safer laboratory environment for yourself and your colleagues.
References
- New Jersey Department of Health and Senior Services. (2000).
- Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. Mutation Research, 134(2-3), 113-142. PubMed. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mutagenic Power of Ethyl Methanesulfonate in Genetic Research. Inno-Pharmchem.com. [Link]
- Wikipedia. (n.d.). Ethyl methanesulfonate.
- KM Pharma Solution Private Limited. (n.d.).
- Environmental Health and Safety, University of Nevada, Reno. (n.d.).
- Certified Safety. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Certified-safety.com. [Link]
- Molecular Toxicology Inc. (2015).
- National Center for Biotechnology Information. (n.d.). This compound.
- Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. Clarionsafety.com. [Link]
- National Toxicology Program. (n.d.).
- Henderson, T. J. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
- The Audiopedia. (2021, January 11). EMS Mutagenesis explained [Video]. YouTube. [Link]
- International Agency for Research on Cancer. (1974).
- Cole-Parmer. (n.d.).
- Singh, R., & Singh, P. (2025). Ethyl methanesulfonate mutagenesis: Advancing bacterial genetics for sustainable agriculture. World Journal of Microbiology and Biotechnology, 41(1), 2. PubMed. [Link]
- Occupational Safety and Health Administration. (n.d.).
- Centers for Disease Control and Prevention. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. CDC.gov. [Link]
- Centers for Disease Control and Prevention. (2004). NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. CDC.gov. [Link]
- University of California, Riverside. (n.d.). CHEMICAL SPILL PROCEDURES. EHS.UCR.edu. [Link]
- University of California, Riverside EHS. (2012, March 20). Chemical Spill Response and Clean-Up [Video]. YouTube. [Link]
- Chemsrc. (n.d.). This compound.
- Centers for Disease Control and Prevention. (n.d.). NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. CDC.gov. [Link]
- Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. CDC.gov. [Link]
Sources
- 1. CAS 1912-30-7: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 5. nj.gov [nj.gov]
- 6. moltox.com [moltox.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Ethyl Methanesulphonate (IARC Summary & Evaluation, Volume 7, 1974) [inchem.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. echemi.com [echemi.com]
- 13. This compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. kmpharma.in [kmpharma.in]
- 17. clarionsafety.com [clarionsafety.com]
- 18. jk-sci.com [jk-sci.com]
- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
